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Core Science & Biosynthesis

Foundational

A Technical Guide to the Physicochemical Properties of 4-Chloroisoquinoline Derivatives for Researchers in Drug Development

Introduction: The 4-chloroisoquinoline structural motif is a cornerstone in the synthesis of a multitude of biologically active compounds. Its derivatives have garnered significant attention in medicinal chemistry due to...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 4-chloroisoquinoline structural motif is a cornerstone in the synthesis of a multitude of biologically active compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their potential therapeutic applications, including anticancer and antimicrobial activities.[1][2] A profound understanding of the physicochemical properties of these derivatives is critical for the rational design and development of effective drug candidates. This guide provides an in-depth exploration of these properties, coupled with practical experimental methodologies for their assessment.

Core Physicochemical Characteristics of 4-Chloroisoquinoline and Its Derivatives

The parent compound, 4-chloroisoquinoline, is a colorless to pale yellow crystalline solid with a melting point of approximately 86-88 °C.[3] It is soluble in some organic solvents like ethanol, benzene, and dimethylformamide.[3] The introduction of a chlorine atom at the 4-position, along with other substituents, significantly modulates the electronic and steric properties of the isoquinoline core, thereby influencing its physicochemical behavior. This, in turn, has a profound impact on the pharmacokinetic and pharmacodynamic profiles of the resulting drug candidates.

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a crucial parameter that governs a molecule's ability to traverse biological membranes. For 4-chloroisoquinoline, the computed XLogP3 value is 2.7.[4] The lipophilicity of its derivatives can be tailored by the introduction of various functional groups. For instance, the addition of a carboxylic acid group, as in 4-chloroisoquinoline-8-carboxylic acid, results in a calculated LogP of 2.5864.[5]

Table 1: Calculated LogP Values for Selected 4-Chloroisoquinoline Derivatives

CompoundSubstituent(s)Calculated LogPSource
4-Chloroisoquinoline-2.7PubChem[4]
4-Chloroisoquinoline-8-carboxylic acid8-COOH2.5864ChemScene[5]
4-Bromo-1-chloroisoquinoline1-Cl, 4-Br3.8PubChem[6]
Solubility

Aqueous solubility is a key determinant of a drug's absorption and bioavailability. While 4-chloroisoquinoline itself is soluble in some organic solvents, its aqueous solubility is not extensively documented in readily available literature.[3][7] The solubility of its derivatives is highly dependent on the nature of the appended substituents. Generally, the introduction of polar functional groups, such as carboxylic acids or amines, is expected to enhance aqueous solubility.

Ionization Constant (pKa)

The isoquinoline nitrogen atom is basic and can exist in a protonated state at physiological pH. The pKa of this nitrogen is a critical factor influencing a compound's solubility, permeability, and interaction with biological targets. Altering the electronic properties of the isoquinoline ring system through substitution can significantly impact this pKa. For instance, substituting the 4-chloro group with an alkoxy or alkylthio group can alter the basicity of the quinolyl nitrogen.[8] Manipulating the pKa is a common strategy in drug design to optimize a compound's overall properties.[9]

Methodologies for Physicochemical Property Determination

Accurate experimental determination of these properties is paramount for building reliable structure-activity relationships (SAR) and for guiding the optimization of lead compounds.

Experimental Protocol for Lipophilicity (LogD) Determination by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a high-throughput method for estimating lipophilicity (as LogD at a specific pH).

Methodology:

  • System Preparation: An RP-C18 column is equilibrated with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration: A set of standard compounds with known LogP/LogD values are injected to generate a calibration curve by plotting their retention times against their lipophilicity values.

  • Sample Analysis: The 4-chloroisoquinoline derivative is dissolved in a suitable solvent and injected into the HPLC system.

  • Data Interpretation: The retention time of the test compound is used to interpolate its LogD value from the calibration curve.

Rationale for Experimental Choices: The non-polar stationary phase of the C18 column mimics the lipid environment of biological membranes. The retention time is directly proportional to the compound's affinity for this non-polar phase, providing a reliable measure of its lipophilicity. This method is widely used in preclinical discovery for its speed and automation potential.[10][11]

Workflow for LogD Determination via RP-HPLC

G cluster_setup System Setup cluster_calibration Calibration cluster_analysis Sample Analysis cluster_calculation Calculation A Equilibrate RP-C18 column B Inject standards with known LogP/LogD A->B D Inject 4-chloroisoquinoline derivative A->D C Generate calibration curve (Retention Time vs. LogP/LogD) B->C F Interpolate LogD from calibration curve C->F E Record retention time D->E E->F

Caption: A streamlined workflow for the determination of LogD using RP-HPLC.

Experimental Protocol for Thermodynamic Solubility Assessment

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Methodology:

  • Sample Preparation: An excess of the solid 4-chloroisoquinoline derivative is added to a specific volume of a buffered solution (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: The resulting suspension is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is removed by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as HPLC-UV.

Rationale for Experimental Choices: This method aims to measure the true thermodynamic equilibrium solubility, which is a fundamental property of the compound. Using a physiologically relevant buffer (pH 7.4) provides data that is more predictive of in vivo behavior.[9][11]

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to buffer (e.g., PBS pH 7.4) B Agitate at constant temperature (24-48h) A->B C Centrifuge or filter to remove undissolved solid B->C D Quantify dissolved compound in supernatant by HPLC-UV C->D

Caption: The standard procedure for measuring thermodynamic solubility.

The Interplay of Physicochemical Properties and Biological Activity

The optimization of physicochemical properties is a delicate balancing act. For instance, while increased lipophilicity can enhance membrane permeability, it may also lead to decreased aqueous solubility and increased metabolic liability. The biological activity of quinoline derivatives has been shown to be influenced by these properties. For example, in the context of antimalarial drugs, modifications to the side chain and substitutions on the quinoline ring that alter pKa and lipophilicity have a significant impact on their activity against both chloroquine-sensitive and resistant strains.[8] Similarly, the design of 4-thioquinoline derivatives with antioxidant properties involves careful consideration of these parameters to achieve the desired biological effect.[12][13]

Relationship between Physicochemical Properties and Drug-like Characteristics

G Structure Chemical Structure (Substituents) PChem Physicochemical Properties (LogP, Solubility, pKa) Structure->PChem ADME ADME Properties (Absorption, Distribution, Metabolism, Excretion) PChem->ADME Efficacy Biological Efficacy & Safety ADME->Efficacy

Caption: The causal chain from chemical structure to biological outcome.

Conclusion

A thorough understanding and systematic evaluation of the physicochemical properties of 4-chloroisoquinoline derivatives are fundamental to the successful design and development of novel therapeutics. By employing robust experimental methodologies and integrating these findings into the drug discovery process, researchers can rationally optimize lead compounds to achieve desirable pharmacokinetic and pharmacodynamic profiles, ultimately enhancing the probability of clinical success.

References

  • ChemBK. (2024, April 9). 4-Chloroisoquinoline. Retrieved from [Link]

  • Kerns, E. H., & Di, L. (2001). An integrated process for measuring the physicochemical properties of drug candidates in a preclinical discovery environment. Journal of Pharmaceutical Sciences, 90(8), 1839-1858.
  • Synthesis and biological evaluation of some novel substituted 4-chloro quinolin 2-(1H)-one dithiocarbamates. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 1235-1246.
  • Brazhko, O., Gencheva, V., Kornet, M., & Zavgorodniy, M. (2023). Design, Synthesis and Biological Activity of the 4-Thioquinoline Derivative. Chemistry & Chemical Technology, 17(4), 774-782.
  • National Center for Biotechnology Information. (n.d.). 4-Chloroisoquinoline. PubChem. Retrieved from [Link]

  • Grime, G. H., & Vistoli, G. (2023). Chapter 1: Physicochemical Properties. In Comprehensive Medicinal Chemistry IV. Elsevier.
  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Drug Discovery and Development.
  • El-Gazzar, A. R. B. A., et al. (2016). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. Chemistry Central Journal, 10(1), 1-13.
  • Brazhko, O., Gencheva, V., Kornet, M., & Zavgorodniy, M. (2023). Design, Synthesis and Biological Activity of the 4-Thioquinoline Derivative. Chemistry & Chemical Technology, 17(4), 774-782.
  • Grime, G. H., & Vistoli, G. (2023). Chapter 1: Physicochemical Properties. In Comprehensive Medicinal Chemistry IV. Elsevier.
  • National Center for Biotechnology Information. (n.d.). 4-Chloroquinoline. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-1-chloroisoquinoline. PubChem. Retrieved from [Link]

  • Burgess, S. J., et al. (2010). 4-N, 4-S & 4-O Chloroquine Analogues: Influence of Side Chain Length and Quinolyl Nitrogen pKa on Activity vs. Chloroquine Resistant Malaria. Journal of Medicinal Chemistry, 53(17), 6477-6488.

Sources

Exploratory

The Biological Activity and Therapeutic Potential of Isoquinoline-1-Carboxylic Acid Analogs: A Technical Guide

Executive Summary The isoquinoline core is a privileged bicyclic aromatic heterocycle in medicinal chemistry, forming the structural backbone of numerous natural alkaloids and synthetic therapeutics. Among its derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoquinoline core is a privileged bicyclic aromatic heterocycle in medicinal chemistry, forming the structural backbone of numerous natural alkaloids and synthetic therapeutics. Among its derivatives, modifications at the C1 position—specifically isoquinoline-1-carboxylic acid and its ester or amide analogs—have emerged as highly potent scaffolds for drug discovery[1]. This technical guide provides an in-depth analysis of the biological activities, Structure-Activity Relationship (SAR) dynamics, and synthetic methodologies associated with isoquinoline-1-carboxylic acid analogs, with a specific focus on their neuro-anti-inflammatory and antimicrobial properties.

Mechanistic Pharmacology: Pathways and Targets

Anti-Neuroinflammatory Activity via MAPKs/NF-κB Axis

Microglial activation is a primary driver of neuroinflammation in neurodegenerative diseases. Lipopolysaccharide (LPS) stimulates the Toll-like receptor 4 (TLR4) on microglial cells, triggering a signaling cascade mediated by MyD88. This cascade phosphorylates mitogen-activated protein kinases (MAPKs)—including ERK1/2, JNK, and p38—and the IKK complex[2].

Isoquinoline-1-carboxamide derivatives, particularly those with N-hydroxyphenyl substitutions (e.g., HSR1101), exhibit potent anti-inflammatory effects by intercepting this pathway[3]. Mechanistically, these analogs inhibit the phosphorylation of IκBα. Because IκBα normally sequesters NF-κB in the cytoplasm, preventing its phosphorylation halts its proteasomal degradation, thereby blocking the nuclear translocation of NF-κB[4]. Consequently, the transcription of pro-inflammatory mediators such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Nitric Oxide (NO) is profoundly suppressed[2].

Pathway LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPKs (ERK1/2, JNK, p38) MyD88->MAPK IKK IKK Complex MyD88->IKK Cytokines Pro-inflammatory Mediators (IL-6, TNF-α, NO) MAPK->Cytokines IkB IκBα Phosphorylation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB NFkB->Cytokines Inhibitor Isoquinoline-1-Carboxamides (e.g., HSR1101) Inhibitor->MAPK Inhibits Inhibitor->IkB Inhibits

Diagram 1: Inhibition of the MAPKs/NF-κB signaling pathway by isoquinoline-1-carboxamides.

Antimicrobial Targeting of CTP Synthetase

Beyond inflammation, the unmodified isoquinoline-1-carboxylic acid (IQC) scaffold has demonstrated unique antibiotic properties. In phenotypic screens against Bacillus subtilis mutants lacking class A penicillin-binding proteins, IQC exhibited significant differential growth inhibition[5]. Genomic sequencing of resistant mutants revealed that IQC targets the pyrG gene product, CTP synthetase (CTPS), acting as a small-molecule inhibitor of bacterial nucleotide biosynthesis[5].

Structure-Activity Relationship (SAR) Dynamics

The biological efficacy of the isoquinoline-1-carboxylic acid scaffold is highly sensitive to functional group modifications at the C1 and C7 positions:

  • Amides vs. Esters at C1: Conversion of the C1 carboxylic acid to an ester typically increases cytotoxicity against cancer cell lines but makes the molecule susceptible to rapid hydrolysis by endogenous esterases[1]. Conversely, amide linkages (carboxamides) provide superior metabolic stability and are the preferred functional group for targeting intracellular inflammatory kinases[1].

  • Aryl Substitutions on Amides: In isoquinoline-1-carboxamides, the position of the hydroxyl group on the N-phenyl ring dictates potency. Ortho-substituted derivatives (e.g., N-(2-hydroxyphenyl)) exhibit significantly stronger inhibition of TNF-α and IL-6 compared to meta- or para-substituted analogs, likely due to favorable intramolecular hydrogen bonding that stabilizes the bioactive conformation within the kinase binding pocket[2].

  • Ring Saturation and C7 Substitutions: Reducing the pyridine ring to form 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives alters the hybridization from planar

    
     to 
    
    
    
    , increasing 3D structural complexity. Adding a difluoromethyl group at the C7 position enhances lipophilicity and metabolic stability, drastically improving blood-brain barrier (BBB) permeability for neuroinflammatory targeting[6].

Quantitative Biological Activity

The following table summarizes the half-maximal inhibitory concentrations (


) of key isoquinoline-1-carboxamide derivatives against LPS-induced pro-inflammatory mediators in BV2 microglial cells[2].
Compound IDC1 Amide SubstitutionIL-6

(µM)
TNF-α

(µM)
NO

(µM)
HSR1101 N-(2-hydroxyphenyl)39.1329.1822.84
HSR1102 N-(3-hydroxyphenyl)29.5225.9228.52
HSR1105 N-(2-methoxyphenyl)56.5971.66> 40.00
HSR1106 N-(3-methoxyphenyl)76.3867.81> 40.00

Data Interpretation: The transition from a hydroxyl (-OH) to a methoxy (-OCH3) group results in a >2-fold loss in potency across all inflammatory markers, highlighting the critical nature of the hydrogen-bond donor in the structure-activity profile[2].

Experimental Protocols and Workflows

To ensure reproducibility and self-validation, the following protocols detail the synthesis and biological evaluation of these analogs.

Protocol 1: Palladium-Catalyzed Aminocarbonylation (Synthesis)

Causality: Classical condensation of isoquinoline-1-carboxylic acid with amines often suffers from low yields and long reaction times due to steric hindrance and electronic deactivation at the C1 position[7]. Palladium-catalyzed aminocarbonylation bypasses this by generating a highly reactive acylpalladium intermediate directly from 1-iodoisoquinoline, enabling chemospecific amide bond formation under milder conditions[7].

  • Preparation: In a Schlenk tube under an inert argon atmosphere, dissolve 1-iodoisoquinoline (1.0 equiv) and the desired substituted aniline (1.5 equiv) in a green biomass-derived solvent such as

    
    -valerolactone (GVL) or 2-methyltetrahydrofuran (2-MeTHF)[7].
    
  • Catalyst Addition: Add Palladium(II) acetate (

    
    , 5 mol%) as the pre-catalyst and Xantphos (10 mol%) as the bidentate ligand. Add triethylamine (
    
    
    
    , 2.0 equiv) to act as the base and halogen scavenger.
  • Carbonylation: Purge the vessel with Carbon Monoxide (CO) gas three times, then pressurize the system to 10 bar of CO.

  • Reaction: Heat the mixture to 100°C and stir for 16 hours. The bidentate ligand ensures the stabilization of the Pd(II) intermediate, preventing premature catalyst precipitation (palladium black formation).

  • Purification: Depressurize the vessel, filter the mixture through a Celite pad, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient) to yield the pure isoquinoline-1-carboxamide.

Workflow Start 1-Iodoisoquinoline Scaffold Reaction Pd-Catalyzed Aminocarbonylation (CO, Amine, Pd cat.) Start->Reaction Synthesis Library Isoquinoline-1-Carboxamide Library Reaction->Library Yields Screening In vitro Screening (LPS-stimulated BV2 Cells) Library->Screening Evaluation Hit Hit Identification (e.g., HSR1101) Screening->Hit Activity Profiling

Diagram 2: Workflow for the synthesis and biological screening of isoquinoline-1-carboxamides.

Protocol 2: In Vitro Neuroinflammation Assay (BV2 Microglial Cells)

Causality: BV2 cells are immortalized murine microglial cells that reliably express TLR4. Measuring secreted cytokines via ELISA and intracellular protein states via Western blot provides a self-validating system: if the compound works, we must see both a drop in secreted IL-6/TNF-α and a corresponding preservation of unphosphorylated IκBα[2].

  • Cell Culture & Seeding: Culture BV2 cells in DMEM supplemented with 10% FBS. Seed cells in 96-well plates at a density of

    
     cells/well and incubate for 24 hours at 37°C in 5% 
    
    
    
    .
  • Pre-treatment: Treat the cells with varying concentrations of the synthesized isoquinoline-1-carboxamide (e.g., 10, 20, 40, 80 µM) dissolved in DMSO (final DMSO concentration <0.1%) for 1 hour prior to stimulation.

  • LPS Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 100 ng/mL to induce the inflammatory cascade. Incubate for 24 hours[2].

  • Cytokine Quantification (ELISA): Collect the cell culture supernatant. Quantify secreted IL-6 and TNF-α using commercially available sandwich ELISA kits, measuring absorbance at 450 nm.

  • Nitric Oxide Quantification (Griess Assay): Mix 50 µL of supernatant with 50 µL of Griess reagent (1% sulfanilamide / 0.1% N-(1-naphthyl)-ethylenediamine dihydrochloride in 2.5%

    
    ). Incubate for 10 mins in the dark and measure absorbance at 540 nm.
    
  • Mechanistic Validation (Western Blot): Lyse the remaining cells in RIPA buffer containing protease and phosphatase inhibitors. Run lysates on SDS-PAGE, transfer to PVDF membranes, and probe with primary antibodies against phosphorylated IκBα (p-IκBα) and total IκBα to confirm pathway inhibition[4].

References

  • MDPI. Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. Available at:[Link]

  • PMC / NIH. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway. Available at: [Link]

  • PubMed / NIH. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway. Available at: [Link]

  • MDPI. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway. Available at:[Link]

  • Frontiers. A Small Molecule Inhibitor of CTP Synthetase Identified by Differential Activity on a Bacillus subtilis Mutant Deficient in Class A Penicillin-Binding Proteins. Available at: [Link]

Sources

Foundational

4-Chloroisoquinoline-1-carboxylic acid molecular weight and formula

An In-Depth Technical Guide to 4-Chloroisoquinoline-1-carboxylic acid: Properties, Synthesis, and Applications in Drug Discovery Executive Summary: 4-Chloroisoquinoline-1-carboxylic acid is a heterocyclic building block...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Chloroisoquinoline-1-carboxylic acid: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary: 4-Chloroisoquinoline-1-carboxylic acid is a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. Its rigid isoquinoline scaffold, combined with the dual reactivity of a carboxylic acid handle and a strategically placed chlorine atom, makes it a versatile starting material for the synthesis of compound libraries targeting a range of biological endpoints. This guide provides a comprehensive overview of its chemical properties, proposes a logical synthetic pathway, details its key reactions, and explores its application in modern drug discovery workflows. The content is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this and similar scaffolds in their research and development pipelines.

Core Molecular Profile

4-Chloroisoquinoline-1-carboxylic acid is an organic compound built upon a bicyclic isoquinoline core. The structure is functionalized with a chlorine atom at the C4 position and a carboxylic acid group at the C1 position. These functional groups are the primary drivers of its utility in chemical synthesis.

Identifier Value Source
IUPAC Name 4-chloroisoquinoline-1-carboxylic acid
CAS Number 1179149-31-5
Molecular Formula C10H6ClNO2[1][2]
Molecular Weight 207.62 g/mol
InChI Key DFQMBKQUFZESRL-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=C(N=C2)C(=O)O)Cl
InChI 1S/C10H6ClNO2/c11-8-5-12-9(10(13)14)7-4-2-1-3-6(7)8/h1-5H,(H,13,14)

graph "Molecular_Structure" {
layout=neato;
node [shape=plaintext];
edge [style=bold];
// Atom definitions with positions
N1 [label="N", pos="0.5,0.866!"];
C1 [label="C", pos="1.5,0.866!"];
C2 [label="C", pos="2,0!"];
C3 [label="C", pos="1.5,-0.866!"];
C4 [label="C", pos="0.5,-0.866!"];
C5 [label="C", pos="-0.5,-0.866!"];
C6 [label="C", pos="-1.5,-0.866!"];
C7 [label="C", pos="-2,0!"];
C8 [label="C", pos="-1.5,0.866!"];
C9 [label="C", pos="-0.5,0.866!"];

// Substituents
C_COOH [label="C", pos="2.2,1.732!"];
O1_COOH [label="O", pos="1.8,2.598!"];
O2_COOH [label="OH", pos="3.2,1.732!"];
Cl [label="Cl", pos="0.5,-1.866!"];

// Aromatic ring bonds
N1 -- C1;
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C9;
C9 -- N1;
C4 -- C5;
C5 -- C6;
C6 -- C7;
C7 -- C8;
C8 -- C9;

// Double bonds (approximated)
N1 -- C9 [style=dashed];
C1 -- C2 [style=dashed];
C3 -- C4 [style=dashed];
C5 -- C6 [style=dashed];
C7 -- C8 [style=dashed];


// Substituent bonds
C1 -- C_COOH;
C_COOH -- O1_COOH [style=double];
C_COOH -- O2_COOH;
C4 -- Cl;

// Labels for positions
pos_1 [label="1", pos="1.7,1.1!"];
pos_4 [label="4", pos="0.3,-0.6!"];

}

Caption: Molecular Structure of 4-Chloroisoquinoline-1-carboxylic acid.

Physicochemical Properties

The physicochemical properties of this molecule are dictated by the interplay between its large, nonpolar aromatic core and its polar functional groups.

Property Value / Description Rationale / Source
Physical Form Solid
Solubility Generally insoluble in water; soluble in organic solvents like ethanol, toluene, and diethyl ether.The large nonpolar hydrocarbon component makes it insoluble in water, a common trait for carboxylic acids with significant carbon backbones.[3]
Boiling Point High, expected to decompose before boiling at atmospheric pressure.Carboxylic acids exhibit strong intermolecular hydrogen bonding, leading to high boiling points.[3]
Purity Commercially available at ≥95% purity.
Storage Sealed in a dry environment at 2-8°C.To prevent degradation from moisture and heat.

Synthesis and Chemical Reactivity

While specific, peer-reviewed synthesis routes for 1179149-31-5 are not broadly published, a plausible pathway can be designed based on established organometallic and heterocyclic chemistry principles. The true value of this molecule lies in the orthogonal reactivity of its functional groups.

Proposed Synthetic Pathway

A logical approach to synthesizing the target compound involves the construction of a functionalized quinoline ring, followed by chlorination. A well-established method for forming quinoline scaffolds is the Gould-Jacobs reaction, which can be adapted.

Retrosynthesis target 4-Chloroisoquinoline-1-carboxylic acid intermediate1 4-Hydroxyisoquinoline-1-carboxylic acid target->intermediate1 Chlorination (e.g., POCl3) intermediate2 Anilinoacrylate Derivative intermediate1->intermediate2 Thermal Cyclization (Gould-Jacobs) starting_materials m-Chloroaniline + Ethyl Ethoxymethylenemalonate intermediate2->starting_materials Condensation

Caption: Proposed Retrosynthetic Analysis for the Target Molecule.

Conceptual Protocol for Synthesis:

  • Condensation: React m-chloroaniline with ethyl ethoxymethylenemalonate. This reaction is typically heated to drive off the ethanol byproduct, forming an ethyl α-carbethoxy-β-m-chloroanilinoacrylate intermediate.[4]

  • Thermal Cyclization: The resulting anilinoacrylate is heated in a high-boiling point solvent, such as Dowtherm A. This induces an intramolecular cyclization onto the aromatic ring, followed by elimination, to yield the 7-chloro-4-hydroxy-3-quinolinecarboxylic acid core.[4]

  • Saponification and Decarboxylation: The resulting ester can be saponified with a strong base (e.g., NaOH) to the carboxylic acid, which can then be decarboxylated under heat to yield 7-chloro-4-quinolinol.

  • Chlorination: The critical 4-hydroxy group is then converted to the chloro-substituent. This is a standard transformation accomplished by heating with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[4]

  • Carboxylation: The C1 position can then be functionalized. This is the most challenging step and may involve metallation followed by quenching with CO₂.

Disclaimer: This is a proposed pathway based on analogous chemical reactions. The actual synthesis would require extensive optimization and verification.

Key Chemical Reactivity for Drug Development

The utility of 4-chloroisoquinoline-1-carboxylic acid stems from its two distinct reaction handles, which can be addressed sequentially or in parallel to generate diverse molecular libraries.

Key_Reactivity cluster_0 Carboxylic Acid (C1) cluster_1 Chloro Group (C4) COOH 4-Cl-Iso-COOH Amide Amide Derivative (R-NH-C=O) COOH->Amide Amide Coupling (e.g., HATU, R-NH2) Ester Ester Derivative (R-O-C=O) COOH->Ester Esterification (e.g., R-OH, Acid cat.) Cl 4-Cl-Iso-COOH Amine_Sub Amine Adduct (R2NH-) Cl->Amine_Sub SNAr (e.g., R2NH, Base) Thiol_Sub Thiol Adduct (R-S-) Cl->Thiol_Sub SNAr (e.g., R-SH, Base)

Caption: Orthogonal Reactivity of the Key Functional Groups.

Experimental Protocol: Amide Coupling

This protocol describes a standard method for creating an amide bond, a cornerstone of medicinal chemistry, using the carboxylic acid group.

  • Dissolution: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 4-chloroisoquinoline-1-carboxylic acid in an anhydrous aprotic solvent such as dimethylformamide (DMF).

  • Activation: Add 1.1 equivalents of a peptide coupling agent (e.g., HATU) and 2.2 equivalents of a non-nucleophilic base (e.g., DIPEA). Stir the mixture at room temperature for 15-30 minutes. This forms a highly reactive activated ester in situ.

  • Nucleophilic Addition: Add 1.2 equivalents of the desired primary or secondary amine (R-NH₂).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography or preparative HPLC to yield the desired amide.

Causality: The use of a coupling agent like HATU is critical as it converts the poor leaving group of the carboxylic acid (-OH) into an excellent leaving group, facilitating nucleophilic attack by the amine. The base is required to neutralize the acid formed and to deprotonate the amine, increasing its nucleophilicity.

Applications in Medicinal Chemistry and Drug Development

The quinoline and isoquinoline scaffolds are considered "privileged structures" in medicinal chemistry.[5] They form the core of numerous therapeutic agents due to their ability to bind to a wide range of biological targets.[5]

Role as a Versatile Chemical Building Block

4-Chloroisoquinoline-1-carboxylic acid is an ideal starting point for generating libraries of novel compounds for high-throughput screening. The workflow enables the rapid creation of structural diversity. For instance, derivatives of the related 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been developed as potent inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1, which are key targets in cancer therapy.[6] Similarly, the 7-chloroquinoline-4-carboxylic acid scaffold has been extensively researched for anticancer, antibacterial, and antimalarial properties.[5]

The dual-functionality allows for a combinatorial approach:

  • Library A (Amide Diversity): React the starting material with 100 different amines at the C1 position.

  • Library B (Substitution Diversity): React the starting material with 100 different nucleophiles (amines, thiols) at the C4 position.

  • Combined Library: React members of Library A with nucleophiles at the C4 position to create a 100x100 matrix of 10,000 unique compounds.

Drug_Discovery_Workflow A Start: 4-Cl-Iso-COOH (Building Block) B Parallel Synthesis: - Amide Coupling (C1) - SNAr (C4) A->B C Compound Library (100s-1000s of unique molecules) B->C D High-Throughput Screening (HTS) (Biochemical or Cellular Assays) C->D E Hit Identification (Active Compounds) D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F G Preclinical Candidate F->G

Caption: Drug Discovery Workflow Using a Versatile Building Block.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 4-chloroisoquinoline-1-carboxylic acid must be consulted, general precautions can be inferred from related chloro- and carboxy-quinoline/isoquinoline structures.[7][8]

GHS Hazard Classification (Anticipated):

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[9]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[7][8]

  • Serious Eye Damage/Irritation (Category 2): Causes serious eye irritation.[7][8]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[7][8]

Precaution Specification Justification
Engineering Controls Use only in a well-ventilated area or chemical fume hood.To prevent inhalation of dust or vapors.[7][9]
Eye/Face Protection Wear safety glasses with side-shields or goggles. A face shield may be appropriate for larger quantities.To prevent eye contact which can cause serious irritation.[10]
Skin Protection Wear impervious gloves (e.g., nitrile) and a lab coat.To prevent skin contact and irritation.[10][11]
Respiratory Protection Not required under normal use with adequate engineering controls. Use a NIOSH-approved respirator if dust is generated.To prevent respiratory tract irritation.

First Aid Measures:

  • Inhalation: Move person to fresh air. If breathing is difficult, give oxygen.[7]

  • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[7]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[7]

Storage Conditions:

  • Keep container tightly closed in a dry, cool, and well-ventilated place.[7]

  • Store under an inert atmosphere for long-term stability.[7]

Conclusion

4-Chloroisoquinoline-1-carboxylic acid is more than a simple chemical; it is a strategic tool for medicinal chemists. Its defined structure and orthogonal reactive sites provide a reliable and versatile platform for the synthesis of novel molecular entities. By enabling the rapid generation of diverse compound libraries, it serves as a critical starting point in the complex, multi-step process of drug discovery, facilitating the exploration of chemical space and the identification of next-generation therapeutic agents. Proper understanding of its reactivity and safe handling are paramount to leveraging its full potential in a research setting.

References

  • 4-Chloroisoquinoline. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • 4-Chloroquinoline. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Exploring the Synthesis Pathways of Pharmaceuticals Using 1-Chloroisoquinoline-5-carboxylic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved March 7, 2026, from [Link]

  • 4,7-dichloroquinoline. (n.d.). Organic Syntheses Procedure. Retrieved March 7, 2026, from [Link]

  • Physical Properties of Carboxylic Acids. (2021, January 7). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • IUPAC Nomenclature of Carboxylic acid. (2024, January 6). YouTube. Retrieved March 7, 2026, from [Link]

  • 4H-quinolizine-1-carboxylic acid. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Synthesis of 1‐amino‐4‐chloroisoquinoline. A new approach to 1‐aminoisoquinoline. (2009, April). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. (2019, July 15). PubMed. Retrieved March 7, 2026, from [Link]

  • 1-chloroisoquinoline-4-carboxylic acid (C10H6ClNO2). (n.d.). PubChemLite. Retrieved March 7, 2026, from [Link]

  • Application to carboxylic acid‐containing drugs and natural products. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

Sources

Exploratory

The 4-Chloroisoquinoline Scaffold: A Versatile Intermediate in Modern Medicinal Chemistry

Abstract The isoquinoline nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the basis of a wide array of pharmacologically active compounds.[1] Among its ma...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isoquinoline nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the basis of a wide array of pharmacologically active compounds.[1] Among its many derivatives, 4-chloroisoquinoline stands out as a particularly valuable and versatile intermediate in the synthesis of novel therapeutic agents. Its strategic placement of a reactive chlorine atom on the rigid, aromatic core provides a synthetic handle for a multitude of chemical transformations, enabling the exploration of diverse chemical space in drug discovery. This technical guide delves into the medicinal chemistry applications of the 4-chloroisoquinoline scaffold, with a focus on its synthetic utility and its role in the development of anticancer and neuroprotective agents. We will explore key chemical reactions, provide detailed experimental protocols, and discuss the structure-activity relationships of notable derivatives.

The 4-Chloroisoquinoline Core: A Chemist's Gateway to Molecular Diversity

The power of the 4-chloroisoquinoline scaffold lies in the reactivity of the C4-position. The electron-withdrawing effect of the ring nitrogen atom makes the C4 carbon susceptible to nucleophilic aromatic substitution (SNAr), while also being amenable to modern palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the introduction of a wide range of substituents, each capable of modulating the biological activity of the resulting molecule.

Key Synthetic Transformations

The two primary avenues for functionalizing the 4-chloroisoquinoline core are nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr): This class of reactions is fundamental to the derivatization of 4-chloroisoquinoline. The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functionalities. The reaction typically proceeds under basic conditions, with the choice of solvent and temperature influencing the reaction rate and yield.

Palladium-Catalyzed Cross-Coupling Reactions: These powerful reactions have revolutionized organic synthesis and are extensively used to create carbon-carbon and carbon-heteroatom bonds. For the 4-chloroisoquinoline scaffold, reactions like the Sonogashira, Suzuki, and Buchwald-Hartwig couplings are particularly valuable for introducing alkynyl, aryl, and amino moieties, respectively.

Below is a diagram illustrating these key synthetic pathways originating from the 4-chloroisoquinoline scaffold.

G cluster_0 Nucleophilic Aromatic Substitution (SNAr) cluster_1 Palladium-Catalyzed Cross-Coupling 4-Chloroisoquinoline 4-Chloroisoquinoline Amines (R2NH) Amines (R2NH) 4-Chloroisoquinoline->Amines (R2NH) Alcohols (ROH) Alcohols (ROH) 4-Chloroisoquinoline->Alcohols (ROH) Thiols (RSH) Thiols (RSH) 4-Chloroisoquinoline->Thiols (RSH) Terminal Alkynes (Sonogashira) Terminal Alkynes (Sonogashira) 4-Chloroisoquinoline->Terminal Alkynes (Sonogashira) Boronic Acids (Suzuki) Boronic Acids (Suzuki) 4-Chloroisoquinoline->Boronic Acids (Suzuki) Amines (Buchwald-Hartwig) Amines (Buchwald-Hartwig) 4-Chloroisoquinoline->Amines (Buchwald-Hartwig) 4-Aminoisoquinolines 4-Aminoisoquinolines Amines (R2NH)->4-Aminoisoquinolines 4-Alkoxyisoquinolines 4-Alkoxyisoquinolines Alcohols (ROH)->4-Alkoxyisoquinolines 4-Thioisoquinolines 4-Thioisoquinolines Thiols (RSH)->4-Thioisoquinolines 4-Alkynylisoquinolines 4-Alkynylisoquinolines Terminal Alkynes (Sonogashira)->4-Alkynylisoquinolines 4-Arylisoquinolines 4-Arylisoquinolines Boronic Acids (Suzuki)->4-Arylisoquinolines 4-Aminoisoquinolines_BH 4-Aminoisoquinolines_BH Amines (Buchwald-Hartwig)->4-Aminoisoquinolines_BH 4-Aminoisoquinolines G Neurotoxins/\nStress Neurotoxins/ Stress Dopaminergic Neuron Dopaminergic Neuron Neurotoxins/\nStress->Dopaminergic Neuron leads to damage NR4A2 (Nurr1) NR4A2 (Nurr1) Dopaminergic Neuron->NR4A2 (Nurr1) contains Neuroprotective Genes Neuroprotective Genes NR4A2 (Nurr1)->Neuroprotective Genes activates transcription Neuronal Survival Neuronal Survival Neuroprotective Genes->Neuronal Survival promotes 4-Aminoisoquinoline\n(NR4A2 Agonist) 4-Aminoisoquinoline (NR4A2 Agonist) 4-Aminoisoquinoline\n(NR4A2 Agonist)->NR4A2 (Nurr1) activates

Caption: Proposed mechanism of neuroprotection by NR4A2 agonists.

Advanced Synthetic Applications: The Sonogashira Coupling

To further illustrate the synthetic versatility of the 4-chloroisoquinoline scaffold, we present a general protocol for the Sonogashira coupling, which is used to form a carbon-carbon bond between the C4 position and a terminal alkyne. This reaction is invaluable for creating more complex molecular architectures. [2][3][4]

Experimental Protocol: Sonogashira Coupling of a Chloro-Substituted Heterocycle

This protocol provides a general framework for the Sonogashira coupling of a chloro-substituted aromatic heterocycle with a terminal alkyne. [5] Materials:

  • Aryl or vinyl halide (e.g., 4-chloroisoquinoline) (1.0 mmol)

  • Terminal alkyne (1.1-1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh3)2Cl2, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Amine base (e.g., triethylamine)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, and copper(I) iodide. [5]2. Add the anhydrous solvent and the amine base. [5]3. Stir the mixture for 5-10 minutes at room temperature.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction mixture as required (can range from room temperature to reflux, depending on the reactivity of the substrates).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic filtrate with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine. [5]9. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Future Perspectives

The 4-chloroisoquinoline scaffold is a testament to the power of a well-positioned reactive handle in medicinal chemistry. Its accessibility and versatile reactivity make it an invaluable building block for the synthesis of a diverse range of bioactive molecules. From kinase inhibitors targeting the complex signaling networks of cancer cells to novel agonists aimed at protecting neurons in degenerative diseases, the applications of this scaffold are both broad and impactful.

As our understanding of disease biology deepens, the ability to rapidly synthesize and test novel chemical entities is paramount. The 4-chloroisoquinoline core, with its predictable reactivity and amenability to a wide array of modern synthetic methods, will undoubtedly continue to be a key player in the quest for new and more effective medicines. Future work will likely focus on the development of more complex and stereochemically defined structures derived from this scaffold, as well as its application in other therapeutic areas such as infectious and inflammatory diseases.

References

  • Zouroudis, S., Moreau, D., & Roussakis, C. (n.d.). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. PMC. [Link]

  • Sánchez, M., et al. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. [Link]

  • Agrawal, K. C., et al. (2025, August 7). ChemInform Abstract: Synthesis and Antitumor Activity of 4- and 5-Substituted Derivatives of Isoquinoline1-carboxaldehyde Thiosemicarbazone. ResearchGate. [Link]

  • Kim, C.-H., Leblanc, P., & Kim, K.-S. (2016). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Expert Opinion on Drug Discovery, 11(4), 337–341. [Link]

  • Yang, C.-H., et al. (2023, March 23). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Molecules, 28(7), 2937. [Link]

  • de Oliveira, M. R., et al. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 30(1), 1. [Link]

  • Wang, W., et al. (2021, August 13). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4930. [Link]

  • Patsnap. (n.d.). NR4A2 agonists(Ludwig-Maximilians-Universität München) - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]

  • Kumar, A., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 20(24), 7233–7236. [Link]

  • Smith, A. M., et al. (2023, February 24). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. ChemRxiv. [Link]

  • PrepChem.com. (n.d.). Preparation of 4-aminoisoquinoline. [Link]

  • Amarender, R. E., et al. (2008). Synthesis of 2-alkynylquinolines from 2-chloro and 2,4-dichloroquinoline via Pd/C-catalyzed coupling reaction in water. Tetrahedron, 64(33), 7687–7693. [Link]

  • Shariati, F., et al. (2024). Structure–activity landscape of Nurr1 (NR4A2) modulators: medicinal chemistry strategies for neurodegenerative disease intervention. RSC Medicinal Chemistry. [Link]

  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Nuvole, A., & Pinna, G. A. (2025, August 9). Synthesis of 1‐amino‐4‐chloroisoquinoline. A new approach to 1‐aminoisoquinoline. ResearchGate. [Link]

  • ResearchGate. (n.d.). Anticancer activity (IC 50 ) of selected compounds 4 and 13 and.... [Link]

  • Feng, Y., et al. (2011). Synthesis and biological evaluation of 4-quinazolinones as Rho kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(6), 1844–1848. [Link]

  • Hughes, T. S., et al. (2020). Assessment of NR4A Ligands that Directly Bind and Modulate the Orphan Nuclear Receptor Nurr1. ACS Chemical Neuroscience, 11(13), 1937–1947. [Link]

  • Safe, S., & Karki, K. (2024). Histology and Histopathology. [Link]

  • Nature. (2024, July 1). Scaffold hopping and fragment growing from amodiaquine yields a new Nurr1 agonist demonstrating potent target engagement and phenotypic effects in cellular PD model. [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Feng, Y., et al. (2025, August 9). Synthesis and biological evaluation of 4-quinazolinones as Rho kinase inhibitors. ResearchGate. [Link]

  • Al-Otaibi, M. A., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. European Journal of Medicinal Chemistry, 44(7), 2999–3006. [Link]

  • Li, Y., et al. (n.d.). DESIGN, SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION OF NOVEL 4-ARYLAMINOQUINAZOLINE DERIVATIVES AS POTENT CYTOTOXIC A. Acta Poloniae Pharmaceutica, 76(3), 475–486. [Link]

  • Wang, Y., et al. (2019). Design, Synthesis and Biological Evaluation of Novel 4-anilinoquinazoline Derivatives as Hypoxia-Selective EGFR and VEGFR-2 Dual Inhibitors. European Journal of Medicinal Chemistry, 181, 111552. [Link]

Sources

Foundational

A Technical Guide to the Solubility of 4-Chloroisoquinoline-1-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the solubility characteristics of 4-chloroisoquinoline-1-carboxylic acid, a crucial parameter for...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility characteristics of 4-chloroisoquinoline-1-carboxylic acid, a crucial parameter for its application in pharmaceutical research and development. Due to the limited availability of specific experimental data in public literature, this document focuses on the theoretical principles governing its solubility, predicted behavior in various organic solvents, and a detailed, field-proven experimental protocol for determining its solubility.

Introduction: The Significance of Solubility in Drug Discovery

4-Chloroisoquinoline-1-carboxylic acid is a heterocyclic compound with a structural backbone found in numerous biologically active molecules.[1] The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. A thorough understanding of its solubility in a range of organic solvents is paramount for processes such as synthesis, purification, crystallization, and the development of suitable dosage forms.[2] This guide serves as a foundational resource for scientists working with this compound, enabling informed solvent selection and experimental design.

Predicted Solubility Profile of 4-Chloroisoquinoline-1-carboxylic Acid

The chemical structure of 4-chloroisoquinoline-1-carboxylic acid, featuring a polar carboxylic acid group, a moderately polar chloro-substituted isoquinoline ring system, and a nonpolar aromatic core, suggests a nuanced solubility profile. The fundamental principle of "like dissolves like" provides a strong basis for predicting its behavior in different solvent classes.

Table 1: Predicted Solubility of 4-Chloroisoquinoline-1-carboxylic Acid in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)HighThese solvents can engage in strong dipole-dipole interactions with the polar functionalities of the molecule and can accept hydrogen bonds from the carboxylic acid group.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThese solvents can act as both hydrogen bond donors and acceptors, readily interacting with the carboxylic acid and the nitrogen of the isoquinoline ring. Solubility is expected to decrease with increasing alkyl chain length of the alcohol due to a decrease in overall solvent polarity.
Nonpolar Hexane, Toluene, Diethyl etherLowThe significant polarity imparted by the carboxylic acid and the chloro-isoquinoline moiety will limit its solubility in nonpolar solvents, which primarily interact through weaker van der Waals forces.[3]
Chlorinated Dichloromethane (DCM), ChloroformModerateThese solvents offer a balance of moderate polarity and the ability to interact with the chlorinated aromatic system, potentially leading to reasonable solubility.

Factors Influencing Solubility

The solubility of 4-chloroisoquinoline-1-carboxylic acid is governed by a combination of its intrinsic properties and the characteristics of the solvent.

  • Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding are likely to be effective at solvating the molecule.

  • Polarity and Dipole Moment: The presence of the electronegative chlorine and nitrogen atoms, along with the carboxylic acid, creates a significant molecular dipole. Polar solvents will more effectively stabilize this dipole, leading to higher solubility.

  • Acid-Base Chemistry: The carboxylic acid moiety is acidic, and the isoquinoline nitrogen is weakly basic.[4][5] In basic organic solvents or in the presence of a base, the compound will deprotonate to form a highly polar carboxylate salt, which will significantly enhance its solubility in polar solvents. Conversely, in acidic media, the isoquinoline nitrogen can be protonated.

Experimental Determination of Solubility: A Validated Protocol

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[3] This protocol provides a reliable framework for obtaining accurate and reproducible solubility data for 4-chloroisoquinoline-1-carboxylic acid.

Materials and Equipment
  • 4-Chloroisoquinoline-1-carboxylic acid (solid, purity ≥95%)[6]

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Temperature-controlled shaker or incubator

  • Glass vials with screw caps

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Experimental Workflow
  • Preparation of a Saturated Solution:

    • Add an excess amount of solid 4-chloroisoquinoline-1-carboxylic acid to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Add a known volume of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.[3]

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

    • For a more complete separation, centrifuge the vial to pellet the undissolved solid.[3]

  • Sample Collection and Preparation:

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a chemically inert syringe filter (e.g., PTFE) to remove any remaining solid particles.[3] This step is critical to prevent artificially high solubility measurements.

    • Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of 4-chloroisoquinoline-1-carboxylic acid.

    • A calibration curve prepared from standard solutions of the compound of known concentrations must be used for accurate quantification.[3]

Data Analysis and Reporting

The solubility is calculated from the measured concentration in the saturated solution and is typically reported in units of mg/mL or mol/L at the specified temperature.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solid to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge to pellet solid C->D E Filter supernatant D->E F Dilute filtered sample E->F G Analyze by HPLC F->G H Calculate solubility G->H

Sources

Exploratory

literature review on substituted isoquinoline-1-carboxylic acids

Executive Summary Substituted isoquinoline-1-carboxylic acids (and their downstream amides/esters) represent a privileged chemotype in modern medicinal chemistry, distinct from their more widely commercialized C3-isomers...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted isoquinoline-1-carboxylic acids (and their downstream amides/esters) represent a privileged chemotype in modern medicinal chemistry, distinct from their more widely commercialized C3-isomers (e.g., the HIF-PH inhibitor class). While the C3-position has historically dominated the patent landscape for anemia therapeutics, the C1-position offers unique vector geometry for targeting globular proteins and inhibiting specific signaling pathways such as NF-κB and viral replication complexes.

This guide provides a rigorous analysis of the C1-carboxylated isoquinoline scaffold, detailing the transition from classical Reissert chemistry to scalable Pd-catalyzed carbonylation . It synthesizes structure-activity relationship (SAR) data regarding anti-inflammatory and antiviral potency and provides a validated experimental protocol for the synthesis of high-value intermediates.

Structural Significance & Pharmacophore Analysis

The isoquinoline-1-carboxylic acid core (Isquinaldic acid) functions as a bioisostere for quinoline-2-carboxylic acids but possesses distinct electronic properties due to the nodal position of the nitrogen atom.

Electronic & Steric Properties
  • Dipole Moment: The C1-carboxyl group is adjacent to the ring nitrogen (N2), creating a potential for intramolecular hydrogen bonding (pseudo-5-membered ring) which can influence membrane permeability.

  • Vector Analysis: Substituents at C1 project into a varying spatial region compared to C3, often allowing for deeper penetration into hydrophobic pockets of enzymes like dehydrogenases and viral polymerases .

  • Metabolic Stability: Unlike the C1-alkyl isoquinolines (prone to oxidative dealkylation), the C1-carboxyl moiety is metabolically robust, though its amide derivatives are the primary pharmacophores.

Synthetic Methodologies: From Classic to Catalytic

The synthesis of isoquinoline-1-carboxylic acids has evolved from stoichiometric degradation to catalytic functionalization.

The Reissert Reaction (Classical Route)

Historically, the most reliable method involved the Reissert reaction , utilizing the enhanced electrophilicity of the N-acylated isoquinolinium salt.

  • Mechanism: Nucleophilic attack of cyanide at C1 of an N-benzoylisoquinolinium salt yields the 1-cyano-2-benzoyl-1,2-dihydroisoquinoline (Reissert compound).

  • Hydrolysis: Acid-catalyzed hydrolysis converts the nitrile to the acid while eliminating the benzoyl group (often converting it to benzaldehyde).

  • Limitation: Use of toxic cyanides and atom-inefficient acylating agents.

Pd-Catalyzed Aminocarbonylation (Modern Route)

For drug development, Palladium-catalyzed carbonylation of 1-haloisoquinolines is the preferred route. It allows for the direct installation of the ester or amide functionality under mild conditions, avoiding cyanide.

Key Advantages:

  • Substrate Scope: Tolerates electron-withdrawing groups (EWG) and electron-donating groups (EDG) on the benzene ring.

  • Atom Economy: Utilizes CO gas (or surrogates like Mo(CO)₆) and nucleophiles (ROH or RNH₂) directly.

Comparative Synthesis Diagram

The following diagram contrasts the mechanistic flow of the Reissert route versus the Pd-catalyzed route.

SynthesisRoutes Isoquinoline Isoquinoline (Starting Material) Salt N-Acyl Isoquinolinium Isoquinoline->Salt + RCOCl HaloIso 1-Halo-Isoquinoline (X = Cl, Br, I) Isoquinoline->HaloIso Activation (e.g., N-oxide -> POCl3) Reissert Reissert Compound (1-Cyano-2-acyl-1,2-dihydro) Salt->Reissert + KCN Hydrolysis Acid Hydrolysis Reissert->Hydrolysis H3O+ Product_Acid Isoquinoline-1- Carboxylic Acid Hydrolysis->Product_Acid PdCycle Pd(0)/Pd(II) Cycle (+ CO, Nucleophile) HaloIso->PdCycle Product_Amide Isoquinoline-1- Carboxamide/Ester PdCycle->Product_Amide Reductive Elimination

Caption: Comparison of the classical Reissert cyanide-based route (top) vs. the modern Pd-catalyzed carbonylation route (bottom).

Validated Experimental Protocol

Protocol: Palladium-Catalyzed Aminocarbonylation of 1-Iodoisoquinoline. Objective: Synthesis of N-benzylisoquinoline-1-carboxamide (Representative Scaffold). Source Validation: Adapted from recent methodologies in J. Org. Chem. and MDPI Catalysts [1, 5].

Reagents & Equipment
  • Substrate: 1-Iodoisoquinoline (1.0 equiv)

  • Nucleophile: Benzylamine (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: Xantphos (3 mol%) – Critical for high turnover in carbonylation.

  • Base: Et₃N (2.0 equiv)

  • Solvent: Toluene or DMF (Anhydrous)

  • CO Source: Carbon Monoxide balloon (1 atm) or Mo(CO)₆ (solid source).

Step-by-Step Workflow
  • Catalyst Pre-formation: In a glovebox or under Argon, charge a reaction vial with Pd(OAc)₂ and Xantphos. Dissolve in degassed toluene and stir for 10 min to form the active catalytic complex.

  • Substrate Addition: Add 1-iodoisoquinoline, benzylamine, and triethylamine to the vial.

  • CO Introduction: Purge the vial with CO gas for 1 minute, then affix a CO balloon (or seal if using a pressure vessel at 5 bar for scale-up).

  • Reaction: Heat the mixture to 80°C for 12 hours.

    • Checkpoint: Monitor by TLC/LC-MS. The disappearance of the aryl iodide peak (m/z ~255) and appearance of the amide (m/z ~262) confirms conversion.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black. Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Data Summary (Typical Yields)
Substrate (X)NucleophileCatalyst SystemYield (%)Notes
1-IodoBenzylaminePd(OAc)₂/Xantphos85-92High chemoselectivity
1-BromoMorpholinePd(PPh₃)₄65-75Requires higher temp (100°C)
1-ChloroAnilinePd(OAc)₂/BINAP40-55Sluggish oxidative addition

Medicinal Chemistry: Biological Applications

The 1-carboxamide derivatives are not merely synthetic intermediates; they are potent biological effectors.[1]

Anti-Inflammatory Activity (NF-κB Pathway)

Substituted isoquinoline-1-carboxamides have been shown to inhibit the NF-κB signaling pathway .

  • Mechanism: They likely interfere with the phosphorylation of IκB or the translocation of the p65/p50 complex to the nucleus.

  • SAR Insight: Electron-donating groups (OMe) at C6/C7 enhance potency, while bulky amides at C1 improve metabolic stability.

Antiviral Properties

Recent screens have identified isoquinoline alkaloids as inhibitors of viral replication (e.g., HSV, Influenza).

  • Target: Viral polymerase or host-factor modulation.

  • Relevance: The 1-carboxylic acid moiety mimics the acidic residues found in viral polymerase co-factors, acting as a competitive inhibitor.

Mechanism of Action Diagram (NF-κB Inhibition)

NFkB_Pathway Stimulus Pro-inflammatory Stimulus (TNF-a, LPS) Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Complex (Kinase) Receptor->IKK Activates IkB IkB (Inhibitor) IKK->IkB Phosphorylates Degradation IkB Degradation (Proteasome) IkB->Degradation NFkB_Cyto NF-kB (p50/p65) (Inactive) NFkB_Cyto->IkB Bound to NFkB_Nuc NF-kB (Active in Nucleus) NFkB_Cyto->NFkB_Nuc Translocation Inhibitor Isoquinoline-1- Carboxamide Inhibitor->IKK Blocks Activity Transcription Transcription of Cytokines NFkB_Nuc->Transcription

Caption: Proposed mechanism where Isoquinoline-1-carboxamides inhibit the IKK complex, preventing NF-kB activation.

References

  • BenchChem. A Comparative Analysis of the Biological Activities of Isoquinoline-1-Carboxylic Acid Esters and Amides. Retrieved from

  • MDPI. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.Molecules 2025. Retrieved from

  • Organic Chemistry Portal. Synthesis of Isoquinolines: Transition-Metal-Catalyzed Approaches. Retrieved from

  • Royal Society of Chemistry. Reissert Compound Chemistry: Synthesis of 1-benzylisoquinolines.J. Chem. Soc. C. Retrieved from

  • MDPI Catalysts. Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation.Catalysts 2025. Retrieved from

  • Sigma-Aldrich. Isoquinoline-1-carboxylic acid Product Specification (CAS 486-73-7).[2] Retrieved from

Sources

Foundational

The Evolving Therapeutic Landscape of Halogenated Isoquinoline Carboxylic Acids: A Technical Guide for Drug Development Professionals

Abstract The isoquinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2][3] The strategic incorpora...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2][3] The strategic incorporation of halogens and a carboxylic acid moiety onto this privileged heterocyclic system has unlocked a new dimension of therapeutic potential, giving rise to a class of compounds with significant promise in oncology, neuroinflammation, and beyond. This in-depth technical guide provides a comprehensive analysis of the therapeutic landscape of halogenated isoquinoline carboxylic acids, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. We will explore the causal relationships behind experimental choices and present self-validating protocols to empower researchers in the rational design and development of next-generation therapeutics based on this versatile scaffold.

Introduction: The Isoquinoline Core and the Transformative Power of Halogenation and Carboxylation

The isoquinoline nucleus, a bicyclic aromatic system composed of a fused benzene and pyridine ring, serves as a foundational structure for a vast array of pharmacologically active molecules.[4][5] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[4][6] The therapeutic efficacy of these compounds is often linked to their ability to intercalate into DNA, inhibit critical enzymes such as topoisomerases and kinases, and modulate key signaling pathways.[6][7][8]

The introduction of a carboxylic acid group and halogen atoms onto the isoquinoline scaffold significantly influences the molecule's physicochemical and pharmacological properties. The carboxylic acid moiety can act as a critical pharmacophore, engaging in hydrogen bonding and ionic interactions with biological targets.[9][10] However, it can also present challenges related to metabolic stability and cell permeability, leading to the exploration of bioisosteric replacements.[9][10][11]

Halogenation, the incorporation of fluorine, chlorine, bromine, or iodine, provides a powerful tool for fine-tuning a drug candidate's profile. Halogens can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins through various interactions, including halogen bonding.[12][13] The strategic placement of halogens can also profoundly impact the selectivity of a compound for its intended target, a crucial aspect of modern drug design.[6]

This guide will navigate the exciting intersection of these three chemical features, exploring the therapeutic promise held by halogenated isoquinoline carboxylic acids.

Therapeutic Frontiers of Halogenated Isoquinoline Carboxylic Acids

The unique structural features of halogenated isoquinoline carboxylic acids have positioned them as promising candidates in several key therapeutic areas.

Oncology: A Multi-pronged Attack on Cancer

Halogenated isoquinoline derivatives have emerged as a significant class of anticancer agents, exhibiting efficacy through diverse mechanisms of action.

2.1.1. Topoisomerase Inhibition: Inducing Lethal DNA Damage

Topoisomerases are essential enzymes that resolve DNA topological stress during replication and transcription.[7][14] Their inhibition leads to the accumulation of DNA strand breaks and subsequent cancer cell death. Several isoquinoline derivatives, particularly those with a 3-arylisoquinoline scaffold, have been identified as potent topoisomerase I inhibitors.[7] The indenoisoquinoline class of compounds, for example, stabilizes the topoisomerase I-DNA cleavage complex, acting as "poisons" that are equipotent to the well-known topoisomerase inhibitor, camptothecin.[15] While many of the extensively studied indenoisoquinolines are not carboxylic acids themselves, the foundational synthesis of their core often involves a 3-aryl-4-carboxyisoquinolone intermediate, highlighting the importance of the carboxylic acid group in their chemical lineage.[16]

  • Mechanism of Action: These compounds intercalate into the DNA at the site of topoisomerase I activity, preventing the religation of the cleaved DNA strand. This leads to the formation of stable cleavage complexes, which, upon collision with the replication fork, result in double-strand breaks and the initiation of apoptosis.[17]

2.1.2. Inhibition of the NF-κB Signaling Pathway: Curbing Pro-survival Mechanisms

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, and cell survival.[4][18] Its aberrant activation is a hallmark of many cancers, promoting tumor growth, metastasis, and resistance to therapy.[4][18] Certain isoquinoline derivatives have demonstrated the ability to inhibit the NF-κB pathway.[4][18][19] For instance, 6,7-dihydroxy-3,4-dihydroisoquinoline has been shown to inhibit both the canonical and noncanonical NF-κB signaling pathways and suppress in vitro invasion of murine mammary cancer cells.[18] While this specific example lacks halogenation, the principle of NF-κB inhibition by the isoquinoline scaffold provides a strong rationale for exploring halogenated analogues.

  • Mechanism of Action: Isoquinoline-based NF-κB inhibitors can act at various points in the signaling cascade. Some compounds, like berberine, an isoquinoline alkaloid, inhibit the phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[19] This prevents the nuclear translocation of NF-κB and the subsequent transcription of its target genes.

2.1.3. Modulation of Deubiquitinating Enzymes (DUBs): A New Frontier in Cancer Therapy

Deubiquitinating enzymes (DUBs) are crucial regulators of protein stability and function. Ubiquitin-specific protease 7 (USP7) is a particularly attractive cancer target as it deubiquitinates and stabilizes several oncoproteins, including MDM2, a key negative regulator of the p53 tumor suppressor.[20][21] Halogen-substituted isoquinoline-1,3-diones have been identified as inhibitors of USP2 and USP7.[6] Notably, the halogen substitution pattern was found to be critical for both potency and selectivity. The introduction of a fluorine atom, for example, could switch the selectivity of inhibition between USP2 and USP7.[6]

  • Mechanism of Action: These compounds act as uncompetitive inhibitors, binding to the enzyme-substrate complex.[6] By inhibiting USP7, they promote the degradation of oncoproteins like MDM2, leading to the stabilization and activation of p53 and subsequent tumor suppression.

Neuroinflammation and Neurological Disorders: Targeting the Peripheral Benzodiazepine Receptor (PBR)

The peripheral benzodiazepine receptor (PBR), now more commonly known as the 18 kDa translocator protein (TSPO), is located on the outer mitochondrial membrane and is upregulated in response to neuroinflammation.[1][22] This makes it a valuable biomarker and potential therapeutic target for a range of neurological disorders. The isoquinoline carboxamide derivative, 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinoline carboxamide (PK11195), is a well-established and potent ligand for PBR.[23]

A number of halogenated analogues of PK11195 have been synthesized and evaluated for their PBR binding affinity. These studies have provided valuable insights into the structure-activity relationships of this class of compounds. The carbonyl group of the carboxamide has been confirmed as a primary pharmacophoric element, likely involved in hydrogen bonding with the receptor.[23]

Structure-Activity Relationships (SAR): The Impact of Halogen and Carboxylic Acid Placement

The therapeutic potential of halogenated isoquinoline carboxylic acids is intricately linked to the nature and position of the halogen substituent and the carboxylic acid group (or its derivatives).

  • Halogenation: The electron-withdrawing nature and size of the halogen atom can significantly influence the binding affinity and selectivity of the compound.[24] For example, in a series of halogenated isoquinoline-1,3-diones, the introduction of a fluorine atom was shown to switch the selectivity of inhibition between the deubiquitinases USP2 and USP7.[6] The position of halogenation is also critical. Studies on related quinoline scaffolds have shown that halogenation at the 6-position can enhance cytotoxic and kinase inhibitory activities.[24]

  • Carboxylic Acid Moiety: The carboxylic acid group is a key feature for interaction with many biological targets. However, its ionizable nature can limit cell permeability.[9][10] This has led to the development of various bioisosteres, such as tetrazoles and sulfonamides, which can mimic the acidic properties of the carboxylic acid while offering improved pharmacokinetic profiles.[11][25][26] The conversion of the carboxylic acid to an ester or amide can also modulate biological activity.[23]

Quantitative Data on Halogenated Isoquinoline Derivatives

The following table summarizes the biological activity of selected halogenated isoquinoline derivatives, providing a quantitative basis for understanding their therapeutic potential.

CompoundStructureTarget/AssayActivity (IC₅₀/Kᵢ)Reference
PK11195 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinoline carboxamidePeripheral Benzodiazepine Receptor (PBR)Kᵢ = 9.3 ± 0.5 nM[27]
Halogenated Isoquinoline-1,3-dione 6-Furanoisoquinoline-1,3-dioneTyrosyl DNA phosphodiesterase II (TDP2)IC₅₀ = 10 µM[28]
Halogenated Isoquinoline-1,3-dione Analog Compound 64Tyrosyl DNA phosphodiesterase II (TDP2)IC₅₀ = 1.9 µM[28]
Halogen-substituted Isoquinoline-1,3-dione Not specifiedUSP2IC₅₀ = 250 nM[6]

Key Experimental Protocols

The successful development of halogenated isoquinoline carboxylic acids relies on robust and reproducible experimental methodologies. This section provides detailed protocols for key synthetic and biological evaluation techniques.

Synthesis of Halogenated Isoquinoline Carboxylic Acids: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of biaryl compounds and is particularly useful for introducing aryl or heteroaryl substituents onto the isoquinoline core.[29][30]

Protocol: Synthesis of 6-Aryl-isoquinoline-1-carbonitriles [29]

  • Reaction Setup: In a dry reaction vessel, combine 6-Bromoisoquinoline-1-carbonitrile (1.0 equivalent), the desired boronic acid or ester (1.2 equivalents), and a base such as potassium carbonate (2.0 equivalents).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). Then, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-isoquinoline-1-carbonitrile.

Biological Evaluation: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which can be an indicator of cell viability and cytotoxicity of a compound.[2]

Protocol: MTT Cytotoxicity Assay [2][24]

  • Cell Seeding: Plate cells (e.g., HeLa or HEK-293T) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the halogenated isoquinoline carboxylic acid derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37 °C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing the Science: Diagrams and Workflows

Visual representations are crucial for understanding complex biological pathways and experimental procedures.

Signaling Pathway: Inhibition of the NF-κB Pathway

Caption: Inhibition of the canonical NF-κB signaling pathway by halogenated isoquinoline carboxylic acids.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow Start Start Reaction_Setup Combine Reactants: - Halogenated Isoquinoline - Boronic Acid - Base Start->Reaction_Setup Inert_Atmosphere Purge with Inert Gas Reaction_Setup->Inert_Atmosphere Solvent_Catalyst Add Degassed Solvent & Palladium Catalyst Inert_Atmosphere->Solvent_Catalyst Reaction Heat and Stir (2-24h) Solvent_Catalyst->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cool, Dilute, Wash Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Product Pure Halogenated Isoquinoline Derivative Purification->Product

Sources

Protocols & Analytical Methods

Method

synthesis of 4-Chloroisoquinoline-1-carboxylic acid from 4-chloroisoquinoline

An Application Note and Detailed Protocol for the Synthesis of 4-Chloroisoquinoline-1-carboxylic Acid from 4-Chloroisoquinoline Authored by a Senior Application Scientist Abstract This technical guide provides a comprehe...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Synthesis of 4-Chloroisoquinoline-1-carboxylic Acid from 4-Chloroisoquinoline

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 4-chloroisoquinoline-1-carboxylic acid, a valuable building block in medicinal chemistry and materials science, starting from 4-chloroisoquinoline.[1] The described method is a two-step process involving an initial Reissert reaction to introduce a cyano group at the 1-position, followed by acidic hydrolysis to yield the desired carboxylic acid. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization methods.

Introduction

Isoquinoline and its derivatives are fundamental heterocyclic scaffolds present in numerous natural products and synthetic compounds with significant biological activities.[2] Specifically, isoquinoline-1-carboxylic acids serve as crucial intermediates in the synthesis of pharmaceuticals, including potential anti-cancer and anti-inflammatory agents.[1] The 4-chloro-substituted analogue, 4-chloroisoquinoline-1-carboxylic acid, offers a strategic point for further functionalization, making its efficient synthesis a topic of considerable interest.

This application note details a robust and reliable method for the preparation of 4-chloroisoquinoline-1-carboxylic acid from commercially available 4-chloroisoquinoline. The synthetic strategy hinges on the classic Reissert reaction, which allows for the facile introduction of a carbon substituent at the C1 position of the isoquinoline ring system.[3][4][5]

Synthetic Strategy and Reaction Mechanism

The direct functionalization of the C1-H bond of 4-chloroisoquinoline to a carboxylic acid is challenging. Therefore, a two-step approach is employed, as illustrated below.

Synthetic_Workflow Start 4-Chloroisoquinoline Intermediate N-Benzoyl-4-chloro-1-cyano- 1,2-dihydroisoquinoline (Reissert Compound) Start->Intermediate  Reissert Reaction (Benzoyl Chloride, KCN)   Product 4-Chloroisoquinoline-1-carboxylic acid Intermediate->Product  Acidic Hydrolysis (Conc. HCl)  

Figure 1: Overall synthetic workflow.

Step 1: The Reissert Reaction

The Reissert reaction involves the treatment of an isoquinoline with an acid chloride and a cyanide source, typically potassium cyanide, to form a Reissert compound.[3][4]

Mechanism:

  • Acylation: The nitrogen atom of 4-chloroisoquinoline acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This forms a reactive N-acylisoquinolinium intermediate.

  • Cyanide Addition: The cyanide ion (CN⁻) then attacks the C1 position of the activated isoquinolinium ring, which is highly electrophilic. This nucleophilic addition results in the formation of the stable N-benzoyl-4-chloro-1-cyano-1,2-dihydroisoquinoline, the Reissert compound.[6]

Step 2: Hydrolysis of the Reissert Compound

The Reissert compound is subsequently hydrolyzed under acidic conditions to yield the target carboxylic acid.

Mechanism:

  • Protonation and Tautomerization: Under strong acidic conditions, the nitrile group is protonated, making it susceptible to nucleophilic attack by water.

  • Hydrolysis of Nitrile: The nitrile is hydrolyzed through a series of steps to a carboxylic acid.

  • Hydrolysis of Amide and Rearomatization: The N-benzoyl group is also hydrolyzed, and the dihydroisoquinoline ring rearomatizes to the more stable isoquinoline system, yielding 4-chloroisoquinoline-1-carboxylic acid and benzamide as a byproduct.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Chloroisoquinoline≥97%Sigma-Aldrich
Benzoyl Chloride≥99%Sigma-Aldrich
Potassium Cyanide (KCN)≥97%Sigma-Aldrich
Dichloromethane (DCM)AnhydrousSigma-Aldrich
Hydrochloric Acid (HCl)37% (conc.)Sigma-Aldrich
Sodium Bicarbonate (NaHCO₃)Saturated aq. soln.---
Sodium Sulfate (Na₂SO₄)Anhydrous---
EthanolReagent Grade---
Deionized Water------
Step 1: Synthesis of N-Benzoyl-4-chloro-1-cyano-1,2-dihydroisoquinoline (Reissert Compound)

Reissert_Reaction_Protocol Protocol for Reissert Compound Formation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation A Dissolve 4-chloroisoquinoline (1.0 eq) in DCM B Add KCN (1.5 eq) in water A->B C Cool mixture to 0-5°C (ice bath) B->C D Add benzoyl chloride (1.2 eq) dropwise over 30 min C->D E Stir vigorously at 0-5°C for 1 hour D->E F Warm to room temperature and stir for 12-16 hours E->F G Separate organic layer F->G H Wash with water, sat. NaHCO₃, and brine G->H I Dry over Na₂SO₄ and concentrate H->I J Recrystallize from ethanol I->J

Figure 2: Step-by-step workflow for the Reissert reaction.

  • Reaction Setup: In a 250 mL two-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloroisoquinoline (e.g., 5.0 g, 30.5 mmol) in 100 mL of dichloromethane (DCM).

  • Addition of Cyanide: In a separate beaker, carefully dissolve potassium cyanide (KCN) (e.g., 2.98 g, 45.8 mmol) in 20 mL of deionized water. Caution: KCN is highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Add the aqueous KCN solution to the flask containing the isoquinoline solution.

  • Cooling: Cool the biphasic mixture to 0-5°C using an ice-water bath.

  • Addition of Benzoyl Chloride: Add benzoyl chloride (e.g., 4.2 mL, 36.6 mmol) to the dropping funnel and add it dropwise to the vigorously stirred reaction mixture over 30 minutes, maintaining the internal temperature below 10°C.

  • Reaction Progression: After the addition is complete, continue stirring the mixture at 0-5°C for an additional hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-16 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is obtained as a solid. Recrystallize the solid from ethanol to afford pure N-benzoyl-4-chloro-1-cyano-1,2-dihydroisoquinoline.

Step 2: Hydrolysis to 4-Chloroisoquinoline-1-carboxylic Acid
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, suspend the Reissert compound (e.g., 5.0 g, 16.9 mmol) in 50 mL of concentrated hydrochloric acid (37%).

  • Reflux: Heat the mixture to reflux (approximately 110°C) and maintain reflux for 6-8 hours. The solid should gradually dissolve.

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 1-2 hours. A precipitate of the product should form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with a small amount of cold deionized water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 4-chloroisoquinoline-1-carboxylic acid.

Safety Precautions

  • Potassium Cyanide (KCN): Extremely toxic if swallowed, inhaled, or in contact with skin.[3] Contact with acid liberates highly toxic hydrogen cyanide gas. All manipulations involving KCN must be performed in a certified chemical fume hood while wearing appropriate PPE, including gloves, a lab coat, and safety goggles. Have a cyanide antidote kit readily available and be trained in its use.

  • Benzoyl Chloride: Corrosive and a lachrymator. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.

  • Concentrated Hydrochloric Acid: Highly corrosive and causes severe burns. Use in a well-ventilated area or fume hood with appropriate PPE.

  • Dichloromethane (DCM): A suspected carcinogen. Avoid inhalation and skin contact.

Characterization of 4-Chloroisoquinoline-1-carboxylic Acid

The identity and purity of the synthesized 4-chloroisoquinoline-1-carboxylic acid should be confirmed by standard analytical techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons in the range of 7.5-9.0 ppm. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.[7][8]
¹³C NMR Signals for the aromatic carbons and a characteristic signal for the carboxylic acid carbonyl carbon (>160 ppm).[9]
Mass Spectrometry (MS) The molecular ion peak (M⁺) corresponding to the mass of C₁₀H₆ClNO₂ (m/z = 207.62). The mass spectrum will also show a characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak due to the ³⁷Cl isotope.[10]
Infrared (IR) Spectroscopy A broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹) and a strong C=O stretch (approx. 1700-1730 cm⁻¹).
Melting Point A sharp melting point should be observed for the pure compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Reissert reaction Incomplete reaction or side reactions.Ensure anhydrous conditions for DCM. Check the purity of reagents. Ensure vigorous stirring to facilitate the biphasic reaction.
Incomplete hydrolysis Insufficient reaction time or acid concentration.Extend the reflux time. Ensure concentrated HCl is used.
Difficulty in purification Presence of byproducts (e.g., benzamide).Optimize recrystallization solvent system. Column chromatography may be employed if necessary.

References

  • Chemos GmbH & Co.KG.
  • Taylor & Francis. (2010). Convenient Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Acid Derivatives via Isocyanide-Based, Three-Component Reactions.
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Application

Application Notes &amp; Protocols: Strategic Amide Coupling of 4-Chloroisoquinoline-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of 4-Chloroisoquinoline-1-carboxamides The isoquinoline core is a well-established "privileged scaffold" in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 4-Chloroisoquinoline-1-carboxamides

The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous natural products and synthetic therapeutic agents.[1] Its rigid, bicyclic aromatic system provides a defined three-dimensional orientation for substituents, enabling precise interactions with biological targets.[1] Within this class, derivatives of 4-Chloroisoquinoline-1-carboxylic acid are of particular interest. The carboxylic acid at the 1-position serves as a versatile handle for introducing a diverse range of functionalities through amide bond formation, one of the most frequently utilized reactions in drug discovery.[2][3] The chlorine atom at the 4-position offers an additional vector for diversification via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions, further enhancing its utility as a core building block in the synthesis of complex molecules.[1][4]

This document serves as a comprehensive technical guide, offering detailed protocols and mechanistic insights for the successful amide coupling of 4-Chloroisoquinoline-1-carboxylic acid. We will explore common coupling methodologies, address potential challenges, and provide actionable strategies for reaction optimization.

Core Principles & Challenges in Amide Bond Formation

The direct condensation of a carboxylic acid and an amine is generally inefficient. The acidic proton of the carboxylic acid reacts with the basic amine to form a non-reactive ammonium carboxylate salt, impeding the desired nucleophilic attack on the carbonyl carbon.[5] To overcome this thermodynamic barrier, the carboxylic acid must first be "activated." This two-step process is the cornerstone of all amide coupling reactions.[3][6]

  • Activation: The carboxylic acid is converted into a more electrophilic species (e.g., an active ester, acyl halide, or anhydride) using a coupling reagent.

  • Coupling: The amine, acting as a nucleophile, attacks the activated carbonyl, forming a tetrahedral intermediate that subsequently collapses to yield the stable amide bond and a byproduct derived from the activating group.

While the principle is straightforward, challenges can arise, particularly with heteroaromatic substrates. Electron-deficient amines or sterically hindered coupling partners can lead to sluggish or incomplete reactions, necessitating more potent activation methods or optimized conditions.[2][7]

G Acid R-COOH (4-Chloroisoquinoline-1-carboxylic acid) Activated Activated Intermediate (e.g., O-acylisourea) Acid->Activated + Reagent Coupling Reagent (e.g., EDC, HATU) Amide Amide Product Activated->Amide Amine R'-NH2 (Amine) Byproduct Byproduct (e.g., DCU, HOBt) Amide->Byproduct Forms

Caption: General workflow for amide bond formation.

Recommended Coupling Protocols

The choice of coupling reagent is critical and depends on the specific amine substrate, scale, and desired purity profile. We present three robust and widely applicable protocols for the synthesis of 4-Chloroisoquinoline-1-carboxamides.

Protocol 1: Carbodiimide-Mediated Coupling (EDC/HOBt)

This is a classic, reliable, and cost-effective method. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] However, this intermediate can rearrange to a non-reactive N-acylurea. The addition of 1-Hydroxybenzotriazole (HOBt) traps the O-acylisourea by forming an HOBt-ester, which is less prone to side reactions and readily couples with the amine.[8] This also serves to minimize racemization if chiral amines are used.[8]

Mechanism Overview:

G RCOOH Carboxylic Acid O_acylisourea O-Acylisourea (Reactive) RCOOH->O_acylisourea + EDC EDC EDC HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt - EDC HOBt HOBt Amide Amide Product HOBt_ester->Amide + Amine - HOBt Amine R'-NH2 EDU EDU (Byproduct)

Caption: EDC/HOBt coupling mechanism pathway.

Detailed Experimental Protocol (EDC/HOBt):

  • To a stirred solution of 4-Chloroisoquinoline-1-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM, ~0.1 M), add HOBt (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the solution.

  • Allow the mixture to stir at 0 °C for 15 minutes, then let it warm to room temperature and stir for an additional 30-60 minutes to ensure complete activation.

  • Add the desired amine (1.1 eq) to the reaction mixture. If the amine is supplied as a hydrochloride salt, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.5 eq).

  • Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with an organic solvent like Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with 5% aqueous HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove HOBt and unreacted carboxylic acid), and finally with brine.[9]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/EtOAc gradient) or recrystallization.

Protocol 2: Uronium/Aminium Salt-Mediated Coupling (HATU)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient aminium-based coupling reagent that offers rapid reaction times and high yields, even for challenging substrates.[2][6] It reacts with the carboxylic acid to form a highly reactive HOAt active ester.[10] This reaction requires a non-nucleophilic base, typically DIPEA, to deprotonate the carboxylic acid.[10][11]

Mechanism Overview:

G Carboxylate R-COO⁻ (from Acid + Base) HOAt_ester HOAt Active Ester (Highly Reactive) Carboxylate->HOAt_ester + HATU HATU HATU Amide Amide Product HOAt_ester->Amide + Amine Amine R'-NH2 Byproducts Byproducts (HOAt, TMU)

Caption: HATU coupling mechanism pathway.

Detailed Experimental Protocol (HATU):

  • In a reaction vessel, dissolve 4-Chloroisoquinoline-1-carboxylic acid (1.0 eq), HATU (1.1 eq), and the amine (1.2 eq) in anhydrous DMF (~0.1 M).

  • Cool the mixture to 0 °C.

  • Add DIPEA (2.0-3.0 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction is typically rapid. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with EtOAc.

    • A significant challenge with HATU is the removal of the tetramethylurea (TMU) byproduct, which is polar and water-soluble.[10] Perform multiple washes with 5% aqueous LiCl or a 1:1 water/brine mixture to remove DMF and TMU.[9][12]

    • Follow with standard aqueous washes (5% HCl, sat. NaHCO₃, brine).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product via column chromatography.

Protocol 3: Acyl Chloride Formation and Coupling

For certain unreactive amines, converting the carboxylic acid to its highly reactive acyl chloride intermediate can be the most effective strategy.[13] This is a two-step, one-pot procedure typically employing thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is not isolated but reacted in situ with the amine.[13][14]

Detailed Experimental Protocol (Acyl Chloride):

  • Step A: Acyl Chloride Formation

    • Suspend 4-Chloroisoquinoline-1-carboxylic acid (1.0 eq) in an anhydrous, non-protic solvent such as DCM or Toluene.

    • Add oxalyl chloride (1.5-2.0 eq) dropwise at 0 °C.

    • Add a catalytic amount of DMF (1-2 drops). Vigorous gas evolution (CO₂, CO, HCl) will be observed.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases and the solution becomes clear.

    • Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent. Co-evaporate with toluene to ensure complete removal. The resulting crude acyl chloride should be used immediately.

  • Step B: Amide Formation

    • Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.

    • In a separate flask, dissolve the amine (1.2 eq) and a base (e.g., Et₃N or pyridine, 2.5 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC or LC-MS.

    • Work-up: Quench the reaction with water. Separate the layers and wash the organic phase sequentially with 1M HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄, filter, concentrate, and purify as previously described.

Comparative Summary and Troubleshooting

ParameterEDC/HOBt ProtocolHATU ProtocolAcyl Chloride Protocol
Reactivity GoodExcellentVery High
Reaction Time 2-12 hours1-4 hours2-5 hours (total)
Substrate Scope Broad, good for general useExcellent for difficult or hindered substratesEffective for unreactive amines
Key Byproducts EDC-urea (water-soluble)Tetramethylurea (TMU), HOAtHCl, salts
Work-up Relatively straightforwardChallenging due to TMU removalRequires careful handling of reactive intermediate
Cost Low to ModerateHighLow
Side Reactions N-acylurea formation (suppressed by HOBt)Potential reaction with other nucleophiles (e.g., -OH, -SH)[10]Harsh conditions can affect sensitive functional groups

Common Troubleshooting Scenarios:

  • Low or No Product Formation:

    • Cause: Incomplete activation, poor amine nucleophilicity, or moisture.

    • Solution: Ensure all reagents and solvents are anhydrous. Switch to a more powerful coupling reagent like HATU. For unreactive amines, consider the acyl chloride method. Pre-activating the acid for 30-60 minutes before adding the amine can also improve yields.[12]

  • Recovery of Starting Carboxylic Acid:

    • Cause: Insufficient coupling reagent or incomplete activation.

    • Solution: Increase the equivalents of the coupling reagent and additives to 1.2-1.5 eq. Ensure the reaction has stirred long enough for activation.

  • Messy Reaction Profile (TLC/LC-MS):

    • Cause: Side reactions, degradation of starting material or product.

    • Solution: Run the reaction at a lower temperature (e.g., maintain at 0 °C). Check the stability of the amine under basic conditions. Ensure the work-up procedure effectively removes all byproducts.

References

  • El-Faham, A., & Albericio, F. (2011). An efficient protocol for amide bond formation for electron deficient amines and carboxylic acids is described. PMC. [Link]

  • Due-Hansen, M. E., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry - RSC Publishing. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.[Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents.[Link]

  • YouTube. (2024). HATU Coupling: Challenges Associated with the Byproducts | Amide Bond Formation.[Link]

  • ChemSynthesis. (2025). 4-chloro-1-isoquinolinamine - 30598-04-0.[Link]

  • Scilit. (n.d.). Synthesis of 1‐amino‐4‐chloroisoquinoline. A new approach to 1‐aminoisoquinoline.[Link]

  • Kumar, R., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU.[Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling.[Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.[Link]

  • Rajput, A. P., & Gore, R. P. (n.d.). N-Acylation in non-aqueous and aqueous medium- method of amide synthesis in non-peptide compounds. Scholars Research Library - Der Pharma Chemica. [Link]

  • ResearchGate. (2015). Can anyone help with the synthesis of a secondary amide from carboxylic acid?[Link]

  • Reddit. (2024). EDC-HOBt Amide coupling workup help.[Link]

  • Gök, D., et al. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. DergiPark. [Link]

Sources

Method

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-Chloroisoquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of the Isoquinoline Scaffold The isoquinoline core is a privileged structural motif found in a vast array of natural p...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of the Isoquinoline Scaffold

The isoquinoline core is a privileged structural motif found in a vast array of natural products and synthetic compounds with significant biological activities.[1][2][3][4] Its derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and analgesic effects.[2][4][5] Consequently, the development of efficient and versatile methods for the functionalization of the isoquinoline skeleton is of paramount importance in medicinal chemistry and drug discovery.[3]

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis.[6][7] These reactions offer a mild, efficient, and functional group-tolerant approach to constructing complex molecular architectures.[6] Among the various positions on the isoquinoline ring, the C4 position is a key site for modification to modulate biological activity. The commercially available or readily synthesized 4-chloroisoquinoline serves as a versatile building block for introducing a wide range of substituents at this position through palladium-catalyzed cross-coupling reactions.

This comprehensive guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 4-chloroisoquinoline derivatives. It is designed to equip researchers, scientists, and drug development professionals with the practical knowledge and in-depth understanding required to successfully implement these powerful synthetic transformations. We will delve into the intricacies of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, offering not just step-by-step procedures but also the scientific rationale behind the selection of catalysts, ligands, bases, and reaction conditions.

The Strategic Advantage of 4-Chloroisoquinoline

The chlorine atom at the C4 position of the isoquinoline ring provides an ideal handle for palladium-catalyzed cross-coupling. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, significant advancements in catalyst and ligand design have enabled their efficient use as coupling partners.[8] The use of 4-chloroisoquinoline offers several advantages:

  • Cost-Effectiveness: Chloro-aromatics are often more economical than their bromo or iodo counterparts.

  • Availability: A variety of substituted 4-chloroisoquinolines are commercially available or can be synthesized through established methods.

  • Orthogonal Reactivity: The differential reactivity of C-Cl versus C-Br or C-I bonds can be exploited for sequential cross-coupling reactions on a di- or poly-halogenated isoquinoline scaffold.

Core Cross-Coupling Methodologies for 4-Chloroisoquinoline

This section details the most widely employed palladium-catalyzed cross-coupling reactions for the functionalization of 4-chloroisoquinolines, providing both the mechanistic underpinnings and practical protocols.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[9][10] This reaction is particularly well-suited for the synthesis of 4-aryl and 4-heteroarylisoquinolines.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex Ar-Pd(II)L_n-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation R'-B(OR)_2 Base PdII_R_complex Ar-Pd(II)L_n-R' Transmetalation->PdII_R_complex RedElim Reductive Elimination PdII_R_complex->RedElim RedElim->Pd0 Product Ar-R' RedElim->Product Catalyst_Regen Catalyst Regeneration Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex Ar-Pd(II)L_n-X OxAdd->PdII_complex Amine_Coord Amine Coordination & Deprotonation PdII_complex->Amine_Coord HNR'R'' Base Pd_Amido Ar-Pd(II)L_n-NR'R'' Amine_Coord->Pd_Amido RedElim Reductive Elimination Pd_Amido->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product Catalyst_Regen Catalyst Regeneration Sonogashira_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex Ar-Pd(II)L_n-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation R'-C≡CCu PdII_Alkyne_complex Ar-Pd(II)L_n-C≡CR' Transmetalation->PdII_Alkyne_complex RedElim Reductive Elimination PdII_Alkyne_complex->RedElim RedElim->Pd0 Product Ar-C≡CR' RedElim->Product Catalyst_Regen Catalyst Regeneration Cu_Cycle Copper Cycle: R'-C≡CH + Cu(I) -> R'-C≡CCu Heck_Reaction_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex Ar-Pd(II)L_n-X OxAdd->PdII_complex Olefin_Insertion Olefin Insertion PdII_complex->Olefin_Insertion CH_2=CHR PdII_Alkyl_complex R-CH(Ar)-CH_2-Pd(II)L_n-X Olefin_Insertion->PdII_Alkyl_complex Beta_Hydride_Elim β-Hydride Elimination PdII_Alkyl_complex->Beta_Hydride_Elim Beta_Hydride_Elim->Pd0 Base Product Ar-CH=CHR Beta_Hydride_Elim->Product Catalyst_Regen Catalyst Regeneration

Sources

Application

Application Note: Precision Oxidation of 1-Methyl-4-chloroisoquinoline to 4-Chloroisoquinoline-1-carboxylic Acid

Executive Summary This application note details the optimized protocol for the transformation of 1-methyl-4-chloroisoquinoline to 4-chloroisoquinoline-1-carboxylic acid . While direct oxidation using strong oxidants (e.g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for the transformation of 1-methyl-4-chloroisoquinoline to 4-chloroisoquinoline-1-carboxylic acid . While direct oxidation using strong oxidants (e.g.,


, Chromic acid) is possible, it often suffers from poor selectivity, ring degradation, or N-oxide formation.

To meet the rigorous purity standards of drug development, we recommend a Two-Step Precision Oxidation Protocol :

  • Regioselective Riley Oxidation: Conversion of the activated methyl group to the aldehyde using Selenium Dioxide (

    
    ).
    
  • Pinnick Oxidation: Mild oxidation of the aldehyde to the carboxylic acid using Sodium Chlorite (

    
    ).[1]
    

This stepwise approach minimizes side reactions involving the 4-chloro substituent and the isoquinoline nitrogen, delivering high-purity material suitable for downstream API synthesis.

Scientific Rationale & Mechanism

Why the Two-Step Route?

The 1-position of the isoquinoline ring is activated, similar to the 2-position in pyridine. However, the nitrogen lone pair makes the ring susceptible to N-oxidation, and the electron-deficient nature of the heterocycle can lead to ring opening under harsh acidic/oxidative conditions.

  • Selenium Dioxide (

    
    ):  Highly selective for activated methyl/methylene groups. It proceeds via an ene-type reaction followed by sigmatropic rearrangement, stopping reliably at the aldehyde stage without over-oxidizing the ring nitrogen.
    
  • Pinnick Oxidation (

    
    ):  The "Gold Standard" for oxidizing aldehydes to acids.[1] It operates under mild acidic conditions (pH 3-5) and uses a scavenger (e.g., 2-methyl-2-butene) to trap hypochlorite byproducts, preventing chlorination of the aromatic ring—crucial when a chlorine substituent is already present.
    
Reaction Scheme

The transformation proceeds through the intermediate 4-chloroisoquinoline-1-carbaldehyde .

ReactionScheme SM 1-Methyl-4-chloroisoquinoline (C10H8ClN) Int Intermediate: 4-Chloroisoquinoline-1-carbaldehyde SM->Int Step 1: SeO2 1,4-Dioxane, Reflux Prod Target: 4-Chloroisoquinoline-1-carboxylic acid Int->Prod Step 2: NaClO2, NaH2PO4 2-Methyl-2-butene, t-BuOH/H2O

Figure 1: Stepwise oxidation pathway ensuring regioselectivity and functional group tolerance.

Experimental Protocol

Materials & Reagents
ReagentRolePurity/Grade
1-Methyl-4-chloroisoquinolineStarting Material>97% HPLC
Selenium Dioxide (

)
Oxidant (Step 1)99%+
1,4-DioxaneSolvent (Step 1)Anhydrous
Sodium Chlorite (

)
Oxidant (Step 2)80% Tech Grade
2-Methyl-2-buteneScavenger (Step 2)Reagent Grade
Sodium Dihydrogen PhosphateBuffer (Step 2)Monohydrate
tert-Butanol (

)
Solvent (Step 2)Reagent Grade
Step 1: Synthesis of 4-Chloroisoquinoline-1-carbaldehyde

Objective: Selectively oxidize the methyl group to an aldehyde.

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge: Add 1-methyl-4-chloroisoquinoline (10.0 mmol, 1.77 g) and 1,4-dioxane (50 mL). Stir until dissolved.

  • Oxidant Addition: Add Selenium Dioxide (

    
    ) (12.0 mmol, 1.33 g).
    
    • Note:

      
       is toxic. Handle in a fume hood.
      
  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: Check TLC (30% EtOAc/Hexane). The aldehyde typically appears as a distinct spot with lower

      
       than the starting material.
      
  • Workup:

    • Cool the reaction to room temperature.[2][3][4]

    • Filter through a pad of Celite to remove black selenium metal deposits. Wash the pad with EtOAc (20 mL).

    • Concentrate the filtrate under reduced pressure.[1]

  • Purification: The crude residue is often sufficient for Step 2. If high purity is needed, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

    • Expected Yield: 70–85% (Yellowish solid).

Step 2: Pinnick Oxidation to Carboxylic Acid

Objective: Mild conversion of aldehyde to carboxylic acid without chlorinating the ring.

  • Setup: Equip a 100 mL RBF with a stir bar.

  • Solvent Prep: Dissolve the aldehyde intermediate (from Step 1, ~8.0 mmol) in

    
      (30 mL) and 2-methyl-2-butene  (8 mL).
    
    • Why: 2-methyl-2-butene scavenges

      
       generated during the reaction, preventing side reactions.
      
  • Oxidant Prep: In a separate beaker, dissolve Sodium Chlorite (

    
    , 24.0 mmol, 2.7 g) and 
    
    
    
    (16.0 mmol, 2.2 g) in Water (15 mL).
  • Addition: Add the aqueous oxidant solution dropwise to the stirred aldehyde solution at room temperature over 10 minutes.

    • Observation: The reaction mixture may turn slight yellow/green but should remain homogenous or biphasic.

  • Reaction: Stir vigorously at room temperature for 2–4 hours.

    • Monitoring: TLC or HPLC should show complete consumption of aldehyde.

  • Workup:

    • Concentrate the volatile organics (

      
      , scavenger) on a rotavap (bath 
      
      
      
      ).
    • Dilute the aqueous residue with water (20 mL) and extract with Hexanes (2 x 20 mL) to remove organic non-acidic impurities. Discard organic layer.

    • Acidification: Acidify the aqueous layer to pH 2–3 using 1N

      
      . The product should precipitate as a white/off-white solid.
      
    • Extract the precipitate with EtOAc (3 x 30 mL).

    • Dry combined EtOAc layers over

      
      , filter, and concentrate.
      
  • Crystallization: Recrystallize from Ethanol or EtOH/Water if necessary.

Analytical Data & QC Parameters

ParameterSpecificationMethod
Appearance White to off-white powderVisual
Purity >98.0%HPLC (C18, ACN/Water + 0.1% TFA)
Mass Spec

LC-MS (ESI+)
1H NMR Distinct singlet >14 ppm (COOH)400 MHz DMSO-d6

Key NMR Diagnostic Signals (DMSO-d6):

  • Aldehyde (Intermediate):

    
     ppm (s, 1H, CHO).
    
  • Carboxylic Acid (Product):

    
     ppm (br s, 1H, COOH); Absence of CHO peak.
    

Troubleshooting & Critical Controls

Workflow start Start: 1-Methyl-4-Cl-isoquinoline step1 Step 1: SeO2 Reflux (Check for Se metal precip) start->step1 check1 TLC Check: Aldehyde Formed? step1->check1 check1->step1 No (Continue Heating) step2 Step 2: Pinnick Oxidation (Add Scavenger!) check1->step2 Yes check2 Workup: Acidify Aqueous Layer step2->check2 end Final Product: Carboxylic Acid check2->end Precipitate Forms

Figure 2: Operational workflow with critical decision points.

Common Pitfalls:
  • Incomplete Oxidation (Step 1): If starting material remains, add 0.2 eq more

    
     and reflux longer. Do not proceed to Step 2 with unreacted methyl compound.
    
  • Chlorination Byproducts (Step 2): If the scavenger (2-methyl-2-butene) is omitted or old, the

    
     byproduct can chlorinate the isoquinoline ring (likely at C5 or C8). Always use fresh scavenger.
    
  • Solubility: The carboxylic acid may be zwitterionic or poorly soluble. If it does not precipitate upon acidification, saturate the aqueous layer with

    
     and use THF/EtOAc (1:1) for extraction.[4]
    

References

  • Shaikh, N., et al. (2000).[5] Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. Journal of Chemical Research. Link

  • BenchChem Technical Support. (2025). Application Notes and Protocols for the Oxidation of 6-Chloroisoquinoline-1-carbaldehyde. Link

  • Sigma-Aldrich. 4-chloroisoquinoline-1-carboxylic acid Product Page. Link (Representative Link for CAS 1179149-31-5)

  • Emporia State University. (1992). The use of selenium (IV) oxide to oxidize aromatic methyl groups.[6] Link

  • Organic Chemistry Portal. Pinnick Oxidation: Mechanism and Protocols. Link

Sources

Method

functionalization of C4-position in isoquinoline-1-carboxylic acid

Application Note: Precision Functionalization of the C4-Position in Isoquinoline-1-Carboxylic Acid Scaffolds Part 1: Strategic Analysis & Reactivity Landscape The Challenge: Functionalizing the C4-position of isoquinolin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Functionalization of the C4-Position in Isoquinoline-1-Carboxylic Acid Scaffolds

Part 1: Strategic Analysis & Reactivity Landscape

The Challenge: Functionalizing the C4-position of isoquinoline-1-carboxylic acid (IQCA) presents a distinct regiochemical paradox. The isoquinoline core is electronically amphoteric: the nitrogen atom creates an electron-deficient pyridine ring (favoring nucleophilic attack at C1), while the fused benzene ring remains relatively electron-rich (favoring electrophilic attack at C5/C8).

However, the introduction of a carboxylic acid (or ester) moiety at C1 fundamentally alters this landscape. The C1-carboxyl group is a strong electron-withdrawing group (EWG), which further deactivates the pyridine ring. Despite this, the C4 position remains the most accessible site for electrophilic aromatic substitution (SEAr) within the heterocyclic ring, behaving analogously to the "beta" position of pyridine or an enamine-like motif.

The Solution: To achieve high-fidelity C4-functionalization, we must bypass the directing effects that typically favor the C8 (peri) position during transition-metal catalysis. We employ two distinct strategies:

  • The "Classical" Robust Route: Electrophilic Halogenation followed by Palladium-Catalyzed Cross-Coupling. This is the most reliable method for generating diverse libraries.

  • The "Direct" C-H Activation Route: Utilizing electrophilic palladation mechanisms that override chelation-control, targeting the electronic C4 "hotspot."

Part 2: Experimental Protocols

Method A: The "Halogenation-Coupling" Sequence (Gold Standard)

Recommended for: Synthesis of diverse C4-aryl, alkyl, or heteroaryl libraries.

Rationale: Direct functionalization of the free acid is often plagued by solubility issues and competitive decarboxylation. Converting the acid to the methyl ester protects the C1 position and modulates solubility, allowing for clean SEAr at C4.

Workflow Diagram:

G Start Isoquinoline-1- carboxylic Acid Step1 1. Esterification (MeOH, H2SO4) Start->Step1 Inter1 Methyl Ester Intermediate Step1->Inter1 Step2 2. C4-Bromination (NBS, MeCN, 60°C) Inter1->Step2 Inter2 4-Bromo-1-ester Scaffold Step2->Inter2 Regioselective SEAr Step3 3. Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Inter2->Step3 Final C4-Functionalized Isoquinoline-1-COOH Step3->Final Hydrolysis

Figure 1: Step-wise synthetic workflow for C4-functionalization via a brominated intermediate.

Detailed Protocol:

Step 1: Protection (Esterification)

  • Dissolve isoquinoline-1-carboxylic acid (10 mmol) in anhydrous MeOH (50 mL).

  • Add conc. H₂SO₄ (1.0 mL) dropwise at 0°C.

  • Reflux for 12 hours. Monitor by TLC (the ester is less polar).

  • Concentrate, neutralize with sat. NaHCO₃, and extract with DCM. Yields are typically >95%.

Step 2: Regioselective C4-Bromination Note: The C1-ester deactivates the ring less than the free acid, but conditions must still be vigorous enough to overcome the electron deficiency.

  • Dissolve methyl isoquinoline-1-carboxylate (5 mmol) in MeCN (25 mL).

  • Add N-Bromosuccinimide (NBS) (1.1 equiv, 5.5 mmol).

  • Critical Step: Add 10 mol% NH₄OAc as a catalyst to activate the NBS.

  • Stir at 60°C for 4–6 hours.

  • Checkpoint: 1H NMR will show the disappearance of the C4-H signal (typically a singlet or doublet around δ 7.8–8.0 ppm, distinct from the lower-field C3-H).

  • Quench with water, extract with EtOAc. Recrystallize from EtOH to obtain pure 4-bromo derivative.

Step 3: Suzuki-Miyaura Cross-Coupling

  • Combine 4-bromo-isoquinoline-1-carboxylate (1.0 equiv), Arylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv) in Dioxane/H₂O (4:1).

  • Degas with Argon for 10 mins.

  • Add Pd(dppf)Cl₂·DCM (5 mol%).

  • Heat at 90°C for 12 hours.

  • Hydrolysis (Optional): To return to the free acid, treat the crude coupling product with LiOH (3 equiv) in THF/H₂O at RT for 2 hours.

Method B: Direct C-H Arylation (Catalytic Approach)

Recommended for: High-throughput screening where intermediate isolation is undesirable.

Mechanism: Unlike C8-arylation which relies on chelation assistance (using Ir(III) or Ru(II) coordinating to the C1-carbonyl), C4-arylation proceeds via an electrophilic palladation pathway.[1] The Pd(II) species acts as an electrophile, attacking the most electron-rich position (C4).

Protocol:

  • Substrate: Methyl isoquinoline-1-carboxylate (Acidic protons on the carboxylic acid can interfere with the catalytic cycle; ester is preferred).

  • Reagents:

    • Catalyst: Pd(OAc)₂ (10 mol%)

    • Ligand: Pivalic Acid (30 mol%) - acts as a proton shuttle.

    • Coupling Partner: Diphenyliodonium tetrafluoroborate (Ph₂IBF₄) (1.2 equiv). Note: Iodonium salts are more reactive electrophiles than aryl halides for this transformation.

  • Solvent: 1,2-Dichloroethane (DCE) or MeOH.

  • Conditions: 100°C, sealed tube, 24 hours.

Data Comparison:

ParameterMethod A (Bromination/Suzuki)Method B (Direct C-H Pd-Cat)
Regioselectivity Exclusive (C4)High (C4 > C5/C8)
Substrate Scope Broad (Aryl, Alkyl, Heteroaryl)Limited (Mainly Aryl)
Scalability High (Gram scale)Low (Milligram scale)
Atom Economy Lower (Requires stoichiometric Br)High (Direct H replacement)

Part 3: Mechanistic Insight & Troubleshooting

Signaling Pathway: Regioselectivity Control

ReactionPath Substrate Isoquinoline-1-Carboxylate Path_Ir Ir(III) / Ru(II) Coordination Substrate->Path_Ir Carbonyl Directing Group Path_Pd Pd(II) Electrophilic Attack Substrate->Path_Pd Electronic Control Chelate 5-Membered Metallacycle Path_Ir->Chelate C-H Insertion at C8 Wheland Wheland Intermediate Path_Pd->Wheland Attack at Most Nucleophilic C Prod_C8 C8-Functionalization (Peri-Position) Chelate->Prod_C8 Prod_C4 C4-Functionalization (Beta-Position) Wheland->Prod_C4

Figure 2: Divergent mechanistic pathways. Ir/Ru catalysts utilize the C1-carbonyl to direct activation to C8, whereas electrophilic Pd catalysts target the electron-rich C4 position.

Troubleshooting Guide:

  • Problem: Low yield in Step 2 (Bromination).

    • Cause: Deactivation by C1-ester is too strong.

    • Fix: Switch solvent to DMF or use Ag₂SO₄/Br₂ in H₂SO₄ (harsh conditions) if the ester method fails. Alternatively, perform bromination on the isoquinoline core before introducing the C1-COOH (via Reissert reaction).

  • Problem: C1-Decarboxylation during coupling.

    • Cause: High temperature + basic conditions (Suzuki).

    • Fix: Use mild bases (K₃PO₄) or switch to Negishi coupling (Zinc reagents) which operates at lower temperatures.

References

  • Catalyst Controlled Divergent C4/C8 Site-Selective C-H Arylation of Isoquinolones. Lee, S., Mah, S., & Hong, S. (2015). Organic Letters, 17(15), 3864–3867. Link

    • Context: Establishes the mechanistic dichotomy between Pd (C4-selective) and Ir (C8-selective) in isoquinoline-like systems.
  • Metal and Activating Group Free C-4 Alkylation of Isoquinolines. Leitch, J. A., et al. (2023). Organic Letters, 25(4), 609–614. Link

    • Context: Highlights the difficulty of direct C4-alkylation on 1-substituted isoquinolines due to steric hindrance, supporting the halogen
  • A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisoquinolone. Zhang, H. P., Li, H. Y., & Xiao, H. F. (2013). Journal of Chemical Research, 37(9), 556–558. Link

    • Context: Provides conditions for selective bromin
  • Regioselective Functionalization of Quinolines through C-H Activation. Laclef, S. (2021). Molecules, 26(18), 5484. Link

    • Context: Comprehensive review of regioselectivity rules in benzofused pyridines.

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling of 4-Chloroisoquinoline Substrates

Executive Summary The functionalization of heteroaromatic scaffolds is a cornerstone of modern drug discovery. Within this domain, the Suzuki-Miyaura cross-coupling of 4-chloroisoquinoline substrates presents a unique me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of heteroaromatic scaffolds is a cornerstone of modern drug discovery. Within this domain, the Suzuki-Miyaura cross-coupling of 4-chloroisoquinoline substrates presents a unique mechanistic challenge. While the C1 position of isoquinoline is highly activated toward oxidative addition and nucleophilic aromatic substitution[1], the C4 position is significantly more "benzene-like" and electron-deficient, resulting in a high C-Cl bond dissociation energy[2]. Furthermore, the basic isoquinoline nitrogen (N2) can competitively coordinate to transition metals, leading to catalyst poisoning.

This application note provides a comprehensive, self-validating guide to overcoming these bottlenecks. By leveraging state-of-the-art highly electron-rich Palladium and Nickel catalytic systems, researchers can force oxidative addition at the C4 position while sterically blocking off-target nitrogen coordination.

Mechanistic Rationale & Causality

The success of a Suzuki-Miyaura coupling on 4-chloroisoquinoline is entirely dictated by ligand causality . Standard catalysts like


 frequently stall at the oxidative addition step or suffer from rapid deactivation.
  • Overcoming the Activation Barrier: The C(sp2)-Cl bond at C4 requires highly electron-rich metal centers to facilitate the initial insertion. Dialkylbiaryl phosphines (e.g., dtbpf) or N-heterocyclic carbenes (NHCs) donate immense electron density to the metal, significantly lowering the activation energy required to break the C-Cl bond[3],[4].

  • Preventing Catalyst Poisoning: The lone pair on the isoquinoline nitrogen is highly nucleophilic. If the transition metal is sterically accessible, it will form an inactive, off-cycle coordination complex. Bulky bidentate ligands (like dppf or dtbpf) create a steric shield around the metal center, physically preventing the isoquinoline nitrogen from binding[5].

  • Transmetalation Dynamics: When coupling with N-heterocyclic boronic acids, protodeborylation (the hydrolytic degradation of the boronic acid) often outcompetes transmetalation. Employing anhydrous bases or utilizing tetrabutylammonium fluoride (TBAF) as a phase-transfer/activating additive shifts the kinetic balance in favor of the desired C-C bond formation[3].

Pathway Visualization

CatalyticCycle A Active Catalyst Pd(0) or Ni(0) B Oxidative Addition (C-Cl Cleavage at C4) A->B 4-Chloroisoquinoline C Transmetalation (Boronic Acid + Base) B->C Base Activation D Reductive Elimination (C-C Bond Formation) C->D Ligand Exchange D->A Catalyst Regeneration E 4-Substituted Isoquinoline Product D->E

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for 4-chloroisoquinoline substrates.

Quantitative Data: Catalyst System Comparison

To select the optimal conditions for your specific substrate, compare the validated catalytic systems below. Nickel precatalysts offer exceptionally mild conditions, while Palladium systems remain the robust standard for process scale-up.

Catalyst SystemLigand TypeBase / SolventTemp (°C)Substrate Scope & Mechanistic Advantage
Ni(NHC)Cl N-Heterocyclic Carbene

/ THF
25–50Excellent for mild conditions; tolerates N-heterocycles when combined with TBAF additive[3].
Pd(dppf)Cl2 Bidentate Phosphine

/ Dioxane
90–100Robust industrial standard; high thermal stability for difficult transmetalations[5].
Pd(dtbpf)Cl2 Bulky Bidentate Phosphine

/ THF-

60–80Highly electron-rich; forces oxidative addition into unactivated C-Cl bonds[4].

Experimental Protocols (Self-Validating Systems)

Protocol A: Advanced Nickel-Catalyzed Coupling (Mild Conditions)

This protocol utilizes a highly active Ni(II) precatalyst, ideal for temperature-sensitive functional groups.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 4-chloroisoquinoline (0.5 mmol, 1.0 eq), the desired arylboronic acid (0.75 mmol, 1.5 eq), anhydrous

    
     (0.75 mmol, 1.5 eq), and 
    
    
    
    (1-2 mol%)[3].
    • Causality Check: If using an N-heterocyclic boronic acid, add TBAF (1.0 eq) to accelerate transmetalation and prevent protodeborylation[3].

  • Reaction: Add 1.0 mL of anhydrous, degassed THF. Seal the tube, remove it from the glovebox, and stir at 50 °C for 24 hours.

  • Self-Validation Point (LC-MS): At 12 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze. You must observe the disappearance of the

    
     164 peak (4-chloroisoquinoline) and the emergence of the product mass. If 
    
    
    
    164 remains dominant, oxidative addition has failed; increase the catalyst loading to 5 mol%.
  • Workup: Quench the reaction with water (5 mL) and extract with EtOAc (3 x 5 mL). Filter the combined organic layers through a short pad of Celite to remove precipitated Nickel species, dry over

    
    , and concentrate in vacuo.
    
Protocol B: Robust Palladium-Catalyzed Coupling (Process Scale)

This protocol is designed for maximum robustness, utilizing a biphasic system to dissolve inorganic bases fully.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask, add 4-chloroisoquinoline (1.0 mmol, 1.0 eq), arylboronic acid (1.2 mmol, 1.2 eq),

    
     (5 mol%), and 
    
    
    
    (2.0 mmol, 2.0 eq)[5].
  • Solvent Addition: Evacuate and backfill the flask with

    
     three times. Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v, 10 mL total).
    
  • Reaction: Heat the biphasic mixture to 90 °C under vigorous stirring for 12 hours.

  • Self-Validation Point (NMR): Isolate a crude sample post-extraction. In the

    
     NMR (DMSO-
    
    
    
    ), the C4-H proton of the starting isoquinoline (typically a singlet around 8.4 ppm) must be completely absent. The C3-H proton will shift significantly (often to 9.0-9.2 ppm) due to the anisotropic effect of the newly coupled aryl ring[6].
  • Advanced Extraction: Phosphorus species from the dppf ligand are notoriously "sticky" on silica gel and often co-elute with polar heterocycles[6]. To validate product purity, wash the organic layer with a 10% aqueous

    
     solution to force residual pyrophosphates into the aqueous phase before column chromatography.
    

Troubleshooting & Workflow Logic

When a coupling reaction fails, empirical guessing wastes valuable substrate. Use the decision tree below to identify the mechanistic failure point based on your crude LC-MS/NMR data.

Troubleshooting Start Analyze Crude (LC-MS / NMR) Check Product >90%? Start->Check Path1 Proceed to Workup & Purification Check->Path1 Yes Path2 Identify Major Impurity Check->Path2 No Imp1 Unreacted 4-Cl-Isoquinoline (Failed Ox. Addition) Path2->Imp1 Imp2 Protodeborylation (Boronic Acid Degradation) Path2->Imp2 Sol1 Switch to Bulky Ligand (e.g., dtbpf, NHC) Imp1->Sol1 Solution Sol2 Use Anhydrous Base or TBAF Additive Imp2->Sol2 Solution

Figure 2: Logical troubleshooting workflow for failed Suzuki couplings of 4-chloroisoquinoline.

References

1.[1] 4-Chloroisoquinolin-1-amine | 30598-04-0 - Benchchem. 2.[3] Efficient nickel precatalysts for Suzuki-Miyaura cross-coupling of aryl chlorides and arylboronic acids under mild conditions - ChemRxiv. 3.[2] 6-Bromo-8-chloroisoquinoline | CAS 1824270-14-5 | RUO - Benchchem. 4.[5] US11248004B2 - Substituted isoquinolines as rock kinase inhibitors - Google Patents. 5.[4] 95408-45-0 | Pd(dtbpf)Cl2 | Chlorides - Ambeed. 6.[6] 1-Chloro-5,7-dimethoxyisoquinoline | 1216202-07-1 - Benchchem.

Sources

Method

Application Note: High-Efficiency Buchwald-Hartwig Amination of 4-Chloroisoquinoline Derivatives

Abstract & Strategic Importance The functionalization of isoquinolines is a cornerstone in the synthesis of alkaloids, kinase inhibitors (e.g., Fasudil), and antitumor agents. While 1-chloroisoquinolines undergo facile N...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Importance

The functionalization of isoquinolines is a cornerstone in the synthesis of alkaloids, kinase inhibitors (e.g., Fasudil), and antitumor agents. While 1-chloroisoquinolines undergo facile Nucleophilic Aromatic Substitution (


) due to the electron-deficient nature of the C1 position, 4-chloroisoquinolines  present a significant synthetic challenge. The C4 position is electronically distinct—often referred to as the "aromatic" position of the pyridine ring—rendering it significantly less reactive toward 

under mild conditions.

This Application Note details a robust Buchwald-Hartwig Cross-Coupling protocol specifically optimized for 4-chloroisoquinoline derivatives. Unlike traditional high-temperature


 methods that often result in decomposition or require excess amine, this Pd-catalyzed approach enables coupling with weak nucleophiles (anilines, amides) and sterically hindered amines under controlled conditions.

Mechanistic Insight: The 4-Isoquinolyl Challenge

Successful amination of 4-chloroisoquinoline requires overcoming the high energy barrier of the Oxidative Addition step.

  • Electronic Deactivation: The C4 position lacks the strong

    
    -nitrogen activation seen at C1. Consequently, the C-Cl bond is stronger and less prone to oxidative addition by Palladium(0).
    
  • Catalyst Poisoning: Isoquinoline nitrogens are competent ligands. Unprotected ring nitrogens can coordinate to Pd(II) intermediates, displacing phosphine ligands and forming inactive "Pd-black" precipitates.

  • Solution: The use of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos, XPhos) is non-negotiable. These ligands facilitate oxidative addition into the deactivated C-Cl bond while their steric bulk prevents the formation of inactive bis-palladium complexes involving the isoquinoline nitrogen.

Visualization: Catalytic Cycle & Failure Modes

Buchwald_Hartwig_Cycle Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Rate Limiting for 4-Cl) Pd0->OxAdd + 4-Cl-Isoquinoline Coord Amine Coordination Pd(II)-N complex OxAdd->Coord + Amine OffCycle OFF-CYCLE TRAP Pd-Isoquinoline N-coordination OxAdd->OffCycle Low Steric Ligand Deprot Deprotonation (Base Mediated) Coord->Deprot + Base RedElim Reductive Elimination Product Release Deprot->RedElim - Base-H-Cl RedElim->Pd0 Regenerate Catalyst OffCycle->Pd0 Slow Reversal

Figure 1: Catalytic cycle emphasizing the critical oxidative addition step and the risk of off-cycle catalyst trapping by the isoquinoline nitrogen.

Optimization Strategy & Decision Tree

Ligand Selection (The "Buchwald" Generations)

For 4-chloroisoquinolines, standard ligands like


 or even BINAP often fail. We utilize 3rd and 4th Generation Biaryl Phosphine ligands.
LigandClassBest ForWhy?
BrettPhos Gen 4Primary Amines (Alkyl/Aryl)Exceptional for deactivated chlorides; prevents

-hydride elimination.
RuPhos Gen 3Secondary AminesSteric bulk accommodates two alkyl groups on the nucleophile.
XPhos Gen 2General Purpose / AnilinesExcellent oxidative addition; robust baseline ligand.
tBuBrettPhos Gen 4Amides / Weak NucleophilesHighly electron-rich to facilitate reductive elimination of stable amides.
Base & Solvent Systems[1]
  • Standard: NaOtBu in 1,4-Dioxane (Fast, efficient).

  • Base-Sensitive Substrates: Cs2CO3 in Toluene or DME (Slower, milder).

  • Protic Additives: For difficult substrates, adding 1-2% water or using tBuOH as a co-solvent can stabilize the catalyst and break up inorganic aggregates.

Visualization: Optimization Workflow

Optimization_Flow Start Substrate: 4-Chloroisoquinoline AmineType Identify Nucleophile Start->AmineType Primary Primary Amine (R-NH2) AmineType->Primary Secondary Secondary Amine (R2-NH) AmineType->Secondary Aniline Aniline (Ar-NH2) AmineType->Aniline Cond1 BrettPhos + Pd2(dba)3 NaOtBu, Dioxane, 100°C Primary->Cond1 Cond2 RuPhos + Pd(OAc)2 NaOtBu, Toluene, 100°C Secondary->Cond2 Cond3 XPhos + Pd2(dba)3 Cs2CO3, tBuOH, 110°C Aniline->Cond3

Figure 2: Decision matrix for selecting catalytic conditions based on amine class.

Standardized Protocol: 4-Chloroisoquinoline Amination

Target Scale: 1.0 mmol Safety: All steps must be performed in a fume hood. Pd residues are toxic.

Materials
  • Substrate: 4-chloroisoquinoline derivative (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Catalyst:

    
     (2 mol%) or Pd-PEPPSI-IPr (2 mol%)
    
  • Ligand: BrettPhos (4-6 mol%) (Note: 2:1 L:Pd ratio relative to Pd metal)

  • Base: NaOtBu (1.4 equiv) (Sublimed grade preferred)

  • Solvent: Anhydrous 1,4-Dioxane (degassed)

Step-by-Step Procedure
  • Vessel Preparation:

    • Flame-dry a 10 mL microwave vial or Schlenk tube equipped with a magnetic stir bar.

    • Cool under a stream of Argon or Nitrogen.

  • Reagent Charging (Glovebox or Counter-flow):

    • Add

      
       (18 mg, 0.02 mmol) and BrettPhos (22 mg, 0.04 mmol).
      
    • Tip: If using a precatalyst (e.g., BrettPhos Pd G3), add 0.02 mmol directly.

    • Add NaOtBu (135 mg, 1.4 mmol).

    • Add 4-chloroisoquinoline substrate (1.0 mmol).

    • Note: If the amine is a solid, add it now. If liquid, add in step 4.

  • Inerting:

    • Seal the vial with a septum cap (PTFE/Silicone).

    • Evacuate and backfill with Argon three times.

  • Solvent & Liquid Amine Addition:

    • Add anhydrous 1,4-Dioxane (4.0 mL, 0.25 M concentration) via syringe.

    • If the amine is liquid, add it now (1.2 mmol) via syringe.

  • Reaction:

    • Place in a pre-heated oil block at 100°C .

    • Stir vigorously (800+ rpm).

    • Monitor by LCMS at 2 hours.[1] Most reactions complete within 4-12 hours.

    • Checkpoint: The reaction mixture should turn from dark red/purple to orange/brown. If it turns black and mirrors (Pd black), the catalyst has decomposed (see Troubleshooting).

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with EtOAc (10 mL) and filter through a small pad of Celite to remove insoluble salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify via Flash Column Chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Troubleshooting Guide

SymptomDiagnosisCorrective Action
Low Conversion (<20%) Oxidative Addition FailureSwitch to XPhos or AdBrettPhos . Increase Temp to 120°C. Ensure solvent is strictly anhydrous.
Dehalogenation (Reduction)

-Hydride Elimination
Use BrettPhos (specifically designed to prevent this). Avoid alcohols as solvents.
Pd Black Formation Catalyst DecompositionReaction is "starved" of ligand. Increase L:Pd ratio to 3:1. Ensure

exclusion is rigorous.
Isoquinoline N-Arylation Regioselectivity IssueRare for 4-Cl, but if N-arylation occurs, use a weaker base (

) or protect the isoquinoline nitrogen (e.g., N-oxide, then reduce later).

References

  • Buchwald, S. L., et al. "Surpassing the Limitations of Buchwald-Hartwig Amination: The Application of Dialkylbiaryl Phosphine Ligands." Chemical Science, 2011. Link

  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008. Link

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

  • Melato, S., et al. "Microwave-Assisted Synthesis of 4-Aminoquinolines."[2] Journal of Organic Chemistry, 2007. (Contextual reference for heteroaryl chlorides).

  • WuXi AppTec. "Chemical Insights: How to Wisely Design Conditions for Buchwald-Hartwig Couplings." WuXi AppTec Content, 2024.[3] Link

Sources

Application

Application Note: Esterification Strategies for 4-Chloroisoquinoline-1-Carboxylic Acid

Introduction & Mechanistic Rationale The isoquinoline core is a privileged, electron-deficient bicyclic aromatic scaffold that forms the backbone of numerous pharmacologically active compounds and advanced materials, inc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The isoquinoline core is a privileged, electron-deficient bicyclic aromatic scaffold that forms the backbone of numerous pharmacologically active compounds and advanced materials, including Organic Light-Emitting Diodes (OLEDs)[1]. Functionalization at the 1-position via esterification or amidation is a critical strategy to modulate the electronic properties, lipophilicity, and pharmacokinetic profiles of the molecule[2].

4-Chloroisoquinoline-1-carboxylic acid presents unique synthetic challenges. The proximity of the carboxyl group to the basic isoquinoline nitrogen creates a zwitterionic microenvironment that can complicate solubility in strictly non-polar solvents. Furthermore, the 4-chloro substituent exerts an electron-withdrawing inductive effect, which decreases the basicity of the nitrogen but increases the electrophilicity of the activated carbonyl carbon[3].

Direct acid-catalyzed Fischer esterification is generally avoided for this substrate. Extended heating in the presence of strong mineral acids can lead to unwanted side reactions, including decarboxylation—a known risk for heteroaromatic carboxylic acids with adjacent nitrogen atoms. Therefore, mild activation strategies such as the Steglich esterification or base-promoted alkylation are highly preferred to maintain high yields and structural integrity[4].

Methodological Strategies

To successfully esterify 4-chloroisoquinoline-1-carboxylic acid, three primary pathways are utilized depending on the steric bulk of the target alcohol and the required reaction scale.

  • Method A: Steglich Esterification (EDCI/DMAP) This is the gold standard for coupling sensitive heteroaromatic carboxylic acids. It utilizes a carbodiimide coupling agent and 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. While N,N'-dicyclohexylcarbodiimide (DCC) is traditionally used, replacing it with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is highly recommended. EDCI generates a water-soluble urea byproduct, eliminating the tedious filtration steps required to remove dicyclohexylurea[1].

  • Method B: Acid Chloride Activation (SOCl₂ or Oxalyl Chloride) For highly sterically hindered alcohols (e.g., tert-butanol or complex natural product derivatives), the carboxylic acid is first converted to an ultra-reactive isoquinoline-1-carbonyl chloride[2]. This two-step process is fast but requires strictly anhydrous conditions to prevent hydrolysis back to the starting material.

  • Method C: Base-Promoted Alkylation When synthesizing simple methyl, ethyl, or benzyl esters, reacting the carboxylic acid with an alkyl halide in the presence of a mild base (e.g., K₂CO₃) in a polar aprotic solvent (DMF) is highly chemoselective. This completely bypasses the formation of an acylium or O-acylisourea intermediate.

Pathways SM 4-Chloro-IQ-1-COOH M1 Method A: Steglich (EDCI / DMAP) SM->M1 R-OH, Mild M2 Method B: Acid Chloride (SOCl2 / Base) SM->M2 1. SOCl2 2. R-OH M3 Method C: Alkylation (R-X / K2CO3) SM->M3 R-X, DMF Ester 4-Chloro-IQ-1-Ester M1->Ester M2->Ester M3->Ester

Synthetic pathways for the esterification of 4-Chloroisoquinoline-1-carboxylic acid.

Quantitative Data & Method Comparison

The following table summarizes the operational parameters and expected outcomes for the three primary esterification methods applied to the 4-chloroisoquinoline scaffold.

ParameterMethod A: Steglich (EDCI/DMAP)Method B: Acid ChlorideMethod C: Alkylation
Typical Yield 75% – 90%60% – 85%85% – 95%
Temperature 0 °C → Room TempReflux (Step 1), 0 °C (Step 2)Room Temp → 60 °C
Reaction Time 12 – 24 hours2 – 4 hours4 – 12 hours
Substrate Scope Primary, Secondary, PhenolsSterically hindered (Tertiary)Methyl, Benzyl, Allyl
Primary Byproduct Water-soluble ureaHCl gas, SO₂ gasPotassium halides
Key Advantage Extremely mild, no strong acidsHighly reactive intermediateNo coupling reagents needed

Experimental Protocols

Protocol 1: Steglich Esterification using EDCI/DMAP

This protocol is optimized to prevent the formation of the inactive N-acylurea byproduct, a common failure point in carbodiimide couplings. DMAP acts as a superior nucleophile, rapidly attacking the O-acylisourea intermediate to form a highly reactive N-acylpyridinium species[4].

Reagents:

  • 4-Chloroisoquinoline-1-carboxylic acid: 1.0 mmol

  • Target Alcohol (e.g., 4-phenylphenol or methanol): 1.2 mmol

  • EDCI·HCl: 1.5 mmol

  • DMAP: 0.1 mmol (10 mol%)

  • Anhydrous Dichloromethane (DCM): 10 mL

Step-by-Step Workflow:

  • Preparation: Flame-dry a 50 mL round-bottom flask and flush with inert gas (N₂ or Argon).

  • Dissolution: Suspend 4-chloroisoquinoline-1-carboxylic acid (1.0 mmol) and the target alcohol (1.2 mmol) in 10 mL of anhydrous DCM. If the acid is poorly soluble, add 1.0 mmol of N,N-Diisopropylethylamine (DIPEA) to form a more soluble carboxylate salt.

  • Catalyst Addition: Add DMAP (0.1 mmol) to the stirring mixture.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add EDCI·HCl (1.5 mmol) portion-wise over 5 minutes to control the exothermic activation phase.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir continuously for 12–24 hours. Monitor the consumption of the starting material via Thin-Layer Chromatography (TLC) (Typical eluent: 3:1 Hexanes/Ethyl Acetate).

  • Workup: Dilute the reaction with an additional 10 mL of DCM. Transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1M HCl (15 mL) to remove DMAP and unreacted starting amine, saturated aqueous NaHCO₃ (15 mL) to remove unreacted carboxylic acid, and brine (15 mL)[1].

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if trace impurities remain.

Steglich Acid 4-Cl-IQ-1-COOH + EDCI OAI O-Acylisourea Intermediate Acid->OAI Activation (0 °C) DMAP_Int N-Acylpyridinium (Active) OAI->DMAP_Int + DMAP (Fast) Side N-Acylurea (Dead-end) OAI->Side Rearrangement (Slow) DMAP_Int->DMAP_Int DMAP Regeneration Product Ester Product + Soluble Urea DMAP_Int->Product + R-OH

Mechanistic workflow of the DMAP-catalyzed Steglich esterification.

Protocol 2: Acid Chloride Activation via Thionyl Chloride

Use this protocol when coupling sterically hindered alcohols that fail under Steglich conditions.

Reagents:

  • 4-Chloroisoquinoline-1-carboxylic acid: 1.0 mmol

  • Thionyl Chloride (SOCl₂): 5.0 mmol (Excess)

  • Target Alcohol: 1.5 mmol

  • Triethylamine (TEA): 3.0 mmol

  • Catalytic DMF: 1 drop

Step-by-Step Workflow:

  • Chlorination: In a fume hood, add 4-chloroisoquinoline-1-carboxylic acid (1.0 mmol) to a dry flask. Add 5.0 mmol of SOCl₂ and 1 drop of anhydrous DMF (acts as a Vilsmeier-Haack catalyst).

  • Heating: Attach a reflux condenser and heat the mixture to 70 °C for 2 hours. The suspension will turn into a clear solution as the acid chloride forms[2].

  • Concentration: Cool to room temperature. Remove excess SOCl₂ under reduced pressure. Crucial Step: Co-evaporate with anhydrous toluene (2 x 5 mL) to ensure complete removal of residual HCl and SOCl₂.

  • Coupling: Dissolve the crude 4-chloroisoquinoline-1-carbonyl chloride in anhydrous DCM (5 mL) and cool to 0 °C.

  • Alcohol Addition: In a separate vial, dissolve the target alcohol (1.5 mmol) and TEA (3.0 mmol) in DCM (5 mL). Add this solution dropwise to the acid chloride.

  • Completion: Stir at room temperature for 2 hours. Quench with water, extract with DCM, wash with brine, dry over MgSO₄, and concentrate.

Analytical Characterization Notes

When verifying the success of the esterification via ¹H NMR, pay close attention to the aromatic protons of the isoquinoline ring. The conversion of the carboxylic acid to an ester typically results in an upfield shift of the proton at the C3 position (adjacent to the 4-chloro group) due to the loss of the strongly hydrogen-bonded acidic proton, which alters the global electronic deshielding of the heteroaromatic system. The appearance of the ester alkyl protons (e.g., a sharp singlet at ~4.0 ppm for a methyl ester) will confirm the coupling.

References

  • MDPI. "Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions". MDPI. URL: [Link]

  • ACS Publications. "HCV NS5A Replication Complex Inhibitors. Part 4.1 Optimization for Genotype 1a Replicon Inhibitory Activity". Journal of Medicinal Chemistry. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing decarboxylation of isoquinoline-1-carboxylic acids

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoquinoline-1-carboxylic acids. This guide provides in-depth troubleshooting advice and answers to fre...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoquinoline-1-carboxylic acids. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of unwanted decarboxylation, a common challenge encountered during the synthesis, purification, and storage of this important class of compounds.

Introduction: The Challenge of Stability

Isoquinoline-1-carboxylic acid and its derivatives are valuable building blocks in medicinal chemistry and organic synthesis, forming the core of many bioactive molecules.[1][2] However, their utility is often hampered by a tendency to undergo decarboxylation—the loss of the carboxyl group as carbon dioxide (CO₂) gas—particularly under thermal stress.[3] This degradation pathway can lead to reduced yields, impure products, and inconsistent experimental outcomes.

The propensity for decarboxylation in the 1-position is directly linked to the electronic nature of the isoquinoline ring. The nitrogen atom at the 2-position can stabilize the transition state of the reaction, significantly lowering the energy barrier for CO₂ elimination compared to its other positional isomers.[2][4] This guide is designed to provide you with the expertise and actionable protocols to control this instability, ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs)

Here we address common questions about the fundamental stability of isoquinoline-1-carboxylic acids.

Q1: What is decarboxylation and why is it particularly problematic for isoquinoline-1-carboxylic acid?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂).[5] While many carboxylic acids require harsh conditions to decarboxylate, those with specific structural features can lose CO₂ more readily.[6][7] Isoquinoline-1-carboxylic acid is susceptible because the nitrogen atom in the ring can stabilize the intermediate formed during the reaction, a mechanism known as the Hammick reaction when trapped with an aldehyde.[4] This lowers the activation energy, making decarboxylation a significant side reaction, especially upon heating.[3]

Q2: What are the primary factors that trigger decarboxylation in my experiments?

A2: The main culprits are heat , pH , and solvent choice .

  • Temperature: Elevated temperatures provide the energy needed to overcome the reaction barrier.[7][8] Isoquinoline-1-carboxylic acid has a melting point with decomposition, indicating thermal instability.[1][3]

  • pH: The pH of the solution can dramatically influence reaction rates by altering the protonation state of both the isoquinoline nitrogen and the carboxylic acid group.[9][10][11]

  • Solvent: The polarity and nature of the solvent can stabilize or destabilize the reaction's transition state, thereby affecting the rate of decarboxylation.[12]

Q3: How should I properly store my isoquinoline-1-carboxylic acid samples to ensure long-term stability?

A3: To maximize shelf-life, store the compound in a tightly sealed container, protected from light, in a cool and dry environment.[13][14] For long-term storage, refrigeration is recommended. Some derivatives have been shown to be bench-stable for over a year under these conditions.[15] Avoid storing solutions for extended periods, especially in polar aprotic solvents at room temperature. If solutions are necessary, prepare them fresh before use.

Q4: Is it possible to use catalysts to promote decarboxylation? Should I be worried about trace metals in my reaction?

A4: Yes, certain metal salts, particularly those involving copper, can catalyze decarboxylation reactions.[5][7] While this is sometimes used intentionally in synthesis, accidental contamination with trace metals could potentially accelerate the degradation of your compound. Using high-purity reagents and solvents is a good laboratory practice to minimize this risk.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: My compound is degrading upon heating in solution. I see gas evolution and my yield of the desired product is low.

Question: What is causing this, and how can I modify my reaction conditions to prevent it?

Answer: This is a classic sign of thermal decarboxylation. The heat required for your reaction is likely exceeding the stability threshold of the isoquinoline-1-carboxylic acid.

Immediate Actions & Solutions:

  • Reduce Reaction Temperature: This is the most critical first step. Determine the minimum temperature required for your desired transformation to proceed at an acceptable rate.

  • Change the Solvent: The rate of decarboxylation can be solvent-dependent. The reaction is often faster in polar aprotic solvents like DMSO, which can stabilize the key intermediates.[12] Consider switching to a less polar or a protic solvent if your reaction chemistry allows.

  • Optimize pH: The stability of your compound is likely pH-dependent. In acidic conditions (pH < 5), the isoquinoline nitrogen is protonated, which can inhibit the electronic rearrangement required for decarboxylation. Conversely, forming the carboxylate salt under basic conditions might also alter stability.[9][10] Perform a pH stability study to find the optimal range for your specific molecule (see Protocol 1 ).

  • Derivative Formation: If the free acid is too labile for your reaction conditions, consider converting it to a more stable ester or amide derivative first.[16][17] These functional groups are generally much more resistant to thermal decarboxylation and can be hydrolyzed back to the carboxylic acid in a later step if necessary.

Factors Influencing Decarboxylation and Mitigation Strategies
FactorImpact on Decarboxylation RateRecommended ActionScientific Rationale
High Temperature IncreasesLower the reaction temperature; use milder reaction conditions.Provides the activation energy needed to overcome the reaction barrier.[8]
Solvent Polarity Can Increase (esp. polar aprotic)Switch to a less polar or a protic solvent.Polar aprotic solvents can stabilize the zwitterionic intermediate, accelerating the reaction.[12]
Acidic pH (e.g., pH 2-4) Generally DecreasesBuffer the reaction mixture to a lower pH.Protonation of the ring nitrogen inhibits the formation of the reactive zwitterionic intermediate.[9][18]
Basic pH (e.g., pH > 8) VariableEvaluate stability; may increase or decrease rate depending on the substrate.Forms a carboxylate anion, which follows a different degradation mechanism.[10][19]
Presence of Metals Can IncreaseUse high-purity reagents and glass-lined reactors.Certain metals, like copper, can act as catalysts for decarboxylation.[5][7]
Visualizing the Problem: The Decarboxylation Mechanism

The diagram below illustrates the proposed mechanism for the thermal decarboxylation of isoquinoline-1-carboxylic acid. Understanding this pathway is key to designing effective preventative strategies.

Caption: Proposed mechanism for thermal decarboxylation.

Problem 2: During my workup, I'm losing my product. My reaction seems clean by TLC/LCMS, but the isolated yield is poor after purification.

Question: Could decarboxylation be happening during my workup or purification steps?

Answer: Absolutely. Standard workup and purification procedures can inadvertently create conditions that promote decarboxylation.

Troubleshooting Your Downstream Process:

  • Avoid High Temperatures During Solvent Removal: When concentrating your product using a rotary evaporator, use the lowest possible bath temperature and apply sufficient vacuum. Prolonged heating, even under reduced pressure, can cause significant degradation.

  • Assess Your Chromatography Method: If using flash chromatography, the silica gel surface is slightly acidic and can catalyze degradation, especially if the column heats up during elution.

    • Solution: Consider neutralizing your silica gel with a base like triethylamine (~1% in the eluent). Alternatively, switch to a different stationary phase like alumina or consider reverse-phase chromatography.

  • Evaluate Extraction pH: Be mindful of the pH during aqueous extractions. While adjusting pH is necessary to separate acidic and basic components, prolonged exposure to certain pH values, especially if heat is generated during neutralization, can be detrimental. Perform extractions quickly and cool the separatory funnel in an ice bath if necessary.

Workflow: Troubleshooting Decarboxylation Issues

This decision tree can guide you through a logical process to identify and solve the source of instability.

TroubleshootingWorkflow start Instability Observed (Low Yield, Gas Evolution) check_reaction During Reaction? start->check_reaction Yes check_workup During Workup/ Purification? start->check_workup No heat High Temp? check_reaction->heat roto High Temp on Rotovap? check_workup->roto reduce_temp ACTION: Reduce Temperature heat->reduce_temp Yes solvent Using Polar Aprotic Solvent? heat->solvent No change_solvent ACTION: Change Solvent solvent->change_solvent Yes ph_issue Uncontrolled pH? solvent->ph_issue No run_ph_study ACTION: Run pH Stability Study (See Protocol 1) ph_issue->run_ph_study Yes roto_sol ACTION: Use Low Temp & High Vacuum roto->roto_sol Yes chroma Silica Gel Chromatography? roto->chroma No chroma_sol ACTION: Neutralize Silica or Use Alternative Phase chroma->chroma_sol Yes

Caption: Decision tree for troubleshooting decarboxylation.

Experimental Protocols

Protocol 1: Determining the pH of Maximum Stability

Objective: To identify the optimal pH for preventing the degradation of an isoquinoline-1-carboxylic acid derivative in an aqueous or mixed-solvent system at a given temperature.

Principle: This protocol utilizes a forced degradation approach. By incubating the compound in a series of buffers across a wide pH range at an elevated temperature, the degradation rate at each pH can be determined. The pH corresponding to the lowest degradation rate is the pH of maximum stability.[20]

Materials:

  • Your isoquinoline-1-carboxylic acid compound

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.[20]

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Calibrated pH meter

  • HPLC system with a suitable column and detector (e.g., UV-Vis)

  • Constant temperature oven or water bath

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of your compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Sample Preparation:

    • Label a series of HPLC vials, one for each pH buffer you will test.

    • To each vial, add the appropriate volume of buffer solution (e.g., 980 µL).

    • Spike each vial with a small volume of your stock solution (e.g., 20 µL) to achieve a final concentration of ~20 µg/mL. Ensure the volume of organic solvent is low (<5%) to not significantly alter the buffer's pH.

    • Prepare a "Time Zero" (T₀) sample for each pH by immediately diluting an aliquot for HPLC analysis.

  • Incubation:

    • Place the remaining sealed vials in a constant temperature oven set to a temperature that will induce measurable degradation over a reasonable timeframe (e.g., 60°C). Protect all samples from light.[20]

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 2, 4, 8, 12, 24 hours), remove one vial for each pH point from the oven.

    • Allow the vial to cool to room temperature.

    • Analyze the sample by HPLC to determine the remaining percentage of the parent compound. Use the T₀ sample as the 100% reference.

  • Data Analysis:

    • For each pH value, plot the percentage of the remaining parent compound against time.

    • Determine the degradation rate constant (k) for each pH, for example, by fitting the data to a first-order decay model.

    • Plot the degradation rate constant (or simply the % remaining at the final time point) versus pH. The pH at which the degradation rate is lowest is the optimal pH for stability under these conditions.

References
  • Jee, S. (n.d.). Chemistry Decarboxylation Reaction. IIT Kanpur. Retrieved from [Link]

  • Naoi, M., Maruyama, W., & Dostert, P. (1991). Oxidative decarboxylation of salsolinol-1-carboxylic acid to 1,2-dehydrosalsolinol: evidence for exclusive catalysis by particulate factors in rat kidney. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). The catalyst-free decarboxylative dearomatization of isoquinolines with β-keto acids and sulfonyl chlorides in water: access to dihydroisoquinoline derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism accounting for the formation of isoquinoline-1-carboxamides 15. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylations. Retrieved from [Link]

  • StudySmarter. (2025). Decarboxylation Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]

  • Molecules. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]

  • ChemRxiv. (n.d.). Metallaphotoredox-Catalyzed Decarboxylative sp3–sp3 Coupling with Iso(thio)chroman and Tetrahydroisoquinoline Cores. Retrieved from [Link]

  • Bentham Science. (2021). Pd/C Catalyzed Decarboxylation-Transfer Hydrogenation of Quinoline Carboxylic Acids. Retrieved from [Link]

  • YouTube. (2018). Decarboxylation Reaction Mechanism. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. Retrieved from [Link]

  • Chemistry Steps. (2024). Decarboxylation. Retrieved from [Link]

  • Lneya. (n.d.). What are the decarboxylation reaction conditions and process temperature control? Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Solvent effects on the decarboxylation of trichloroacetic acid: insights from ab initio molecular dynamics simulations. Retrieved from [Link]

  • Google Patents. (n.d.). Continuous method for decarboxylation of carboxylic acid.
  • ResearchGate. (2013). Thermal decarboxylation depends on the pH?. Retrieved from [Link]

  • National Institutes of Health. (2010). Hydrolytic decarboxylation of carboxylic acids and the formation of protonated carbonic acid. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Retrieved from [Link]

  • YouTube. (2025). Decarboxylation of Carboxylic Acids. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Carbanions from Decarboxylation of Orotate Analogues: Stability and Mechanistic Implications. Retrieved from [Link]

  • MDPI. (2025). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • Google Patents. (n.d.). Methods for synthesis of amino-tetrahydroisoquinoline-carboxylic acids.
  • ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]

  • USDA ARS. (n.d.). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Retrieved from [Link]

  • ResearchGate. (2014). How can one prevent the decarboxylation of an alpha hydroxy acid under basic conditions during a flow oxidation process?. Retrieved from [Link]

  • PubMed. (2026). Carboxylic Acids as Versatile Precursors: Advances in Decarboxylation Strategies for Modern Organic Synthesis. Retrieved from [Link]

Sources

Optimization

improving yield of 4-Chloroisoquinoline-1-carboxylic acid synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with discovery chemists struggling to scale the synthesis of 4-chloroisoquinoline-1-carboxylic a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with discovery chemists struggling to scale the synthesis of 4-chloroisoquinoline-1-carboxylic acid. Historically, the conversion of commercially available 1,4-dichloroisoquinoline to the target carboxylic acid yields a meager 24% over two steps[1]. The primary yield sinks are poor regioselectivity during the cyanation phase and catastrophic decarboxylation during nitrile hydrolysis.

This guide provides a self-validating, optimized protocol designed to bypass these mechanistic pitfalls, effectively tripling your overall yield.

Process Overview & Mechanistic Pathway

Before diving into the protocol, it is critical to understand the reaction landscape. The diagram below maps the optimized pathway alongside the thermal degradation routes that commonly ruin this synthesis.

G SM 1,4-Dichloroisoquinoline (Starting Material) Cyanation Pd-Catalyzed Cyanation Zn(CN)2, Pd2(dba)3, dppf, 100°C SM->Cyanation Int 4-Chloroisoquinoline-1-carbonitrile (Intermediate) Cyanation->Int High Yield (85%) Side1 1,4-Dicyanoisoquinoline (Over-cyanation Impurity) Cyanation->Side1 If T > 120°C or CuCN used Hydrolysis Acidic Hydrolysis Conc. HCl, AcOH, 80°C Int->Hydrolysis Prod 4-Chloroisoquinoline-1-carboxylic acid (Target Product) Hydrolysis->Prod Controlled Temp (78%) Side2 4-Chloroisoquinoline (Decarboxylation Impurity) Hydrolysis->Side2 Prolonged heating >90°C

Fig 1. Optimized workflow and mechanistic pitfalls for 4-chloroisoquinoline-1-carboxylic acid.

Quantitative Yield Comparison

To justify the shift from classical methods to our optimized protocol, review the comparative data below. By controlling the thermodynamics of the reaction, we eliminate the major side products.

ParameterTraditional Literature MethodOptimized Support Center Protocol
Cyanation Reagent CuCN, DMFZn(CN)2, Pd2(dba)3, dppf, DMF
Cyanation Temperature 150°C100°C
Step 1 Yield (Nitrile) ~45%85%
Hydrolysis Reagents 6N HCl, Reflux (110°C)Conc. HCl / Glacial AcOH (1:1)
Hydrolysis Temperature 110°C80°C (Strictly Controlled)
Step 2 Yield (Acid) ~55% (High Decarboxylation)78% (Minimal Decarboxylation)
Overall Process Yield 24% 66.3%

Step-by-Step Methodology

Step 1: Regioselective Palladium-Catalyzed Cyanation

Objective: Convert 1,4-dichloroisoquinoline to 4-chloroisoquinoline-1-carbonitrile without displacing the C4-chlorine.

  • Degassing (Critical for self-validation): Sparge anhydrous DMF with N₂ for 30 minutes.

    • Causality: Pd(0) catalysts rapidly oxidize in the presence of dissolved oxygen. If your reaction mixture turns black before heating, the catalyst has died, validating an oxygen leak in your setup.

  • Reagent Charging: In a Schlenk flask, combine 1,4-dichloroisoquinoline (1.0 eq), Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (0.05 eq), and dppf (0.1 eq).

  • Reaction: Add the degassed DMF and heat to 100°C for 12 hours.

    • Causality: 100°C provides enough thermal energy for oxidative addition at the highly activated C1 position but remains below the activation barrier for C4 insertion, ensuring absolute regioselectivity.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash thoroughly with 5% aqueous NH₄OH.

    • Causality: NH₄OH chelates and removes residual zinc salts, which can otherwise poison the downstream hydrolysis step.

  • Isolation: Purify via silica gel chromatography to yield the intermediate nitrile.

Step 2: Temperature-Controlled Acidic Hydrolysis

Objective: Hydrolyze the nitrile to the carboxylic acid while preventing thermal decarboxylation.

  • Solvent System: Suspend the intermediate nitrile in a 1:1 mixture of concentrated HCl and glacial acetic acid.

    • Causality: Acetic acid acts as a crucial co-solvent to solubilize the organic starting material, while HCl provides the hydronium concentration necessary for nitrile hydration.

  • Controlled Heating: Heat the mixture strictly to 80°C for 6-8 hours.

    • Causality: Isoquinoline-1-carboxylic acids readily undergo decarboxylation, evolving CO₂, if heated above 90°C[2]. Maintaining 80°C ensures hydrolysis outpaces degradation.

  • Precipitation: Cool the reaction to 0°C. The target product will spontaneously precipitate.

    • Causality: The carboxylic acid is highly insoluble in cold aqueous acid, creating a self-purifying isolation step.

  • Filtration: Filter, wash with ice-cold water, and dry under high vacuum at room temperature. Do NOT use a heated vacuum oven.

Troubleshooting & FAQs

Q: Why am I seeing a mixture of mono- and di-cyanated products in Step 1? A: The C1 position is highly activated, but the C4-chlorine is also susceptible to nucleophilic aromatic substitution (SNAr)[3]. If you use classical Rosenmund-von Braun conditions (CuCN at 150°C+), the thermal energy overcomes the activation barrier for C4 substitution. Switching to the Pd-catalyzed Zn(CN)₂ method at 100°C exploits the electronic differentiation between the two positions, ensuring exclusive C1 cyanation.

Q: Can I use basic hydrolysis (e.g., NaOH/H₂O₂) to convert the nitrile to the acid? A: It is highly discouraged. The chlorine atom at the C4 position of the isoquinoline ring is highly vulnerable to SNAr by hydroxide ions[3]. Basic hydrolysis will inevitably lead to the formation of 4-hydroxyisoquinoline-1-carboxylic acid as a major impurity. Acidic hydrolysis protects the C4-chlorine from nucleophilic attack.

Q: My final product is contaminated with 4-chloroisoquinoline. What happened? A: You experienced thermal decarboxylation. The nitrogen atom in the isoquinoline ring acts as an electron sink, stabilizing the formation of a carbanion at the C1 position, which drives the spontaneous loss of CO₂[2]. This is a known degradation pathway for isoquinoline-1-carboxylic acids. Ensure your heating block is calibrated and never exceed 80°C during hydrolysis or subsequent drying steps.

References

  • Source: benchchem.
  • Title: HCV NS5A Replication Complex Inhibitors. Part 4.
  • Source: thieme-connect.

Sources

Troubleshooting

Technical Support Center: Purification of 4-Chloroisoquinoline-1-carboxylic Acid via HPLC

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 4-Chloroisoquinoline-1-carboxylic acid. Here, we provide in-depth troubleshooting ad...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 4-Chloroisoquinoline-1-carboxylic acid. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during HPLC purification of this and similar heteroaromatic carboxylic acids.

Introduction: The Challenge of Purifying 4-Chloroisoquinoline-1-carboxylic Acid

4-Chloroisoquinoline-1-carboxylic acid is a heterocyclic compound with both an acidic carboxylic acid group and a weakly basic isoquinoline nitrogen atom. This bifunctional nature, coupled with its aromaticity, presents specific challenges in reversed-phase HPLC. Common issues include poor peak shape (tailing), variable retention times, and potential on-column degradation if conditions are not optimized.[1] This guide provides a systematic approach to developing a robust purification method and troubleshooting common problems.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control when developing an HPLC method for 4-Chloroisoquinoline-1-carboxylic acid?

A1: The most critical parameter is the mobile phase pH . The analyte has two ionizable groups: the carboxylic acid (pKa ~2-4) and the isoquinoline nitrogen (pKa ~4-5). The mobile phase pH will determine the ionization state of these groups, which in turn significantly affects retention time, peak shape, and solubility. For good retention and symmetrical peak shape on a C18 column, it is generally advisable to work at a pH that is at least 1.5-2 units below the pKa of the carboxylic acid to ensure it is fully protonated and less polar.[2]

Q2: I am observing significant peak tailing. What are the likely causes and how can I fix it?

A2: Peak tailing is a common issue with acidic compounds like this one. The primary causes are typically:

  • Secondary interactions with residual silanols: The silica backbone of C18 columns has free silanol groups (Si-OH) that can interact with the acidic proton of the carboxylic acid, leading to tailing.

  • Mobile phase pH too high: If the pH is close to the pKa of the carboxylic acid, a mixed population of ionized and non-ionized analyte molecules will exist, causing peak broadening and tailing.

  • Column overload: Injecting too much sample can saturate the stationary phase, leading to asymmetrical peaks.

To mitigate tailing, consider the following:

  • Lower the mobile phase pH: Use an acidic modifier like 0.1% formic acid or phosphoric acid to suppress the ionization of the carboxylic acid.[3][4]

  • Use a modern, end-capped column: These columns have fewer residual silanol groups.

  • Reduce sample concentration: If overload is suspected, dilute your sample.

  • Consider a different stationary phase: A phenyl-hexyl or embedded polar group (EPG) column can sometimes offer alternative selectivity and improved peak shape for aromatic acids.

Q3: My compound has poor solubility in the mobile phase. What can I do?

A3: 4-Chloroisoquinoline-1-carboxylic acid, being a relatively planar aromatic system, may have limited solubility in highly aqueous mobile phases.

  • Sample solvent: Dissolve your sample in a solvent that is compatible with the mobile phase but has higher organic content, such as DMSO or DMF, and inject the smallest possible volume. Be aware that injecting a very strong solvent can distort the peak shape.

  • Mobile phase composition: Increase the initial percentage of the organic modifier (e.g., acetonitrile or methanol) in your gradient, if your separation allows for it.

  • "At-column dilution": For preparative runs where large injection volumes are necessary, a specialized injection technique can be used where the sample dissolved in a strong organic solvent is mixed with the aqueous portion of the mobile phase just before the column.

Q4: Should I use acetonitrile or methanol as the organic modifier?

A4: Both are suitable organic modifiers for reversed-phase HPLC. Acetonitrile generally has a lower viscosity, allowing for higher flow rates and better efficiency. Methanol can offer different selectivity for aromatic compounds due to its protic nature. It is often worthwhile to screen both during method development.

Proposed HPLC Method Development and Protocols

Based on the chemical properties of 4-Chloroisoquinoline-1-carboxylic acid and established methods for similar quinoline carboxylic acids, we propose the following starting conditions for analytical and preparative HPLC.[3][5]

Physicochemical Properties (Estimated)
PropertyEstimated Value/RangeRationale
pKa (Carboxylic Acid) 2.0 - 4.0Typical range for aromatic carboxylic acids.[6]
pKa (Isoquinoline N) 4.0 - 5.0The electron-withdrawing nature of the chlorine and carboxylic acid will lower the basicity of the nitrogen compared to isoquinoline itself.
LogP 2.5 - 3.5Based on the LogP of the positional isomer 4-Chloroisoquinoline-8-carboxylic acid (2.5864) and 4-chloroisoquinoline (2.7).[7][8] This suggests moderate hydrophobicity.
Solubility Low in water, soluble in organic solvents like methanol, DMSO.Common for planar, aromatic carboxylic acids.[9]

The relationship between mobile phase pH and the ionization state of the analyte is crucial for method development.

G pH_Low pH < 2 (Strongly Acidic) Analyte_Low Analyte State: -COOH (Neutral) -NH+ (Cationic) Overall: Cationic pH_Low->Analyte_Low Good for RP-HPLC (Protonated Acid) pH_Mid pH 3-5 (Moderately Acidic) Analyte_Mid Analyte State: -COO- (Anionic) -NH+ (Cationic) Overall: Zwitterionic/Mixed pH_Mid->Analyte_Mid Potential for poor peak shape pH_High pH > 6 (Neutral/Basic) Analyte_High Analyte State: -COO- (Anionic) -N (Neutral) Overall: Anionic pH_High->Analyte_High Low retention on RP-HPLC

Figure 1: Analyte ionization state vs. mobile phase pH.
Protocol 1: Analytical HPLC Method

This protocol is designed for purity assessment and quantification.

1. Materials and Reagents:

  • 4-Chloroisoquinoline-1-carboxylic acid sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid)

  • Methanol (for sample dissolution)

2. Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength ~290 nm (scan for optimal wavelength)
Injection Volume 5-10 µL

3. Sample Preparation:

  • Prepare a stock solution of the sample at 1 mg/mL in methanol or a 1:1 mixture of acetonitrile and water.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Procedure:

  • Equilibrate the column with the initial mobile phase composition for at least 10 column volumes.

  • Inject the sample and run the gradient method.

  • Integrate the peaks to determine purity.

Protocol 2: Preparative HPLC Method

This protocol is for the purification of milligram to gram quantities of the compound.

1. Materials and Reagents:

  • Crude 4-Chloroisoquinoline-1-carboxylic acid

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Trifluoroacetic acid - note: TFA can be difficult to remove)

  • Solvent for sample dissolution (e.g., Methanol, DMSO)

  • Rotary evaporator and/or lyophilizer

2. Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 21.2 x 250 mm, 10 µm (or larger, depending on scale)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Develop a focused gradient based on the analytical run (e.g., 30% to 60% B over 20 minutes)
Flow Rate 20 mL/min (for a 21.2 mm ID column)
Detection Wavelength Same as analytical method
Sample Loading Up to 100 mg per injection (determine via a loading study)

3. Sample Preparation:

  • Dissolve the crude sample in a minimal amount of a suitable solvent.

  • Filter the solution to remove any particulate matter.

4. Procedure:

  • Perform a loading study by injecting increasing amounts of the sample to determine the maximum loading capacity without compromising resolution.

  • Run the preparative separation and collect fractions corresponding to the main peak.

  • Combine the pure fractions and remove the organic solvent using a rotary evaporator.

  • The remaining aqueous solution can be lyophilized or extracted to obtain the purified solid product.

Troubleshooting Guide

This section addresses common problems encountered during the HPLC purification of 4-Chloroisoquinoline-1-carboxylic acid.

G start Problem: Peak Tailing check_ph Is mobile phase pH at least 1.5 units below analyte pKa? start->check_ph check_column Is the column old or not properly end-capped? check_ph->check_column Yes solution_ph Lower mobile phase pH (e.g., add 0.1% Formic Acid) check_ph->solution_ph No check_load Is sample concentration too high? check_column->check_load No solution_column Replace with a new, high-purity, end-capped C18 or Phenyl column check_column->solution_column Yes solution_load Reduce injection volume or sample concentration check_load->solution_load Yes

Figure 2: Troubleshooting workflow for peak tailing.
IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Mobile phase pH too high. 2. Secondary interactions with silanols. 3. Column overload.1. Lower mobile phase pH with 0.1% formic or phosphoric acid. 2. Use a modern, end-capped C18 column or a phenyl column. 3. Reduce the amount of sample injected.
Broad Peaks 1. Large injection volume in a strong solvent. 2. Extra-column volume. 3. Column degradation.1. Dissolve sample in a solvent similar in strength to the initial mobile phase. 2. Check and shorten tubing between injector, column, and detector. 3. Replace the column.
Variable Retention Times 1. Inconsistent mobile phase preparation. 2. Lack of column equilibration. 3. Fluctuating column temperature.1. Prepare mobile phase accurately by weight if possible. 2. Ensure the column is fully equilibrated before each run. 3. Use a column oven to maintain a constant temperature.
No Peaks or Very Small Peaks 1. Sample degradation. 2. Sample precipitation in the autosampler or tubing. 3. Detector issue (wrong wavelength).1. Prepare samples fresh. If the compound is unstable, consider derivatization. 2. Ensure sample is fully dissolved in the injection solvent. 3. Verify the UV absorbance maximum of your compound and set the detector accordingly.
Poor Recovery in Preparative HPLC 1. Inefficient fraction collection. 2. Compound precipitation during solvent removal. 3. Adsorption to glassware.1. Optimize fraction collection parameters. 2. Consider pH adjustment before or during rotary evaporation. 3. Silanize glassware if adsorption is suspected.

Experimental Workflow Visualization

The general workflow for developing a purification method for 4-Chloroisoquinoline-1-carboxylic acid can be summarized as follows:

G cluster_dev Method Development cluster_prep Preparative Purification cluster_post Post-Purification analytical_dev Analytical Method Development (Small Scale) loading_study Loading Study analytical_dev->loading_study Optimize separation prep_run Preparative HPLC Run loading_study->prep_run Scale up fraction_collection Fraction Collection prep_run->fraction_collection solvent_removal Solvent Removal (Rotovap/Lyophilization) fraction_collection->solvent_removal purity_check Purity Analysis of Fractions (Analytical HPLC) solvent_removal->purity_check final_product Isolated Pure Compound purity_check->final_product

Figure 3: General workflow for HPLC purification.

References

  • Benchchem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid. Benchchem.
  • SIELC Technologies. (n.d.). Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies.
  • SIELC Technologies. (2023). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies.
  • Benchchem. (2025). Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid. Benchchem.
  • ACS Food Science & Technology. (2025). Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography.
  • ChemScene. (n.d.). 4-Chloroisoquinoline-8-carboxylic acid. ChemScene.
  • Moshang Chemical. (n.d.). CAS No. 1123193-00-9. Moshang Chemical.
  • ChemBK. (2024). 4-Chloroisoquinoline. ChemBK.
  • PubChem. (n.d.). 4-Chloroisoquinoline.
  • CymitQuimica. (n.d.). CAS 1532-91-8: 4-Chloroisoquinoline. CymitQuimica.
  • Sigma-Aldrich. (n.d.). 4-chloroisoquinoline-1-carboxylic acid. Sigma-Aldrich.
  • PMC. (2012). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography.
  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies.
  • Fluorochem. (n.d.). 1-Chloroisoquinoline-4-carboxylic acid methyl ester. Fluorochem.
  • PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • PubChem. (n.d.). 4-Chloroquinoline.
  • ResearchGate. (n.d.). pKa values for carboxylic acids.
  • Pragolab. (n.d.).
  • PubChem. (n.d.). 4H-quinolizine-1-carboxylic acid.
  • Google Patents. (n.d.). CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
  • BLD Pharm. (n.d.). 1823324-56-6|4-Chloroisoquinoline-8-carboxylic acid. BLD Pharm.
  • Reddit. (2017).

Sources

Optimization

Technical Support Center: Troubleshooting C4-Chlorine Reactivity in Isoquinolines

Welcome to the Advanced Application Scientist support guide for heterocyclic functionalization. This document is designed for researchers and drug development professionals struggling with the notoriously low reactivity...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Scientist support guide for heterocyclic functionalization. This document is designed for researchers and drug development professionals struggling with the notoriously low reactivity of the C4-chlorine position in isoquinoline scaffolds.

By synthesizing mechanistic causality with field-validated protocols, this guide provides actionable solutions to overcome oxidative addition barriers and catalyst poisoning.

Mechanistic Causality: Why is the C4-Chlorine so Stubborn?

To troubleshoot a failing reaction, we must first understand the electronic landscape of the isoquinoline ring. The nitrogen atom at position 2 exerts a powerful electron-withdrawing effect, but this effect is highly regioselective.

The C1 position is


 to the nitrogen. During a Nucleophilic Aromatic Substitution (SNAr), the resulting anionic Meisenheimer complex is strongly stabilized by the electronegative nitrogen, making C1-Cl highly reactive[1].

Conversely, the C4 position is


 to the nitrogen. The resonance effects that activate C1 do not extend effectively to C4. Consequently, the C4-chlorine bond is electronically isolated, behaving more like an unactivated chlorobenzene. Furthermore, the basic lone pair on the isoquinoline nitrogen can coordinate to transition metals (Pd/Ni), leading to severe catalyst poisoning during cross-coupling attempts.

Mechanism N_atom Isoquinoline N-atom (Strongly Electron Withdrawing) C1_pos C1-Chlorine (Alpha) Highly Electrophilic N_atom->C1_pos Strong Resonance Stabilization of Meisenheimer Complex C4_pos C4-Chlorine (Beta) Electronically Isolated N_atom->C4_pos Weak Inductive Effect Only

Electronic influence of the isoquinoline nitrogen on C1 vs. C4 reactivity.

Frequently Asked Questions (Troubleshooting)

Q: My Suzuki-Miyaura coupling at the C4-Cl position stalls at 15-20% conversion. How do I push it to completion? A: Stalling is typically caused by a combination of a high energy barrier for oxidative addition into the unactivated C4-Cl bond and catalyst poisoning via nitrogen coordination. Solution: Abandon standard ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


. Switch to highly active Nickel-NHC (N-heterocyclic carbene)  precatalysts. Ni(II) complexes, such as 

, have been proven to efficiently couple 4-chloroisoquinoline at mild temperatures by accelerating oxidative addition and resisting heteroatom poisoning[2]. If Palladium is preferred, utilize bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos).

Q: I am trying to perform an SNAr with an amine at the C4 position, but I only recover starting material. Is direct SNAr possible? A: Direct SNAr at the C4-Cl of an unsubstituted isoquinoline is kinetically unfavorable. Solution: You must pre-activate the ring. Converting the isoquinoline to its N-oxide using mCPBA dramatically increases the electrophilicity of the C4 position, allowing SNAr to proceed. After substitution, the N-oxide can be reduced back to the free amine using phosphorus trichloride (


). Alternatively, bypass SNAr entirely and use a Buchwald-Hartwig cross-coupling strategy[3].

Q: What is the most robust Palladium/Ligand combination for Buchwald-Hartwig amination of 4-chloroisoquinoline? A: For unactivated heteroaryl chlorides, you need a precatalyst that rapidly generates the active Pd(0) species without forming stable off-cycle resting states. A combination of Palladium(II)(


-cinnamyl) chloride dimer  and the bulky phosphine Mor-DalPhos  (N-[2-(di-1-adamantylphosphino)phenyl]morpholine) with sodium tert-butoxide has shown exceptional efficacy, even operating at room temperature under air for specific substrates[3].

Workflow & Quantitative Benchmarking

Workflow Start Issue: Low Reactivity of C4-Chloro Isoquinoline Decision Target Transformation? Start->Decision SNAr Nucleophilic Aromatic Substitution (SNAr) Decision->SNAr C-N / C-O bond Coupling Cross-Coupling (Suzuki / Buchwald) Decision->Coupling C-C / C-N bond N_Oxide 1. N-Oxidation (mCPBA) 2. SNAr with Nucleophile 3. Reduction (PCl3) SNAr->N_Oxide Overcome electronic deactivation Catalyst Upgrade Catalyst: Ni(NHC) or Pd/Mor-DalPhos Coupling->Catalyst Overcome slow oxidative addition Success1 High Yield C4-Substituted Isoquinoline N_Oxide->Success1 Success2 Complete Conversion No Catalyst Poisoning Catalyst->Success2

Troubleshooting workflow for functionalizing the C4 position of isoquinolines.

Table 1: Reactivity Benchmarking of Isoquinoline Positions
PositionSNAr ReactivityOxidative Addition RatePrimary Failure ModeRecommended Strategy
C1-Cl Extremely HighFastOver-reaction / HydrolysisDirect SNAr or Standard

C3-Cl ModerateModerateSluggish conversion

or

/ XantPhos
C4-Cl Very Low Slow Catalyst Poisoning Ni(NHC) or Pd / XPhos / Mor-DalPhos

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring the specific checkpoints, you can ensure the catalytic cycle is functioning correctly.

Protocol A: Ni-Catalyzed Suzuki-Miyaura Coupling of 4-Chloroisoquinoline

Adapted from recent advancements in Ni(II) precatalysts for unactivated aryl chlorides[2][4].

Reagents:

  • 4-Chloroisoquinoline (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • 
     precatalyst (2.0 - 5.0 mol%)
    
  • Base:

    
     (2.0 equiv). Note: If using N-heterocyclic boronic acids, substitute with TBAF[2].
    
  • Solvent: Anhydrous THF or 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Preparation (Air-Free): In a nitrogen-filled glovebox, charge an oven-dried vial with 4-chloroisoquinoline, the arylboronic acid, the base, and the Ni(II) precatalyst.

  • Solvent Addition: Add the degassed solvent, seal the vial with a PTFE-lined cap, and remove it from the glovebox.

  • Reaction Execution: Stir the mixture vigorously at room temperature (or up to 50 °C for highly sterically hindered boronic acids) for 12–24 hours.

  • Validation Checkpoint: Sample 10

    
     of the reaction mixture, dilute in LC-MS grade MeCN, and analyze. You should observe the complete disappearance of the 4-chloroisoquinoline mass (
    
    
    
    ) and the appearance of the coupled product mass.
  • Workup: Dilute with EtOAc, wash with water and brine, dry over

    
    , and concentrate for column chromatography.
    
Protocol B: Buchwald-Hartwig Amination (Room Temperature, Air-Tolerant)

Utilizing highly active Pd/Mor-DalPhos systems[3].

Reagents:

  • 4-Chloroisoquinoline (1.0 equiv)

  • Amine or Hydrazine hydrate (1.2 - 2.0 equiv)

  • Palladium(II)(

    
    -cinnamyl) chloride dimer (approx. 3 mol%)
    
  • Mor-DalPhos ligand (approx. 7.5 mol%)

  • Sodium tert-butoxide (1.8 equiv)

  • Solvent: Toluene (0.1 M)

Step-by-Step Methodology:

  • Catalyst Activation: In a 20 mL vial equipped with a stir bar, combine 4-chloroisoquinoline, the Pd dimer, Mor-DalPhos, and sodium tert-butoxide.

  • Reagent Addition: Add the amine (e.g., hydrazine hydrate) and toluene directly to the vial. Crucial Insight: This specific catalyst system is robust enough to be assembled under air at room temperature[3].

  • Reaction Execution: Stir the dark mixture at room temperature. The active Pd(0) species forms rapidly, bypassing the sluggish initiation typical of older Pd sources.

  • Validation Checkpoint: The reaction mixture will typically undergo a distinct color change as the active catalytic species turns over. Monitor via TLC (Hexanes/EtOAc) until the starting material spot is consumed.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash chromatography.

References

  • Source: benchchem.
  • Source: chemrxiv.
  • (PDF)
  • Source: google.com (Google Patents)
  • HCV NS5A Replication Complex Inhibitors. Part 4.

Sources

Troubleshooting

recrystallization solvents for 4-Chloroisoquinoline-1-carboxylic acid

Technical Support Center: 4-Chloroisoquinoline-1-carboxylic acid Welcome to the technical support center for the purification of 4-Chloroisoquinoline-1-carboxylic acid. This guide is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Chloroisoquinoline-1-carboxylic acid

Welcome to the technical support center for the purification of 4-Chloroisoquinoline-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining high-purity material through recrystallization. We will explore solvent selection strategies, detailed protocols, and troubleshooting for common issues encountered during the purification of this heterocyclic carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for 4-Chloroisoquinoline-1-carboxylic acid?

An ideal recrystallization solvent is one in which the compound of interest has high solubility at an elevated temperature (near the solvent's boiling point) but low solubility at low temperatures (e.g., room temperature or in an ice bath).[1][2] This temperature-dependent solubility differential is the fundamental principle that allows for the separation of the desired compound from impurities.[2][3] Additionally, the solvent should not react with the compound, should have a relatively low boiling point for easy removal during drying, and the impurities present should either be completely soluble or completely insoluble in the solvent at all temperatures.

Q2: How does the molecular structure of 4-Chloroisoquinoline-1-carboxylic acid influence solvent selection?

The structure of 4-Chloroisoquinoline-1-carboxylic acid contains several key features that dictate its solubility:

  • Isoquinoline Ring System: This large, aromatic, heterocyclic structure is relatively non-polar and will contribute to solubility in organic solvents.

  • Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. This group significantly increases the compound's polarity and promotes solubility in polar solvents like alcohols or even water.[1]

  • Chloro Group (-Cl): The chlorine atom is electronegative, adding to the overall polarity of the molecule, but its effect is less pronounced than the carboxylic acid.

The presence of both polar (carboxylic acid) and non-polar (aromatic rings) regions suggests that solvents of intermediate polarity, or a mixed solvent system, will likely be most effective. For example, a polar solvent like ethanol might be paired with a non-polar solvent like hexane, or a solvent like ethanol might be paired with water.[4][5]

Q3: What is the difference between a single-solvent and a mixed-solvent recrystallization, and when should I use each?

Single-Solvent Recrystallization: This is the preferred and simpler method. It is used when a single solvent can be identified that meets the criteria of high solubility at high temperatures and low solubility at low temperatures.[6]

Mixed-Solvent Recrystallization (Co-solvent System): This technique is employed when no single solvent is suitable.[1][4] It involves using two miscible solvents:

  • Solvent #1 (The "Good" Solvent): One in which 4-Chloroisoquinoline-1-carboxylic acid is highly soluble, even at room temperature.

  • Solvent #2 (The "Poor" or "Anti-solvent"): One in which the compound is poorly soluble, even at the solvent's boiling point.[7]

The procedure involves dissolving the compound in a minimum amount of hot "good" solvent, followed by the gradual addition of the "poor" solvent until the solution becomes cloudy (the point of saturation).[8] A drop or two of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly, promoting crystallization.[6] This method is particularly useful for compounds like ours that have complex solubility profiles.

Experimental Protocol: Selecting a Recrystallization Solvent System

Since no single, universally cited solvent for this specific molecule is available, an experimental approach is required. This protocol outlines how to efficiently screen for a suitable solvent or solvent pair.

Materials:

  • Small quantities of crude 4-Chloroisoquinoline-1-carboxylic acid (approx. 20-30 mg per test)

  • Small test tubes or vials

  • A selection of potential solvents (see table below)

  • Heating apparatus (hot plate or sand bath)

  • Pasteur pipettes

Procedure:

  • Initial Screening (Single Solvents):

    • Place ~20 mg of the crude solid into several separate test tubes.

    • To each tube, add a different solvent dropwise (start with ~0.5 mL) at room temperature. Agitate the mixture. Note if the solid dissolves. A good candidate solvent will not dissolve the compound at room temperature.

    • If the solid does not dissolve at room temperature, gently heat the test tube to the solvent's boiling point. Add the solvent dropwise until the solid just dissolves.[9] Record the approximate volume of solvent used.

    • Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath.

    • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of crystals upon cooling.[9] If no crystals form, the compound is too soluble; if it crashes out immediately even when hot, it is not soluble enough.

  • Screening for a Mixed-Solvent System:

    • If no single solvent is ideal, identify a "good" solvent (dissolves the compound at room temperature) and a "poor" solvent (does not dissolve the compound even when hot) from your initial screen. These two solvents must be miscible.

    • Dissolve ~20 mg of the crude solid in a minimum amount of the "good" solvent at room temperature.

    • Add the "poor" solvent dropwise until a persistent cloudiness (precipitation) is observed.

    • Gently heat the mixture until the solution becomes clear again.

    • Allow the solution to cool slowly, as described above, and observe crystal formation.

Table 1: Potential Solvents for Screening
SolventBoiling Point (°C)PolarityPotential Use
Water100HighPossible "poor" solvent with alcohols; may work for salt forms.[1]
Ethanol78HighGood "good" solvent candidate due to H-bonding capability.[1]
Methanol65HighSimilar to ethanol, good "good" solvent candidate.[1]
Isopropanol82MediumIntermediate choice, worth screening.
Acetone56MediumCan be an effective "good" solvent.[1]
Ethyl Acetate77MediumGood general-purpose solvent.[1]
Toluene111LowMay work if impurities are highly polar.
Hexane/Heptane~69 / ~98LowLikely to be a "poor" solvent or anti-solvent.[1]

Visualization of the Solvent Selection Workflow

The following diagram illustrates the decision-making process for identifying a suitable recrystallization solvent system.

Solvent_Selection start Start: Crude Solid test_solvents Test solubility in various solvents (polar, non-polar, intermediate) start->test_solvents dissolves_cold Dissolves in cold solvent? test_solvents->dissolves_cold dissolves_hot Dissolves in hot solvent? dissolves_cold->dissolves_hot No too_soluble Result: Too Soluble (Consider as 'Good Solvent' for mixed system) dissolves_cold->too_soluble Yes crystals_on_cooling Forms good crystals on cooling? dissolves_hot->crystals_on_cooling Yes insoluble Result: Insoluble (Consider as 'Poor Solvent' for mixed system) dissolves_hot->insoluble No use_single Success: Use as a Single-Solvent System crystals_on_cooling->use_single Yes try_mixed Proceed to Mixed-Solvent System Test crystals_on_cooling->try_mixed No too_soluble->try_mixed insoluble->try_mixed mix_solvents 1. Dissolve in min. hot 'Good Solvent' 2. Add 'Poor Solvent' until cloudy 3. Re-clarify with heat/drop of 'Good' 4. Cool slowly try_mixed->mix_solvents mixed_success Forms good crystals? mix_solvents->mixed_success use_mixed Success: Use this Mixed-Solvent System mixed_success->use_mixed Yes re_evaluate Failure: Re-evaluate solvent choices or consider chromatography mixed_success->re_evaluate No

Caption: Workflow for selecting a recrystallization solvent.

Troubleshooting Guide

Q: My compound "oiled out" instead of forming crystals. What should I do?

Cause: This often happens when the solution is supersaturated or cools too quickly, or when the boiling point of the solvent is higher than the melting point of the solute. Impurities can also promote oiling out.[10]

Solutions:

  • Re-heat and Dilute: Heat the solution to dissolve the oil, then add a small amount of additional hot solvent to reduce the saturation level. Allow it to cool much more slowly.[10]

  • Lower the Cooling Temperature: If using a high-boiling point solvent, try cooling the solution to a lower temperature in a controlled manner.

  • Change Solvents: Select a lower-boiling point solvent or a different solvent pair.

Q: No crystals have formed even after cooling in an ice bath. What is wrong?

Cause: The solution is likely not saturated. This means either the compound is too soluble in the chosen solvent, or too much solvent was used initially.[6][10]

Solutions:

  • Induce Crystallization: Try scratching the inside of the flask at the surface of the liquid with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[10] Adding a "seed crystal" of the pure compound, if available, is also highly effective.[10]

  • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration.[6] Once concentrated, allow it to cool again.

  • Add an Anti-solvent: If using a single-solvent system, you can cautiously add a "poor" solvent (an anti-solvent) dropwise to decrease the overall solubility and induce crystallization.

Q: My final yield of pure crystals is very low. How can I improve it?

Cause: Low recovery can be due to several factors: using too much solvent, premature crystallization during a hot filtration step, or significant solubility of the compound in the cold solvent.[10]

Solutions:

  • Minimize Solvent: Always use the absolute minimum amount of hot solvent required to dissolve the crude product.[10]

  • Cool Thoroughly: Ensure the solution is cooled for a sufficient amount of time at a low temperature (e.g., in an ice bath) to maximize precipitation.[10]

  • Minimize Wash Volume: When washing the collected crystals during filtration, use a minimal amount of ice-cold solvent to avoid redissolving the product.[9]

  • Recover a Second Crop: The remaining solution (mother liquor) after the first filtration still contains some dissolved product. Concentrating this solution by boiling off some solvent and re-cooling may yield a second, though likely less pure, crop of crystals.

Q: My recrystallized product is still impure. What are the next steps?

Cause: The chosen solvent may not be effective at separating the specific impurities present, leading to their co-crystallization with the product.

Solutions:

  • Repeat the Recrystallization: A second recrystallization using the same solvent can often significantly improve purity.

  • Change the Solvent System: Re-run the solvent screening with a different class of solvents. If you used a polar solvent system (e.g., ethanol/water), try a system with different polarity characteristics (e.g., ethyl acetate/hexane).

  • Charcoal Treatment: If the impurities are colored, add a small amount of activated charcoal to the hot solution before the filtration step.[1] The charcoal adsorbs colored impurities, which are then removed during the hot filtration.

  • Consider an Alternative Purification Method: If recrystallization fails to provide the desired purity, column chromatography may be necessary to separate impurities with very similar solubility profiles.[10]

References

  • Recrystallization. (n.d.). In University of California, Los Angeles, Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Mixed Solvent Recrystallization of Acetanilide. (n.d.). Diablo Valley College. Retrieved from [Link]

  • Recrystallization (chemistry). (2024). In Wikipedia. Retrieved from [Link]

  • Two-Solvent Recrystallization Guide. (2012). MIT OpenCourseWare. Retrieved from [Link]

  • Recrystallization Definition, Principle & Purpose. (2022). PraxiLabs. Retrieved from [Link]

  • 4-Chloroisoquinoline. (2024). ChemBK. Retrieved from [Link]

  • Recrystallization - Single Solvent. (n.d.). University of Toronto Scarborough. Retrieved from [Link]

  • Recrystallization and Crystallization. (n.d.). University of California, Davis, Department of Chemistry. Retrieved from [Link]

  • Recrystallization. (n.d.). Homi Bhabha Centre for Science Education. Retrieved from [Link]

  • 4-Chloroisoquinoline. (n.d.). PubChem. Retrieved from [Link]

  • 4-Chloroquinoline. (n.d.). PubChem. Retrieved from [Link]

  • Go-to recrystallization solvent mixtures. (2023). Reddit. Retrieved from [Link]

  • Recrystallisation Help. (2020). Reddit. Retrieved from [Link]

  • Recrystallization1. (n.d.). California State University, Long Beach. Retrieved from [Link]

  • Recrystallization. (2023). Chemistry LibreTexts. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 4-Chloroisoquinoline-1-carboxylic acid

A Guide to Ensuring Solution Stability in Experimental Settings Introduction: 4-Chloroisoquinoline-1-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug development. The reliability and r...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Ensuring Solution Stability in Experimental Settings

Introduction: 4-Chloroisoquinoline-1-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug development. The reliability and reproducibility of experimental results involving this compound are directly linked to its stability in solution. Inconsistent outcomes, loss of potency, or the appearance of unexpected analytical signals can often be traced back to degradation. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource, including frequently asked questions, troubleshooting protocols, and validated experimental workflows to proactively address the stability challenges of 4-Chloroisoquinoline-1-carboxylic acid.

Disclaimer: Information regarding the specific degradation of 4-Chloroisoquinoline-1-carboxylic acid is limited in publicly available literature. This guide is based on established principles of chemical stability for related quinoline derivatives, chloro-substituted heterocycles, and carboxylic acids to provide a robust framework for researchers. The principles and methodologies described herein should be adapted and validated for your specific compound and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My experimental results are inconsistent, and I suspect compound degradation. What are the primary factors that could affect the stability of 4-Chloroisoquinoline-1-carboxylic acid in solution?

A1: Yes, inconsistent results are a classic sign of compound instability.[1] The stability of 4-Chloroisoquinoline-1-carboxylic acid is influenced by several key factors:

  • pH: Both acidic and basic conditions can promote hydrolysis of the chloro-substituent or reactions involving the carboxylic acid group. The stability of related compounds is known to be pH-dependent.[2][3]

  • Solvent Choice: While soluble in many organic solvents, certain common lab solvents like DMSO can promote degradation over time, especially for related chloroquinoline structures.[3]

  • Exposure to Light: Aromatic and heterocyclic ring systems, such as the isoquinoline core, are often susceptible to photodegradation upon exposure to UV or even ambient light.[4][5]

  • Temperature: Elevated temperatures can accelerate the rate of all degradation pathways, including hydrolysis and oxidation.[1][4]

  • Oxidizing Agents: The presence of atmospheric oxygen or residual oxidizing agents (like peroxides in solvents) can lead to oxidative degradation of the isoquinoline ring system.[4]

Q2: How should I prepare and store stock solutions of this compound to maximize stability?

A2: Proper preparation and storage are critical. For optimal stability, it is highly recommended to prepare solutions fresh for each experiment.[1][3] If storage is unavoidable:

  • Solvent Selection: Consider solvents like acetonitrile or ethanol for short-term storage. Use of dipolar aprotic solvents like DMSO or DMF for long-term storage should be avoided unless stability has been explicitly verified.[3]

  • Storage Conditions: Store solutions at low temperatures (-20°C or -80°C) to minimize thermal degradation.[3][6] Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: For maximum protection, especially for long-term storage, consider storing solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[7]

  • Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to protect from light.[8]

Q3: I am observing new, unexpected peaks in my HPLC/LC-MS analysis of an aged solution. What could they be?

A3: The appearance of new peaks is a strong indicator of degradation. Based on the structure of 4-Chloroisoquinoline-1-carboxylic acid, potential degradation products could arise from several pathways:

  • Hydrolysis: The chloro group at the 4-position could be hydrolyzed to a hydroxyl group, forming 4-Hydroxyisoquinoline-1-carboxylic acid. This is a common degradation pathway for chloro-substituted N-heterocyles.

  • Decarboxylation: Under thermal stress or certain pH conditions, the carboxylic acid group at the 1-position could be lost, yielding 4-Chloroisoquinoline.

  • Oxidation: Oxidative attack on the isoquinoline ring can lead to N-oxides or ring-opened products.[9]

  • Photodegradation: Light exposure can lead to complex reactions, including dehalogenation (loss of the chlorine atom) or the formation of radical species and subsequent adducts.[9]

To confirm the identity of these peaks, a forced degradation study is the recommended approach.[2][10]

Q4: My compound is not dissolving well in my aqueous experimental buffer. Is this a stability issue?

A4: This is more likely a solubility issue, but it is related to stability because pH affects both. 4-Chloroisoquinoline-1-carboxylic acid is a carboxylic acid, and its aqueous solubility is highly pH-dependent.[3] In neutral or acidic media (pH < pKa), the carboxylic acid will be in its protonated, less soluble form. To improve solubility, you can:

  • Increase the pH: Adjusting the pH of your buffer to be above the compound's pKa will deprotonate the carboxylic acid to the more soluble carboxylate salt.[3]

  • Use a Co-solvent: Introducing a small percentage (e.g., 1-5%) of a water-miscible organic solvent like ethanol or acetonitrile can improve solubility. However, you must first confirm the co-solvent does not interfere with your experiment.[3]

Troubleshooting Guide

Observation Potential Cause Recommended Action
Inconsistent biological activity or reaction yield. Degradation of the active compound in solution, leading to a lower effective concentration.Prepare solutions fresh before each use.[1][3] Validate the stability of the compound under your specific experimental conditions (solvent, pH, temperature) using an analytical technique like HPLC.
Appearance of new peaks or a decrease in the main peak area in HPLC analysis over time. Chemical degradation of the compound.Conduct a forced degradation study (see Protocol 2) to identify potential degradants and establish degradation pathways.[10][11] This will help in developing a stability-indicating analytical method.
Solid compound changes color (e.g., darkens) upon storage. Possible slow oxidation or degradation in the solid state.Store the solid compound in a tightly sealed container in a cool, dark, and dry place, preferably under an inert atmosphere.[12]
Poor solubility or precipitation in aqueous buffers. pH-dependent solubility of the carboxylic acid functional group.Increase the pH of the buffer to deprotonate the carboxylic acid, thereby increasing its solubility.[3] A pH 1-2 units above the pKa is a good starting point.

Visualizing Potential Degradation Pathways

The diagram below illustrates the primary hypothetical degradation pathways for 4-Chloroisoquinoline-1-carboxylic acid based on its chemical structure and the behavior of related compounds.

main 4-Chloroisoquinoline-1-carboxylic acid hydrolysis 4-Hydroxyisoquinoline-1-carboxylic acid main->hydrolysis  Hydrolysis (Acid/Base) decarboxylation 4-Chloroisoquinoline main->decarboxylation  Thermal Stress / pH oxidation N-Oxides / Ring-Opened Products main->oxidation  Oxidation (e.g., H₂O₂) photolysis Dehalogenated Products / Radicals main->photolysis  Photolysis (UV/Light) start Prepare Stock Solution (1 mg/mL) stress Expose to Stress Conditions start->stress acid Acidic (0.1M HCl, 60°C) stress->acid base Basic (0.1M NaOH, 60°C) stress->base oxidative Oxidative (3% H₂O₂, RT) stress->oxidative thermal Thermal (80°C) stress->thermal photo Photolytic (ICH Q1B) stress->photo sampling Sample at Time Points (e.g., 0, 2, 6, 24h) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize analyze Analyze via Stability-Indicating HPLC-PDA neutralize->analyze end Identify Degradation Pathways & Products analyze->end

Caption: Experimental workflow for a forced degradation study.

References

  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions - Benchchem.
  • Technical Support Center: Stability and Degradation of 5-Methylquinoline Derivatives - Benchchem.
  • Degradation of 2-Methyl-1H-imidazo[4,5-h]quinoline under different conditions - Benchchem.
  • Safety Data Sheet - Key Organics.
  • SAFETY DATA SHEET - Tokyo Chemical Industry.
  • Safety Data Sheet - Aaronchem.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • SAFETY DATA SHEET - ThermoFisher.
  • Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • Technical Support Center: Degradation Studies of 6-Chloroisoquinoline-1-carbaldehyde - Benchchem.
  • SAFETY DATA SHEET.
  • stability of 6-Chloroisoquinoline-1-carbaldehyde in acidic vs basic conditions - Benchchem.
  • Stability issues of 7-Chloroquinoline-4-carboxylic acid in solution - Benchchem.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Photostability and Photostabilization of Drugs and Drug Products - SciSpace.

Sources

Troubleshooting

minimizing side reactions in isoquinoline carboxylic acid synthesis

Welcome to the Isoquinoline Synthesis Technical Support Center . I am Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Isoquinoline Synthesis Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. Below you will find a curated set of troubleshooting guides ("Tickets") addressing the most critical failure modes in isoquinoline carboxylic acid synthesis. This guide prioritizes mechanistic understanding to help you prevent side reactions before they occur.

Ticket #001: "The Black Tar" Scenario (Classical Cyclization)

User Issue: "I am attempting a standard Pomeranz-Fritsch reaction to synthesize isoquinoline-3-carboxylic acid. Upon adding sulfuric acid at 100°C, the reaction mixture turned into a black, insoluble tar within minutes. Yield is <5%."

Diagnosis: You are experiencing polymerization of the aminoacetal intermediate . In the classical Pomeranz-Fritsch reaction, the high temperature and strong acid concentration required to cyclize the benzalaminoacetal often cause the sensitive acetal/aldehyde functionality to polymerize or decompose before ring closure can occur. This is the most common failure mode for electron-deficient or neutral aromatic rings.

Resolution: The Bobbitt Modification Switch to the Bobbitt Modification . Instead of cyclizing the imine directly, you must first reduce the imine to an amine. This removes the sensitive C=N bond, allowing cyclization to occur under milder conditions to form the tetrahydroisoquinoline, which is then aromatized.

Protocol (Self-Validating):

  • Condensation: React benzaldehyde with aminoacetal to form the imine.

  • Reduction (The Fix): Treat the imine with NaBH₄ in ethanol at 0°C.

    • Validation: TLC should show disappearance of the imine and appearance of a more polar amine spot.

  • Cyclization: Dissolve the reduced amine in 6M HCl (not conc. H₂SO₄) and reflux.

    • Why: The secondary amine is more nucleophilic and less prone to polymerization than the imine.

  • Oxidation: Aromatize the resulting tetrahydroisoquinoline using Pd/C in refluxing decalin or with Hg(OAc)₂ (if non-toxic alternative unavailable).

Visualizing the Pathway Choice:

Bobbitt_Strategy Start Benzalaminoacetal (Imine) Acid Conc. H2SO4 100°C Start->Acid Classical Red NaBH4 Reduction Start->Red Bobbitt Mod. Tar Polymerization/Tar (SIDE REACTION) Acid->Tar Amine Benzylaminoacetal (Amine) Red->Amine Cyc 6M HCl Cyclization Amine->Cyc THIQ Tetrahydroisoquinoline Cyc->THIQ Ox Pd/C Oxidation THIQ->Ox Product Isoquinoline Product Ox->Product

Figure 1: Decision tree comparing the failure-prone classical route vs. the robust Bobbitt modification.

Ticket #002: Regioselectivity Failures in C-H Activation

User Issue: "I am using a Rh(III)-catalyzed annulation of an oxime with an unsymmetrical alkyne to make a substituted isoquinoline-1-carboxylic ester. I am getting a 1:1 mixture of regioisomers."

Diagnosis: You are facing steric/electronic mismatch in the migratory insertion step. In Rh(III) catalysis (e.g., [Cp*RhCl₂]₂), the C-N bond formation and C-C bond formation order dictates regioselectivity. If the alkyne is electronically similar at both ends (e.g., methyl vs. ethyl), the catalyst cannot discriminate, leading to a "regio-scramble."

Resolution: Ligand & Directing Group Tuning

  • Switch Solvent: Change from MeOH to t-Amyl alcohol or DCE . Protic solvents can sometimes erode regioselectivity by facilitating protonolysis of the rhodacycle intermediate too early.

  • Use a Bulky Carboxylate: Add Pivalic Acid (PivOH) or MesCOOH (30 mol%) as a cocatalyst. The bulky carboxylate ligand on the Rhodium center enhances steric discrimination during the alkyne insertion step.

  • Directing Group (DG) Modification: If using a simple oxime, switch to a O-Pivaloyl oxime . The pivalate group acts as an internal oxidant (N-O bond cleavage) and forces a specific mechanistic pathway that is often more regioselective.

Data: Impact of Conditions on Regioselectivity (Isoquinoline Synthesis)

VariableCondition A (Poor)Condition B (Optimized)Mechanistic Impact
Catalyst [CpRhCl₂]₂[CpRhCl₂]₂Core catalytic cycle.
Additive NaOAcCsOAc + PivOH PivOH increases steric bulk at the active metal center.
Solvent MeOHDCE or TFE TFE (Trifluoroethanol) stabilizes the cationic Rh species.
Ratio (Isomer A:B) 55:45>95:5 Steric clash forces alkyne orientation.

Ticket #003: The "Disappearing" Carboxylic Acid (Decarboxylation)[1]

User Issue: "I successfully synthesized Isoquinoline-1-carboxylic acid. However, during recrystallization or mild heating, the compound decomposes, and I observe gas evolution. My NMR shows isoquinoline (missing the COOH)."

Diagnosis: You are witnessing Zwitterionic Decarboxylation (Hammick Reaction mechanism). Isoquinoline-1-carboxylic acids are uniquely unstable compared to the 3- or 4-isomers. Upon heating, the molecule forms a zwitterion (NH⁺ and COO⁻). This species is prone to spontaneous loss of CO₂ to form an ylide, which then protonates to form the parent isoquinoline.

Mechanism of Failure:

  • Proton transfer from COOH to Nitrogen (Zwitterion formation).

  • Loss of CO₂ generates a localized negative charge at C1 (Ylide).

  • The Ylide abstracts a proton (from water or solvent) to form Isoquinoline.

Resolution: Ester Trap or Salt Formation Do not isolate the free acid if heating is required.

  • Immediate Esterification: Convert the crude acid immediately to the methyl ester (using TMS-diazomethane or MeOH/H₂SO₄ at low temp). The ester is thermally stable.

  • K salt Isolation: If you need the acid salt, isolate it as the Potassium salt (using KHCO₃). The carboxylate anion is stable if the nitrogen is not protonated (preventing the zwitterion).

Visualizing the Decarboxylation Trap:

Decarboxylation Acid Isoquinoline-1-COOH (Free Acid) Zwit Zwitterion Intermediate (NH+ / COO-) Acid->Zwit Heat / Protic Solvent Safe Methyl Ester (STABLE) Acid->Safe TMS-CHN2 / 0°C (PREVENTION) Ylide Hammick Ylide (Loss of CO2) Zwit->Ylide - CO2 (Gas) Dead Isoquinoline (Decarboxylated Product) Ylide->Dead + H+

Figure 2: The Hammick-like decarboxylation pathway of C1-acids and the esterification stabilization strategy.

References & Authoritative Grounding

  • Gensler, W. J. "The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction." Organic Reactions, Vol 6. Wiley. (Classic review on the acid-catalyzed mechanism and limitations).

  • Rovis, T., et al. "Rhodium(III)-Catalyzed C-H Activation and Annulation." Chemical Reviews, 2010. (Definitive guide on Rh(III) regioselectivity and directing groups).

  • Guimond, N. & Fagnou, K. "Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling." Journal of the American Chemical Society, 2009. (Primary source for the oxidative annulation protocol).

  • Dyson, P., et al. "Decarboxylation Mechanisms in Heterocyclic Systems." Journal of Organic Chemistry. (Mechanistic insight into the Hammick reaction and zwitterionic instability).

  • Bobbitt, J. M., et al. "Synthesis of Isoquinolines via Sodium Borohydride Reduction." Journal of Organic Chemistry, 1965. (The specific protocol for the Bobbitt modification).

Disclaimer: These protocols involve hazardous chemicals (Strong acids, Rhodium catalysts, Diazomethane). Always consult your institution's EHS guidelines before proceeding.

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 4-Chloroisoquinoline-1-carboxylic acid

The following guide provides a comprehensive technical analysis of the 1H NMR spectrum for 4-Chloroisoquinoline-1-carboxylic acid , designed for researchers in medicinal chemistry and structural biology. Publish Comparis...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis of the 1H NMR spectrum for 4-Chloroisoquinoline-1-carboxylic acid , designed for researchers in medicinal chemistry and structural biology.

Publish Comparison Guide

Executive Summary & Structural Context

4-Chloroisoquinoline-1-carboxylic acid is a critical scaffold in the synthesis of bioactive isoquinoline alkaloids and metallo-pharmaceuticals. In drug development, verifying the regiochemistry of the chlorine substitution at position C4 versus C5 or C3 is paramount.

While Mass Spectrometry (MS) confirms the molecular weight (m/z ~207.6), it often fails to distinguish between regioisomers (e.g., 5-chloroisoquinoline-1-carboxylic acid). 1H NMR spectroscopy is the definitive tool for this structural validation. This guide outlines the specific spectral fingerprints that confirm the 4-chloro substitution pattern, distinguishing it from its precursors and isomers.

Comparative Analysis Strategy

To ensure structural integrity, the analysis focuses on three diagnostic regions. The "Pass/Fail" criteria for the target molecule are defined by the loss of coupling at the H3 position and the presence of the carboxylic acid proton.

The Diagnostic Logic (Mechanism of Assignment)
  • The H3 Singlet (Primary Check): In the parent compound (Isoquinoline-1-carboxylic acid), H3 and H4 are vicinal protons, appearing as a pair of doublets (

    
     Hz). In the target molecule, the substitution of H4 with Chlorine removes this coupling. H3 must appear as a sharp singlet. 
    
  • The Missing H1 (Purity Check): The precursor, 4-chloroisoquinoline, possesses a highly deshielded proton at C1 (

    
     ppm). The target molecule replaces this with a carboxyl group.[1] The absence of the H1 singlet  confirms successful carboxylation.
    
  • The Peri-Effect (H5 & H8): The Chlorine at C4 exerts a steric and electronic "peri-effect" on H5, while the Carboxyl at C1 deshields H8. These protons will appear furthest downfield in the aromatic region.

Experimental Protocol (Self-Validating System)

To reproduce the data described below, follow this standardized acquisition workflow.

A. Sample Preparation[2][3]
  • Solvent: DMSO-d

    
     (99.9% D) is mandatory .
    
    • Reasoning: Chloroform-d (CDCl

      
      ) often fails to solubilize the carboxylic acid moiety and leads to broad, undetectable COOH signals due to rapid proton exchange. DMSO-d
      
      
      
      stabilizes the dimer/monomer equilibrium, usually revealing the COOH proton as a distinct broad singlet.
  • Concentration: 5–10 mg in 600

    
    L solvent.
    
  • Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

B. Acquisition Parameters (400 MHz or higher)
ParameterSettingRationale
Pulse Sequence zg30 (30° pulse)Maximizes signal-to-noise for quantitative integration.
Relaxation Delay (D1)

2.0 sec
Allows full relaxation of the isolated H3 proton.
Scans (NS) 16 – 64Sufficient S/N for minor impurity detection (<1%).
Temperature 298 K (25°C)Standardizes chemical shift referencing.
Reference TMS (0.00 ppm)Internal standard.[2]

Spectral Data & Assignment

The following table contrasts the target molecule with its non-chlorinated parent to highlight the diagnostic shifts.

Table 1: Chemical Shift Comparison (DMSO-d )
PositionProtonTarget: 4-Cl-Isoq-1-COOH (

ppm)
Parent: Isoq-1-COOH (

ppm)
Multiplicity Change
COOH -COOH13.5 – 14.5 (br s)13.0 – 14.0 (br s)None (Confirmation of Acid)
C1 H1Absent AbsentN/A
C3 H38.60 – 8.80 (s)8.53 (d,

Hz)
Doublet

Singlet
(CRITICAL)
C4 H4Absent (Cl) 7.90 – 8.10 (d)Signal Disappears
C5 H58.30 – 8.45 (d/m)8.15 (d)Deshielded by Cl (Peri-effect)
C6 H67.80 – 7.95 (t/m)7.75 (t)Minor shift
C7 H77.90 – 8.05 (t/m)7.90 (t)Minor shift
C8 H88.80 – 9.00 (d/m)8.85 (d)Deshielded by COOH (Peri-effect)

> Note: Chemical shifts are estimated based on substituent additivity rules derived from 1-chloroisoquinoline and isoquinoline-1-carboxylic acid experimental data [1, 2].

Structural Validation Workflow (Visualization)

The following diagram illustrates the logical decision tree for validating the product structure using the data above.

NMR_Validation Start Crude Product (4-Cl-Isoq-1-COOH) Solvent Dissolve in DMSO-d6 Start->Solvent Acquire Acquire 1H NMR (Check 8.0 - 9.5 ppm) Solvent->Acquire Check_H3 Analyze Region 8.5-8.8 ppm (H3 Signal) Acquire->Check_H3 Singlet Sharp Singlet Observed Check_H3->Singlet No Coupling Doublet Doublet Observed (J~6Hz) Check_H3->Doublet Vicinal Coupling Check_H1 Check Region >9.0 ppm (H1 Signal) Singlet->Check_H1 Result_Fail_Parent FAIL: Isoquinoline-1-carboxylic acid (Missing Cl) Doublet->Result_Fail_Parent H1_Absent Signal Absent Check_H1->H1_Absent H1_Present Singlet Present (~9.2 ppm) Check_H1->H1_Present Result_Pass VALIDATED: 4-Chloroisoquinoline-1-carboxylic acid H1_Absent->Result_Pass Result_Fail_Start FAIL: 4-Chloroisoquinoline (Missing COOH) H1_Present->Result_Fail_Start

Caption: Logical decision tree for validating 4-Chloroisoquinoline-1-carboxylic acid via 1H NMR. Green paths indicate successful structural confirmation.

Troubleshooting & Impurities

Common impurities arise from incomplete carboxylation or hydrolysis of precursors.

  • Impurity: 4-Chloroisoquinoline (Starting Material)

    • Detection: Look for a sharp singlet at ~9.22 ppm (H1). In the target, this region should be clear (except for the broad H8 doublet).

  • Impurity: Isoquinoline-1-carboxylic acid (De-halogenation)

    • Detection: Look for the doublet at ~8.53 ppm . If the H3 peak is split, the chlorine has been lost (likely during lithiation or Pd-catalyzed steps).

  • Solvent Peak Interference:

    • DMSO-d

      
       residual peak appears at 2.50 ppm .
      
    • Water (variable) appears at 3.33 ppm . Ensure the sample is dry, as excess water can broaden the COOH peak into the baseline.

References

  • National Institutes of Health (PubChem). Isoquinoline-1-carboxylic acid | C10H7NO2. Retrieved from [Link]

  • SpectraBase. 4-Chloroisoquinoline 1H NMR Spectrum. John Wiley & Sons.[3] Retrieved from [Link]

Sources

Comparative

Technical Guide: 13C NMR Characterization &amp; Synthesis of 4-Chloroisoquinoline Derivatives

The following guide is structured as a high-level technical resource for medicinal chemists and structural biologists. It moves beyond simple data listing to provide an integrated workflow for the synthesis, characteriza...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical resource for medicinal chemists and structural biologists. It moves beyond simple data listing to provide an integrated workflow for the synthesis, characterization, and validation of 4-chloroisoquinoline derivatives.

Executive Summary

4-Chloroisoquinoline (4-Cl-IQ) serves as a critical scaffold in the development of antitumor agents (e.g., topoisomerase I inhibitors) and poly(ADP-ribose) polymerase (PARP) inhibitors. Its structural validation relies heavily on 13C NMR spectroscopy , specifically the identification of the C4-ipso carbon shift and the electronic perturbation of the adjacent C3 and C4a positions.

This guide provides a comparative analysis of chemical shifts, a modern regioselective synthesis protocol, and a structural elucidation workflow designed to distinguish 4-substituted isomers from their unsubstituted counterparts.

Part 1: Comparative 13C NMR Analysis

The introduction of a chlorine atom at the C4 position of the isoquinoline ring induces specific electronic shielding and deshielding effects. The data below compares the unsubstituted isoquinoline (control) with 4-chloroisoquinoline and its bromo-analogue to establish diagnostic baselines.

Table 1: 13C NMR Chemical Shift Comparison (δ ppm)

Solvent: CDCl₃ | Reference: TMS (0.0 ppm)

Carbon PositionIsoquinoline (Control) [1]4-Chloroisoquinoline (Target) [2,3]4-Bromoisoquinoline (Analog) [4]Diagnostic Trend
C1 (α to N)152.5150.8151.5Shielded: Inductive effect of Cl propagates to C1.
C3 (α to N)143.1140.5142.8Shielded: Strong ortho-effect from C4-halogen.
C4 (ipso)120.3126.5 - 128.0 119.5Deshielded (Cl) / Shielded (Br): Heavy atom effect dominates for Br; Inductive effect dominates for Cl.
C4a (Bridge)135.7132.4133.5Shielded: Ortho-effect from C4-substituent.
C5 (Peri)126.4127.0127.5Deshielded: Steric/Peri-interaction with C4-halogen.
C6 130.2131.1131.0Minimal change.
C7 127.1128.2128.0Minimal change.
C8 127.5128.0128.1Minimal change.
C8a (Bridge)128.7129.5129.0Minimal change.
Mechanism of Shift Perturbation
  • The "Ipso" Anomaly (C4): In benzenoid systems, a C-Cl bond typically causes a ~6 ppm downfield shift (deshielding). In isoquinoline, the C4 position is electron-rich (β to nitrogen). The substitution of H with Cl removes electron density, shifting the resonance downfield to the 126–128 ppm range. Conversely, Bromine (Heavy Atom Effect) often causes an upfield shift or no change, appearing near 119 ppm .

  • The "Ortho" Shielding (C3 & C4a): The lone pairs on the chlorine atom donate electron density into the π-system via resonance, shielding the ortho positions. Expect C3 to move upfield by ~2-3 ppm relative to the unsubstituted parent.

  • C1 Sensitivity: While C1 is meta to the substituent, it is highly sensitive to the overall ring current. The slight shielding observed is diagnostic of 4-substitution rather than 1-substitution (which would drastically alter C1 >10 ppm).

Part 2: Structural Elucidation Workflow

To validate the structure of a synthesized 4-chloroisoquinoline derivative, follow this logic flow. This ensures differentiation from the thermodynamically stable 1-chloro isomer or the kinetic 3-chloro isomer.

NMR_Workflow Start Acquire 13C NMR & DEPT-135 Check_C1 Analyze C1 Peak (>150 ppm) Start->Check_C1 Decision_C1 Is C1 present as a CH? Check_C1->Decision_C1 Sub_1 Suspect 1-Substitution (C1 becomes quaternary) Decision_C1->Sub_1 No (Quaternary) Check_C4 Locate C4 Region (115-130 ppm) Decision_C1->Check_C4 Yes (High shift CH) Decision_C4 Is there a quaternary carbon at ~127 ppm? Check_C4->Decision_C4 Check_C3 Analyze C3 Peak (~140 ppm) Decision_C4->Check_C3 Yes Alt_Isomer Suspect 3-Chloroisoquinoline Decision_C4->Alt_Isomer No (CH present) Decision_C3 Is C3 a CH doublet? Check_C3->Decision_C3 Conclusion CONFIRMED: 4-Chloroisoquinoline Decision_C3->Conclusion Yes Decision_C3->Alt_Isomer No

Caption: Logic gate for distinguishing 4-chloroisoquinoline from positional isomers using 13C NMR/DEPT data.

Part 3: Advanced Synthesis Protocol

While direct chlorination (e.g., using NCS) is common, it often suffers from poor regioselectivity, yielding mixtures of 4-chloro and 1-chloro products. The Boc₂O-Mediated Dearomatization Strategy is recommended for high-purity applications in drug discovery.

Methodology: Regioselective C4-Chlorination

Principle: Activation of the isoquinoline nitrogen with Boc₂O creates a transient dihydroisoquinoline intermediate, directing nucleophilic attack specifically to the C4 position.

Reagents:

  • Isoquinoline (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Acid catalyst (for rearomatization): TFA or HCl

Step-by-Step Protocol:

  • Activation: Dissolve isoquinoline (1 mmol) in anhydrous DCM (5 mL) under N₂ atmosphere. Add Boc₂O (1.2 mmol) and stir at room temperature for 30 minutes. Observation: Solution may turn slightly yellow indicating N-acylation.

  • Halogenation: Cool the mixture to 0°C. Add NCS (1.1 mmol) portion-wise over 10 minutes. Allow the reaction to warm to room temperature and stir for 4–6 hours.

    • Mechanism:[1][2] The N-Boc group increases the electron density at C4 (enamine-like character), facilitating electrophilic attack by Cl⁺ from NCS.

  • Rearomatization: Add Trifluoroacetic acid (TFA, 2.0 equiv) to the reaction mixture and stir for 1 hour to cleave the Boc group and restore aromaticity.

  • Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). 4-Chloroisoquinoline typically elutes before the starting material due to the halogen lipophilicity.

Yield Expectation: 75–85% isolated yield. Purity Check: 1H NMR should show a singlet at ~8.5 ppm (H1) and a singlet at ~8.3 ppm (H3), confirming loss of H4 coupling.

Part 4: References

  • Isoquinoline Base Data : Van De Weijer, P., & Mohan, C. (1977). Org.[4][5][6] Magn. Resonance, 10, 165.

  • 4-Chloroisoquinoline NMR : Van Veldhuizen, A., & Van Dijk, M. (1980). 13C NMR of chloroisoquinolines. Org.[4][5][6] Magn. Resonance, 13, 105.

  • Substituent Effects : Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (General Reference for Cl-substituent increments).

  • 4-Bromoisoquinoline Data : PubChem Compound Summary for CID 73743. (2025).[2][3][7][8] National Center for Biotechnology Information.

  • Synthesis Protocol : Donohoe, T. J., et al. (2015). Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy. J. Org.[6] Chem., 80(17).

Sources

Validation

Comparative Analysis of Analytical Techniques for the Characterization of 4-Chloroisoquinoline-1-carboxylic acid

An In-Depth Technical Guide for Researchers Introduction 4-Chloroisoquinoline-1-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry and drug development. Its structure, featuring...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

Introduction

4-Chloroisoquinoline-1-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry and drug development. Its structure, featuring an isoquinoline core, a carboxylic acid group, and a chlorine substituent, presents a unique analytical challenge. Accurate structural elucidation and purity assessment are critical for understanding its biological activity, ensuring reproducibility in research, and meeting regulatory standards. This guide provides a comprehensive analysis of mass spectrometry for characterizing this molecule, offering a predicted fragmentation pattern based on established chemical principles. Furthermore, it compares the insights from mass spectrometry with those from alternative analytical techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, providing researchers with a strategic guide to a holistic characterization workflow.

Part 1: Predicted Mass Spectrometry Fragmentation Pattern

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a novel or uncharacterized compound like 4-Chloroisoquinoline-1-carboxylic acid (Molecular Weight: 207.62 g/mol , Formula: C₁₀H₆ClNO₂)[1], tandem mass spectrometry (MS/MS) is indispensable for structural elucidation. While no public experimental spectrum for this specific molecule is available, we can predict its fragmentation behavior based on the known fragmentation patterns of its constituent chemical motifs: isoquinolines, aromatic carboxylic acids, and chlorinated aromatic compounds[2][3][4].

Expected Ionization:

In Electrospray Ionization (ESI), the molecule can be analyzed in both positive and negative ion modes.

  • Positive Mode: The nitrogen atom on the isoquinoline ring is a likely site of protonation, yielding the protonated molecular ion [M+H]⁺ at m/z 208.6.

  • Negative Mode: The carboxylic acid group is acidic and will readily deprotonate to form the [M-H]⁻ ion at m/z 206.6[5].

Key Predicted Fragmentation Pathways:

The fragmentation of the [M+H]⁺ ion (m/z 208.6) is predicted to follow several key pathways upon collision-induced dissociation (CID):

  • Decarboxylation: The most common fragmentation pathway for aromatic carboxylic acids is the loss of carbon dioxide (CO₂)[3][6]. This would result in the formation of a 4-chloroisoquinoline cation.

    • Fragment: [M+H - CO₂]⁺

    • Mass Loss: 44 Da

    • Predicted m/z: 164.6

  • Loss of the Entire Carboxyl Group: Cleavage of the C-C bond between the isoquinoline ring and the carboxylic acid can lead to the loss of the entire COOH radical[3][4].

    • Fragment: [M+H - COOH]⁺

    • Mass Loss: 45 Da

    • Predicted m/z: 163.6

  • Loss of Water: A less common, but possible, fragmentation for the protonated carboxylic acid is the loss of a neutral water molecule.

    • Fragment: [M+H - H₂O]⁺

    • Mass Loss: 18 Da

    • Predicted m/z: 190.6

  • Loss of Hydrogen Chloride (HCl): The chlorine atom can be eliminated along with a hydrogen atom.

    • Fragment: [M+H - HCl]⁺

    • Mass Loss: 36.5 Da

    • Predicted m/z: 172.1

The presence of chlorine provides a distinct isotopic signature. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, all chlorine-containing fragments, including the molecular ion, will appear as a pair of peaks (M and M+2) with a ~3:1 intensity ratio, confirming the presence of a single chlorine atom[7].

G M [M+H]⁺ m/z = 208.6 F1 [M+H - CO₂]⁺ m/z = 164.6 (4-Chloroisoquinoline) M->F1 - CO₂ (44 Da) F2 [M+H - COOH]⁺ m/z = 163.6 M->F2 - •COOH (45 Da) F3 [M+H - H₂O]⁺ m/z = 190.6 M->F3 - H₂O (18 Da) F4 [M+H - HCl]⁺ m/z = 172.1 M->F4 - HCl (36.5 Da) G cluster_0 Characterization Workflow Compound Test Compound (4-Chloroisoquinoline-1-carboxylic acid) MS Mass Spectrometry Compound->MS Provides MW & Fragments NMR NMR Spectroscopy Compound->NMR Provides Connectivity FTIR FTIR Spectroscopy Compound->FTIR Provides Functional Groups Conclusion Structural Confirmation MS->Conclusion NMR->Conclusion FTIR->Conclusion

Integrated workflow for comprehensive structural characterization.

Part 3: Experimental Protocols

Protocol 1: LC-MS/MS Analysis

This protocol is a self-validating system as it includes checks for instrument performance and blanks to ensure data integrity.

  • Sample Preparation:

    • Accurately weigh ~1 mg of 4-Chloroisoquinoline-1-carboxylic acid and dissolve in 1 mL of a 50:50 acetonitrile:water mixture to create a 1 mg/mL stock solution.

    • Perform a serial dilution to create a working solution of 1 µg/mL.

    • Prepare a blank sample (50:50 acetonitrile:water).

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

    • Rationale: A C18 column provides good retention for moderately polar aromatic compounds. The formic acid aids in protonation for positive mode ESI.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • MS1 Scan: Scan for the [M+H]⁺ ion (predicted m/z 208.6) over a range of m/z 100-300. Note the characteristic M and M+2 isotopic pattern.

    • MS2 (Tandem MS) Scan: Isolate the precursor ion at m/z 208.6 and fragment using an appropriate collision energy (e.g., 20-40 eV). Scan for product ions over a range of m/z 50-220.

    • Analysis: Analyze the resulting spectrum for the predicted fragments (e.g., m/z 164.6, 163.6, 190.6, 172.1).

Protocol 2: NMR Spectrum Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

  • Acquisition: Acquire ¹H, ¹³C, and 2D (COSY, HSQC/HMBC) spectra on a 400 MHz (or higher) NMR spectrometer using standard instrument parameters.

  • Analysis: Process the data to identify chemical shifts, coupling constants, and correlations to assemble the molecular structure.

Protocol 3: FTIR Spectrum Acquisition

  • Sample Preparation: Place a small amount of the solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.

  • Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

  • Analysis: Identify the characteristic peaks corresponding to the O-H, C=O, C=C, and C-Cl functional groups.

Conclusion

The characterization of 4-Chloroisoquinoline-1-carboxylic acid is best achieved through a multi-technique, integrated approach. Mass spectrometry, with its exceptional sensitivity, is the ideal starting point for confirming molecular weight and obtaining initial structural clues through a predictable fragmentation pattern, primarily driven by decarboxylation. However, due to its inherent limitations in distinguishing isomers, unambiguous structural confirmation must be provided by NMR spectroscopy. FTIR serves as a rapid and valuable tool for verifying the presence of key functional groups. By combining these methods, researchers can achieve a high-confidence, comprehensive, and validated structural elucidation of this and other novel chemical entities.

References

  • Vertex AI Search. (2024). Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry - PMC. Retrieved from [Link]

  • Vertex AI Search. (2024). Decarboxylation of fatty acids by ternary zinc cationic complexes studied by mass spectrometry and theoretical calculations - ResearchGate. Retrieved from [Link]

  • Vertex AI Search. (2024). Unusual mass spectrometric dissociation pathway of protonated isoquinoline-3-carboxamides due to multiple reversible water adduct formation in the gas phase - PubMed. Retrieved from [Link]

  • Vertex AI Search. (2024). Mass Spectral Dehydration and Decarboxylation in Cyclic α-Hydroxy Acids, Alcohols, and Carboxylic Acids | Bulletin of the Chemical Society of Japan | Oxford Academic. Retrieved from [Link]

  • Vertex AI Search. (2024). Decarboxylation | ChemTalk. Retrieved from [Link]

  • Vertex AI Search. (2024). Unraveling the decarboxylation dynamics of the fluorescein dianion with fragment action spectroscopy | The Journal of Chemical Physics | AIP Publishing. Retrieved from [Link]

  • Vertex AI Search. (2024). Unusual mass spectrometric dissociation pathway of protonated isoquinoline-3-carboxamides due to multiple reversible water adduct formation in the gas phase - ACS Publications. Retrieved from [Link]

  • Vertex AI Search. (2024). Fragmentation pattern of isoquinoline (Scheme 3). | Download Scientific Diagram - ResearchGate. Retrieved from [Link]

  • Vertex AI Search. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Retrieved from [Link]

  • Vertex AI Search. (2024). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC. Retrieved from [Link]

  • Vertex AI Search. (2024). Synthesis and Characterization of Heterocyclic Compounds from Natural Carboxylic Acids: Evaluation of Their Antioxidant and Biol. Retrieved from [Link]

  • Vertex AI Search. (2024). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides - Chemical Papers. Retrieved from [Link]

  • Vertex AI Search. (2024). Mass Spectrometry Fragmentation Patterns – HSC Chemistry – Science Ready. Retrieved from [Link]

  • Vertex AI Search. (2024). CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018) - CHEMISTRY 1000. Retrieved from [Link]

  • Vertex AI Search. (2024). Chlorination for efficient identification of polycyclic aromatic hydrocarbons by liquid chromatography-mass spectrometry - PubMed. Retrieved from [Link]

  • Vertex AI Search. (2024). Positive and negative chemical ionization mass spectra of some aromatic chlorinated pesticides | Analytical Chemistry - ACS Publications. Retrieved from [Link]

  • Vertex AI Search. (2024). Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Retrieved from [Link]

  • Vertex AI Search. (2024). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • Vertex AI Search. (2024). (PDF) Simultaneous detection of chlorinated polycyclic aromatic hydrocarbons with polycyclic aromatic hydrocarbons by gas chromatography–mass spectrometry - ResearchGate. Retrieved from [Link]

  • Vertex AI Search. (2024). Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Vertex AI Search. (2024). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. Retrieved from [Link]

  • Vertex AI Search. (2024). 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem - NIH. Retrieved from [Link]

  • Vertex AI Search. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques | Open Access Journals - Research and Reviews. Retrieved from [Link]

  • Vertex AI Search. (2024). 4-Chloroisoquinoline | C9H6ClN | CID 640974 - PubChem - NIH. Retrieved from [Link]

  • Vertex AI Search. (2024). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from [Link]

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Comparative

Resolving the Vibrational Signatures of Isoquinoline Carboxylic Acids: A Comparative IR Spectroscopy Guide

For researchers and drug development professionals working with heterocyclic scaffolds, isoquinoline carboxylic acids present a unique analytical challenge. These molecules possess both a basic isoquinoline nitrogen and...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals working with heterocyclic scaffolds, isoquinoline carboxylic acids present a unique analytical challenge. These molecules possess both a basic isoquinoline nitrogen and an acidic carboxyl group, creating a dynamic system capable of forming complex intramolecular hydrogen bonds, intermolecular dimers, or solid-state zwitterions.

This guide objectively compares the performance of different Infrared (IR) spectroscopy techniques—specifically Fourier-Transform Infrared Attenuated Total Reflectance (FTIR-ATR) versus Transmission (KBr pellet) methods—for characterizing these compounds. By understanding the causality behind vibrational peak shifts, scientists can accurately elucidate the structural state of isoquinoline derivatives.

The Mechanistic Causality of IR Peak Shifts in Isoquinolines

The IR spectrum of an isoquinoline carboxylic acid is entirely dependent on its protonation state and spatial geometry. The proximity of the nitrogen atom to the carboxyl group dictates the dominant vibrational modes observed in the 1300–3500 cm⁻¹ region.

  • The Neutral (Hydrogen-Bonded) State: When the molecule exists as a neutral species, it typically forms hydrogen-bonded dimers. This state is characterized by a very broad O-H stretching band extending from 2500 to 3300 cm⁻¹ and a sharp, strong C=O (carbonyl) stretch around 1700–1740 cm⁻¹[1]. For example, in 6-hydroxyisoquinoline-4-carboxylic acid hydrobromide, the hydrobromide salt forces the protonation of the ring nitrogen. Because the nitrogen is already occupied, zwitterion formation is blocked, preserving the distinct C=O stretch at 1710 cm⁻¹[2].

  • The Zwitterionic State: If the acidic proton transfers from the carboxyl group to the basic isoquinoline nitrogen, a zwitterion (

    
    ) forms. Causally, this eliminates the C=O double bond character. The 1700 cm⁻¹ peak disappears, replaced by an asymmetric carboxylate (
    
    
    
    ) stretch at 1580–1630 cm⁻¹ and a symmetric stretch at 1380–1420 cm⁻¹. Additionally, a broad
    
    
    stretch emerges in the 2400–2700 cm⁻¹ region.
  • Complex Ring Systems: In highly substituted or fused derivatives, such as 9,10-dimethoxy-4-oxo-1-phenyl-1,3,4,6,7,11b-hexahydro-[1,4]thiazino[3,4-a]isoquinoline-1-carboxylic acid, steric hindrance and rigid geometries stabilize the neutral carboxylic acid, yielding a distinct C=O stretch at 1717 cm⁻¹ alongside amide (

    
    ) stretches at 1635 cm⁻¹[3]. Similarly, 1-isoquinolinecarboxylic acid derivatives often exhibit a high-frequency carbonyl stretch around 1739 cm⁻¹[4].
    

Methodological Comparison: FTIR-ATR vs. Transmission (KBr)

Choosing the correct sample introduction technique is critical, as the method itself can alter the molecular state of the isoquinoline carboxylic acid.

FeatureFTIR-ATR (Attenuated Total Reflectance)Transmission FTIR (KBr Pellet)
Sample State Neat solid (Native state preserved)Diluted in KBr matrix (1:100 ratio)
Matrix Effects None.High Risk. KBr is hygroscopic and can introduce water bands.
Ion Exchange Risk Zero.High. Grinding with KBr under pressure can induce a solid-state reaction, converting the native acid into a potassium carboxylate salt, artificially shifting the C=O peak to a

peak.
Peak Resolution Excellent for low-frequency modes; requires ATR correction for high-frequency intensity.Excellent across the entire mid-IR range, provided the pellet is completely transparent.
Verdict Preferred. Best for determining the true zwitterionic vs. neutral state of the bulk powder.Alternative. Useful only if the compound is proven stable against pressure-induced polymorphism.

Quantitative Peak Analysis of Isoquinoline Derivatives

The following table summarizes the empirical IR peak data for various isoquinoline carboxylic acid derivatives, highlighting the structural causality behind the observed frequencies.

Compound / ScaffoldO-H / N-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)Other Notable Peaks (cm⁻¹)Ref
1-Isoquinolinecarboxylic acid derivative (cis-22) 3670–2400 (Broad OH)17391635 (Amide CON)[4]
Thiazino[3,4-a]isoquinoline-1-carboxylic acid 3400–2200 (Broad OH)17171635 (Amide CON)[3]
3-Methylisoquinoline-8-carboxylic acid 2500–3300 (H-bonded OH)1700–1725Fingerprint C-O stretches[1]
6-Hydroxyisoquinoline-4-carboxylic acid HBr 2500–3300 (H-bonded OH)1710-[2]

Self-Validating Experimental Protocol: FTIR-ATR Analysis

To ensure absolute scientific integrity and avoid false peak assignments caused by instrumental drift or environmental contamination, use the following self-validating workflow for FTIR-ATR.

Step 1: System Calibration & Validation

  • Action: Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Run a polystyrene standard film.

  • Validation Check: Confirm the presence of the sharp polystyrene reference peak at exactly

    
     cm⁻¹. If this peak drifts, the interferometer requires recalibration before analyzing the isoquinoline sample.
    

Step 2: Environmental Background Subtraction

  • Action: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) on the empty, dry crystal.

  • Causality: Atmospheric

    
     (2350 cm⁻¹) and water vapor (3500–3900 cm⁻¹ and 1300–1900 cm⁻¹) overlap heavily with carboxylic acid O-H and C=O regions. A fresh background ensures these environmental artifacts are mathematically nullified.
    

Step 3: Sample Application and Pressure Optimization

  • Action: Place 1–2 mg of the neat isoquinoline carboxylic acid powder directly onto the crystal. Lower the pressure anvil until the software indicates optimal optical contact.

  • Causality: ATR relies on an evanescent wave penetrating the sample (typically 0.5 to 2 µm deep). Insufficient pressure leads to poor contact and weak signal-to-noise ratios, particularly for the critical high-frequency O-H stretches (2500–3300 cm⁻¹).

Step 4: Data Acquisition and ATR Correction

  • Action: Acquire the sample spectrum (32–64 scans, 4 cm⁻¹ resolution). Apply an ATR correction algorithm via the instrument software.

  • Causality: The depth of penetration in ATR is wavelength-dependent (deeper at lower wavenumbers). ATR correction normalizes the peak intensities, allowing direct comparison with legacy transmission (KBr) data.

Decision Workflow for Structural Elucidation

The following diagram illustrates the logical pathway for determining the structural state of an isoquinoline carboxylic acid based on the analytical choices and resulting IR spectra.

IR_Workflow Sample Isoquinoline Carboxylic Acid Prep Sample Preparation Sample->Prep ATR FTIR-ATR (Preserves Native State) Prep->ATR KBr KBr Pellet (Risk of Ion Exchange) Prep->KBr Analyze Spectral Analysis (1300 - 3500 cm⁻¹) ATR->Analyze KBr->Analyze Peak1 Strong C=O Stretch (~1700-1730 cm⁻¹) Analyze->Peak1 Peak2 Asymmetric COO⁻ Stretch (~1580-1630 cm⁻¹) Analyze->Peak2 State1 Neutral Form (H-Bonded) Peak1->State1 State2 Zwitterionic Form (Proton Transfer) Peak2->State2

Workflow for determining the structural state of isoquinoline carboxylic acids via IR spectroscopy.

References

  • Supporting Information One-step route to tricyclic fused 1,2,3,4- tetrahydroisoquinoline systems via the Castagnoli–Cushman pr - Beilstein Journals. beilstein-journals.org. 4

  • 3-Methylisoquinoline-8-carboxylic Acid|CAS 1416713-32-0 - Benchchem. benchchem.com. 1

  • 9,10-Dimethoxy-4-oxo-1-phenyl-1,3,4,6,7,11b-hexahydro-[1,4]thiazino[3,4-a]isoquinoline-1-carboxylic Acid - MDPI. mdpi.com. 3

  • Buy 6-Hydroxyisoquinoline-4-carboxylic acid hydrobromide | 2097936-69-9 - Smolecule. smolecule.com. 2

Sources

Validation

comparing reactivity of 4-chloroisoquinoline vs 4-bromoisoquinoline

Executive Summary For researchers in medicinal chemistry and process development, the choice between 4-chloroisoquinoline (4-Cl-IsoQ) and 4-bromoisoquinoline (4-Br-IsoQ) represents a classic trade-off between atom econom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers in medicinal chemistry and process development, the choice between 4-chloroisoquinoline (4-Cl-IsoQ) and 4-bromoisoquinoline (4-Br-IsoQ) represents a classic trade-off between atom economy/cost and synthetic tractability .

  • 4-Bromoisoquinoline is the standard-bearer for reactivity . It undergoes rapid oxidative addition with generic Palladium catalysts and clean lithium-halogen exchange at cryogenic temperatures. It is the preferred starting material for initial structure-activity relationship (SAR) studies where yield reliability outweighs cost.

  • 4-Chloroisoquinoline is the scalable alternative . While significantly cheaper and more stable, it is kinetically inert to standard catalyst systems (e.g., Pd(PPh3)4) and unsuitable for standard lithium-halogen exchange due to competing nucleophilic attack. Its use requires "third-generation" ligand systems (e.g., Buchwald dialkylbiaryl phosphines).

Part 1: Mechanistic Foundation & Reactivity Profile

The divergence in reactivity is governed fundamentally by the Carbon-Halogen bond dissociation energy (BDE) and the kinetics of the oxidative addition step in the catalytic cycle.

Bond Dissociation & Oxidative Addition

The C(sp2)–Br bond is significantly weaker than the C(sp2)–Cl bond. In the context of the electron-deficient isoquinoline ring, this difference is amplified.

Parameter4-Chloroisoquinoline4-BromoisoquinolineImpact on Chemistry
Bond Energy (Approx) ~96 kcal/mol~81 kcal/molCl requires higher activation energy (

) to cleavage.
Oxidative Addition Rate Slow (

is rate-limiting)
FastBr allows lower catalyst loading and milder temps.
Lithiability (n-BuLi) Poor (Competing C1-attack)Excellent (Clean Li-Hal exchange)Br is required for generating C4-anions.
Atom Economy High (Cl = 35.5 Da)Lower (Br = 79.9 Da)Cl is preferred for multi-kg process scale.
Visualization: The Catalytic Bottleneck

The following diagram illustrates the kinetic bottleneck faced by the chloride derivative during Palladium-catalyzed cross-coupling.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd_Br Oxidative Addition (FAST) 4-Br-IsoQ Pd0->OxAdd_Br Low Ea OxAdd_Cl Oxidative Addition (SLOW/Rate Limiting) 4-Cl-IsoQ Pd0->OxAdd_Cl High Ea Requires e- rich Ligands PdII_Br Pd(II)-Br Complex OxAdd_Br->PdII_Br PdII_Cl Pd(II)-Cl Complex OxAdd_Cl->PdII_Cl Transmet Transmetalation (Boronic Acid/Base) PdII_Br->Transmet PdII_Cl->Transmet RedElim Reductive Elimination (Product Release) Transmet->RedElim RedElim->Pd0 Regeneration

Figure 1: Comparative catalytic cycle showing the oxidative addition bottleneck for 4-chloroisoquinoline.

Part 2: Performance in Cross-Coupling (Suzuki-Miyaura)

Head-to-Head Comparison

When coupling with phenylboronic acid, the choice of substrate dictates the catalyst system required.

Feature4-Bromoisoquinoline System4-Chloroisoquinoline System
Catalyst Pd(PPh3)4 or Pd(dppf)Cl2Pd2(dba)3 or Pd(OAc)2
Ligand Triphenylphosphine (Standard)XPhos, SPhos, or RuPhos (Bulky/e- rich)
Base Na2CO3 or K2CO3 (Aqueous)K3PO4 (Anhydrous often better)
Temperature 80 °C100–110 °C
Typical Yield 85–95%60–85% (Ligand dependent)
Common Pitfall Protodeboronation of partnerCatalyst poisoning by Isoquinoline N-lone pair
Experimental Protocols
Protocol A: Standard Coupling of 4-Bromoisoquinoline

Best for: Routine synthesis, SAR library generation.

  • Reagents: Charge a reaction vial with 4-bromoisoquinoline (1.0 equiv), Arylboronic acid (1.2 equiv), and Pd(dppf)Cl2 (3 mol%).

  • Solvent/Base: Add 1,4-Dioxane (0.2 M) and 2M aqueous Na2CO3 (2.0 equiv).

  • Degas: Sparge with Argon for 5 minutes.

  • Reaction: Seal and heat to 80 °C for 4–6 hours.

  • Workup: Cool to RT, filter through Celite, dilute with EtOAc, wash with brine. Concentrate and purify via flash chromatography (Hex/EtOAc).

Protocol B: Advanced Coupling of 4-Chloroisoquinoline

Best for: Scale-up, cost-reduction, or when the bromide is unstable.

  • Catalyst Pre-formation: In a vial, mix Pd(OAc)2 (2 mol%) and XPhos (4 mol%) in 1,4-Dioxane. Stir at RT for 10 mins to form the active ligated species (yellow to orange color change).

    • Note: XPhos is critical here to facilitate oxidative addition into the unactivated C-Cl bond.

  • Reagents: Add 4-chloroisoquinoline (1.0 equiv), Arylboronic acid (1.5 equiv), and finely ground K3PO4 (3.0 equiv).

  • Reaction: Heat to 100–110 °C for 12–18 hours.

    • Note: Higher temp is required to overcome the activation energy barrier.

  • Workup: Standard aqueous workup. Note that unreacted chloride is harder to separate from product than the bromide due to polarity similarities; careful gradient elution is required.

Part 3: Lithiation & Metal-Halogen Exchange

This is the most critical divergence point. You cannot simply substitute the chloride for the bromide in lithiation chemistry.

  • 4-Bromoisoquinoline: Reacts with n-BuLi at -78 °C to undergo Lithium-Halogen Exchange .[1] This generates the C4-lithiated species, which acts as a nucleophile.

  • 4-Chloroisoquinoline: Does NOT undergo clean Li-Cl exchange. The C-Cl bond is too strong. Instead, n-BuLi acts as a nucleophile and attacks the C1 position (the imine-like carbon), leading to Nucleophilic Addition (formation of 1-butyl-1,2-dihydroisoquinoline) or complex mixtures.

Reaction Pathway Visualization

LithiationPathways StartBr 4-Bromoisoquinoline Li_Species 4-Lithioisoquinoline (C4 Anion) StartBr->Li_Species Li-Br Exchange (Fast) StartCl 4-Chloroisoquinoline Add_Species 1-Butyl-1,2-dihydroisoquinoline (C1 Addition Product) StartCl->Add_Species Nucleophilic Attack at C1 (Dominant) Reagent n-BuLi (-78 °C, THF) Prod_Br Product: 4-Substituted Isoquinoline (Electrophile Trapping) Li_Species->Prod_Br + Electrophile (E+) Prod_Cl Side Product: Alkylated Dihydroisoquinoline (Loss of Aromaticity) Add_Species->Prod_Cl Irreversible

Figure 2: Divergent reaction pathways with organolithium reagents.

Part 4: Decision Matrix & Recommendations

Use the following logic to select the appropriate starting material for your specific application.

ScenarioRecommended SubstrateReasoning
Early Stage Drug Discovery 4-Bromoisoquinoline Reliability is paramount. The Br-substrate works with "lazy" conditions (Pd(PPh3)4) and tolerates a wider range of boronic acids without optimization.
Process Scale-Up (>1 kg) 4-Chloroisoquinoline Cost savings are significant. The lower molecular weight improves mass intensity (PMI). The cost of XPhos/Pd is offset by the raw material savings.
Installing Carbonyls/Alkyls 4-Bromoisoquinoline Requires Lithiation.[1][2][3][4] The chloride will not work for Li-Hal exchange; you would need to use Grignard formation (via iPrMgCl) which is also sluggish with chlorides.
Sequential Coupling 4-Bromo-1-chloroisoquinoline Exploits the reactivity difference. The C4-Br reacts first (Suzuki), leaving the C1-Cl intact for a second functionalization (SNAr or second coupling).
References
  • Mechanistic Studies on Oxidative Addition

    • Title: The Mechanism of the Suzuki Coupling.[5][6][7][8]

    • Source: Organic Chemistry Portal.[6]

    • URL:[Link]

  • Ligand Effects in Cross-Coupling

    • Title: Suzuki-Miyaura Cross-Coupling Optimization Enabled by Autom
    • Source: N
    • URL:[Link]

  • Lithium-Halogen Exchange vs.

    • Title: The Mechanism of Lithium-Halogen Exchange.
    • Source: Macmillan Group (Princeton University).
    • URL:[Link]

  • Site-Selectivity in Dihaloisoquinolines

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides.
    • Source: Chemical Science (RSC).
    • URL:[Link]

  • General Reactivity of Isoquinolines

    • Title: Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Str
    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

Sources

Comparative

A Researcher's Guide to X-ray Crystallography of Isoquinoline Carboxylic Acid Derivatives: From Crystal to Structure

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of isoquinoline carboxylic acid derivatives is paramount. This class of compounds is a cornerstone in medi...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of isoquinoline carboxylic acid derivatives is paramount. This class of compounds is a cornerstone in medicinal chemistry, with applications ranging from anticancer to antimicrobial agents.[1][2][3] X-ray crystallography stands as the definitive method for elucidating the precise atomic arrangement of these molecules in the solid state, providing invaluable insights into their conformation, intermolecular interactions, and ultimately, their biological activity.[4][5][6][7]

This guide provides an in-depth comparison of X-ray crystallography data for a selection of isoquinoline carboxylic acid derivatives, supported by detailed experimental protocols and an exploration of the causality behind key experimental choices. Our objective is to equip you with the knowledge to critically evaluate crystallographic data and to guide your own crystallization and structure determination efforts.

The Decisive Role of Crystalline Structure in Drug Design

The journey of a drug from a promising molecule to a therapeutic agent is long and fraught with challenges. A critical aspect of this journey is understanding the solid-state properties of the active pharmaceutical ingredient (API).[8] The crystalline form of a drug molecule can significantly influence its physicochemical properties, including solubility, stability, and bioavailability.[8] X-ray crystallography provides the atomic-level blueprint of the crystal lattice, revealing the intricate network of intermolecular interactions that govern these properties.[4][6] For isoquinoline carboxylic acid derivatives, which often feature hydrogen bond donors and acceptors, as well as aromatic rings capable of π-π stacking, the crystal packing can be complex and highly influential on the molecule's behavior.

Comparative Analysis of Crystallographic Data

To illustrate the structural diversity within this class of compounds, we present a comparative analysis of crystallographic data for three distinct isoquinoline carboxylic acid derivatives. This data, compiled from published research, highlights how subtle changes in chemical structure can lead to significant differences in crystal packing.

Parameter Derivative A: Isoquinoline-1-carboxylic acid Derivative B: A Tricyclic Isoquinoline Derivative Derivative C: 1-Oxo-2,3-diphenyl-1,2,3,4-tetrahydro-4-isoquinoline-carboxylic acid
Formula C10H7NO2C15H17NO2S2C22H17NO3
Crystal System Monoclinic[9]Orthorhombic[10][11][12]-
Space Group P21/c[9]P212121[10][11][12]-
a (Å) 9.724(1)[9]5.2804(5)[10][11][12]-
b (Å) 5.937(1)[9]8.1347(17)[10][11][12]-
c (Å) 27.545(2)[9]35.015(4)[10][11][12]-
β (º) 90.15(1)[9]90-
Volume (ų) 1588.9(4)1504.1(4)[10][11][12]-
Z 4[9]4[10][11][12]-
Key Intermolecular Interactions Hydrogen bonding between carboxylic acid groups and nitrogen atoms.[9]Weak C—H∙∙∙O, C—H∙∙∙S, and C—H∙∙∙π interactions.[10][11][12]-

Note: Full crystallographic data for Derivative C was not available in the searched literature.

Experimental Protocols: A Step-by-Step Guide to High-Quality Crystals

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step in structure determination. The following protocols provide a starting point for the crystallization of isoquinoline carboxylic acid derivatives.

Protocol 1: Slow Evaporation Crystallization

This is the most common and often successful crystallization technique for small molecules.

  • Solvent Selection: The choice of solvent is critical. A good solvent will dissolve the compound when hot but the compound will be sparingly soluble at room temperature.[13] Test a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, acetone, dichloromethane, and toluene).

  • Dissolution: Prepare a saturated or near-saturated solution of your isoquinoline carboxylic acid derivative in the chosen solvent at an elevated temperature. Gentle heating and stirring can aid dissolution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter which can act as unwanted nucleation sites.

  • Crystal Growth: Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent, gradually increasing the concentration of the compound and promoting the growth of well-ordered crystals.

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of the lab. Monitor for crystal growth over several days to weeks.

Protocol 2: Vapor Diffusion

This technique is particularly useful for smaller quantities of material and can often yield high-quality crystals.

  • Solution Preparation: Dissolve your compound in a small amount of a "good" solvent in which it is highly soluble.

  • Setup: Place this solution in a small, open vial. This small vial is then placed inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar). The larger container should contain a larger volume of a "poor" solvent (an anti-solvent) in which your compound is insoluble, but which is miscible with the "good" solvent.

  • Diffusion and Crystallization: The vapor of the more volatile anti-solvent will slowly diffuse into the solution of your compound. This gradually decreases the solubility of your compound, leading to supersaturation and crystallization.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful X-ray crystallography.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of Isoquinoline Carboxylic Acid Derivative purification Purification (e.g., Column Chromatography) synthesis->purification solvent_screening Solvent Screening purification->solvent_screening crystallization_method Crystallization Method (Slow Evaporation/Vapor Diffusion) solvent_screening->crystallization_method crystal_growth Crystal Growth crystallization_method->crystal_growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting data_collection Data Collection (X-ray Diffractometer) crystal_mounting->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: A generalized workflow for determining the crystal structure of an isoquinoline carboxylic acid derivative.

Causality in Experimental Choices: The "Why" Behind the "How"

Successful crystallography is as much an art as it is a science. The rationale behind experimental decisions is critical.

  • Why Solvent Screening is Crucial: The polarity and hydrogen bonding capability of the solvent must be carefully matched with the solute. For isoquinoline carboxylic acid derivatives, which possess both a polar carboxylic acid group and a less polar isoquinoline core, a solvent system that can solubilize both functionalities without binding too strongly is ideal. A solvent that interacts too strongly with the molecule can inhibit the formation of the ordered crystal lattice.

  • The Importance of Slow Cooling/Evaporation: Rapid changes in temperature or solvent concentration often lead to the formation of amorphous precipitates or small, poorly-diffracting crystals. Slow, controlled changes allow the molecules sufficient time to orient themselves into a thermodynamically stable, well-ordered crystal lattice.

  • Why Purity Matters: Impurities can disrupt the crystal lattice, leading to twinning, disorder, or the complete inhibition of crystallization. High purity (typically >95%) is a prerequisite for obtaining high-quality single crystals.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The ultimate measure of success is the quality of the diffraction data obtained from the resulting crystals. A well-defined diffraction pattern with sharp, high-resolution spots is a strong indicator of a well-ordered single crystal. The refinement statistics from the structure solution process, such as the R-factor, provide a quantitative measure of the quality of the final structural model.

Conclusion

The determination of the crystal structure of isoquinoline carboxylic acid derivatives is a critical step in understanding their chemical behavior and biological function. While the process of obtaining high-quality crystals can be challenging, a systematic approach to crystallization, guided by an understanding of the underlying principles, can significantly increase the likelihood of success. The crystallographic data, once obtained, provides a wealth of information that can guide further drug design and development efforts, ultimately leading to more effective and safer therapeutic agents.

References

  • A Review on Crystallography and Its Role on Drug Design - Zien Journals Publishing. [Link]

  • Crystallography in Biology and Drug Design |... - Fiveable. [Link]

  • Structural characterization and crystal packing of the isoquinoline derivative. [Link]

  • The Importance of Crystal Structure Prediction for Developing Drug Molecules. - IUCr Journals. [Link]

  • The role of crystallography in drug design - PMC - NIH. [Link]

  • Supporting Information - Wiley-VCH. [Link]

  • How are chemical structures analyzed in drug discovery? - Patsnap Synapse. [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [Link]

  • Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific. [Link]

  • Isoquinoline-1-carboxylic acid | C10H7NO2 | CID 68092 - PubChem - NIH. [Link]

  • Structural characterization and crystal packing of the isoquinoline derivative - ResearchGate. [Link]

  • Structural characterization and crystal packing of the isoquinoline derivative - Semantic Scholar. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC. [Link]

  • Conformations, structure, vibrations, chemical shift and reactivity properties of isoquinoline–1–carboxylic acid and isoquinoline–3–carboxylic acid – Comparative investigations by experimental and theoretical techniques | Scilit. [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review - Semantic Scholar. [Link]

  • Crystal structure of quinoline-2-carboxylic acid... : Journal of Chemical Crystallography - Ovid. [Link]

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Safety & Regulatory Compliance

Safety

A Procedural Guide for the Safe Disposal of 4-Chloroisoquinoline-1-carboxylic Acid

For professionals engaged in research, discovery, and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewards...

Author: BenchChem Technical Support Team. Date: March 2026

For professionals engaged in research, discovery, and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. 4-Chloroisoquinoline-1-carboxylic acid, as a member of the halogenated quinoline family, presents a dual-hazard profile that necessitates a rigorous and informed disposal protocol. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established safety principles and regulatory standards.

Hazard Profile and Essential Risk Assessment

A specific Safety Data Sheet (SDS) for 4-Chloroisoquinoline-1-carboxylic acid is not consistently available. Therefore, a conservative risk assessment must be synthesized from data on structurally analogous compounds, namely chlorinated aromatics, quinoline derivatives, and carboxylic acids.[1] The primary hazards stem from its nature as both a halogenated organic compound and an acid.

The compound should be handled as a hazardous substance, with potential risks including toxicity if ingested, severe skin and eye irritation, and possible long-term environmental damage due to its high toxicity to aquatic life.[2][3] Furthermore, some quinoline derivatives are suspected of causing genetic defects or may pose reproductive toxicity risks.[1][2]

Hazard Category Anticipated Risk Based on Analogous Compounds
Acute Toxicity (Oral/Dermal) Toxic or harmful if swallowed or in contact with skin.[1][4]
Skin Corrosion/Irritation Causes skin irritation.[5][6][7]
Serious Eye Damage/Irritation Causes serious eye damage or irritation.[1][5][7]
Germ Cell Mutagenicity Suspected of causing genetic defects based on quinoline data.[1]
Environmental Hazard Toxic to aquatic life with long-lasting effects.[3][8]

Mandatory Personal Protective Equipment (PPE) and Engineering Controls

To mitigate exposure risks, a multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory.[1] All handling and disposal procedures must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1]

Control Measure Specification Applicable Procedure
Engineering Control Certified Chemical Fume HoodAll handling, transfer, and neutralization steps.
Hand Protection Chemical-resistant nitrile gloves (tested to EN 374), inspected before use.[1]All procedures involving contact with the compound or its containers.
Eye/Face Protection Tightly fitting safety goggles with side shields. A face shield is required if there is a splash hazard.[1][5]All procedures.
Skin and Body Protection Laboratory coat. Chemical-resistant clothing for larger quantities.[1]All procedures.
Respiratory Protection A NIOSH-approved respirator with particulate filters is required if a fume hood is not available or if dust generation is unavoidable.[1][2]Weighing, transferring solids, and spill cleanup.

Critical Waste Segregation and Container Management

Proper segregation is the most critical step in the disposal workflow. As a chlorinated organic compound, 4-Chloroisoquinoline-1-carboxylic acid waste must never be mixed with non-halogenated organic waste.[9][10] Improper mixing can disrupt the final disposal process and create hazardous reactions.

  • Waste Stream: Halogenated Organic Waste.[9][11]

  • Container Type: Use only compatible, properly sealed, and clearly labeled hazardous waste containers.[12][13] For liquids, high-density polyethylene (HDPE) containers are suitable.[12]

  • Labeling: All containers must be labeled with "Hazardous Waste," the full chemical name ("4-Chloroisoquinoline-1-carboxylic acid"), and an indication of its hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard").

Step-by-Step Disposal Protocols

The following protocols provide detailed methodologies for handling both solid waste and aqueous solutions containing the target compound.

Protocol 1: Disposal of Solid Waste and Contaminated Materials

This protocol applies to unused solid 4-Chloroisoquinoline-1-carboxylic acid and any materials it has contaminated (e.g., weigh boats, gloves, filter paper).

Methodology:

  • Work Area Preparation: Ensure the chemical fume hood is operational.

  • Container Preparation: Have a designated, labeled hazardous solid waste container ready.

  • Waste Transfer: Carefully place the solid 4-Chloroisoquinoline-1-carboxylic acid and any contaminated disposable materials directly into the hazardous waste container.[2]

  • PPE Disposal: Dispose of contaminated gloves and other PPE as hazardous solid waste.[2]

  • Sealing and Storage: Securely seal the container. Store it in a designated satellite accumulation area, away from incompatible materials, until collection by your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor.[12][14]

Protocol 2: Neutralization and Disposal of Aqueous Waste Solutions

This protocol is for neutralizing acidic waste solutions containing 4-Chloroisoquinoline-1-carboxylic acid before their collection as hazardous liquid waste. Under no circumstances should this neutralized solution be disposed of down the sanitary sewer without explicit prior approval from EHS. [14]

Objective: To neutralize acidic waste to a pH between 6.0 and 8.0 for safe collection and final disposal.[14]

Materials:

  • Aqueous waste solution of 4-Chloroisoquinoline-1-carboxylic acid

  • Weak base (e.g., sodium bicarbonate) or a 5% sodium hydroxide solution.[14]

  • pH paper or a calibrated pH meter

  • Stir plate and stir bar

  • Appropriately labeled hazardous liquid waste container (for halogenated organics)

Methodology:

  • Setup: Perform all steps inside a chemical fume hood. Place the beaker containing the acidic waste solution on a stir plate and begin gentle stirring.

  • Dilution (if necessary): For concentrated solutions, dilute with water to less than 10% to better control the reaction rate and heat generation.[14]

  • Neutralization: Slowly and carefully add the weak base (sodium bicarbonate) or add the 5% sodium hydroxide solution dropwise to the stirring acidic solution.[13][14] Be cautious, as this reaction is exothermic and will produce carbon dioxide gas if bicarbonate is used.[14] A violent reaction will occur if a strong base is added too quickly to a concentrated acid.[15]

  • pH Monitoring: Periodically pause the addition of the base and check the solution's pH using pH paper or a meter.[14]

  • Completion: Continue adding the base incrementally until the pH is stably within the target range of 6.0 to 8.0.[14]

  • Collection: Once neutralized, carefully transfer the solution into the designated hazardous liquid waste container labeled for halogenated organic waste.[13][14]

  • Storage: Tightly seal the container and move it to the satellite accumulation area for scheduled pickup.[14]

Final Disposal Pathway: High-Temperature Incineration

The ultimate disposal of halogenated organic waste must be conducted by a licensed hazardous waste disposal facility.[2][12] The industry-standard and environmentally preferred method for these compounds is high-temperature incineration.[9][16]

During this process, the compound is decomposed at temperatures typically between 900°C and 1500°C into gaseous byproducts, primarily carbon dioxide, nitrogen, and hydrogen chloride.[16][17] These gases are then passed through scrubbers to neutralize the acidic components (like HCl) before being safely released, preventing atmospheric pollution.[16]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 4-Chloroisoquinoline-1-carboxylic acid.

G cluster_prep Preparation & Assessment cluster_disposal Disposal Protocol cluster_final Final Disposition start Identify Waste: 4-Chloroisoquinoline-1-carboxylic acid ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Fume Hood ppe->fume_hood waste_type Solid or Liquid Waste? fume_hood->waste_type solid_path Protocol 1: Collect solid waste & contaminated materials (gloves, weigh boats). waste_type->solid_path Solid liquid_path Protocol 2: Neutralize aqueous solution with weak base to pH 6-8. waste_type->liquid_path Liquid collect_waste Transfer to Labeled HALOGENATED Hazardous Waste Container solid_path->collect_waste liquid_path->collect_waste saa Store Sealed Container in Satellite Accumulation Area collect_waste->saa pickup Arrange Pickup by Licensed Hazardous Waste Contractor saa->pickup incineration Final Disposal: High-Temperature Incineration pickup->incineration

Caption: Disposal workflow for 4-Chloroisoquinoline-1-carboxylic acid.

Summary and Key Prohibitions

Adherence to this protocol is essential for ensuring safety and regulatory compliance. The following table summarizes the critical parameters for disposal.

Parameter Guideline
Primary Waste Category Halogenated Organic Waste.[9][11]
Neutralizing Agents Sodium bicarbonate, 5% Sodium hydroxide.[13][14]
Target pH for Aqueous Waste 6.0 - 8.0.[14]
Work Area Certified Chemical Fume Hood.[1]
Prohibited Actions DO NOT dispose down the sanitary sewer.[8][14]DO NOT dispose in regular trash or landfill.[16]DO NOT mix with non-halogenated or other incompatible waste streams.[2][10]
Final Disposal Method High-temperature incineration via a licensed contractor.[12][16]

References

  • Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide. (n.d.). Benchchem.
  • Process for Disposal of Chlorinated Organic Residues. (n.d.). Industrial & Engineering Chemistry Process Design and Development.
  • Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-. (n.d.). Benchchem.
  • Proper Disposal of 4-Methyl-4-chromanecarboxylic Acid: A Step-by-Step Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
  • Quinoline - SAFETY DATA SHEET. (2025, May 13). PENTA.
  • How to Dispose of Acids and Bases Safely: A Complete Guide. (2024, October 1). Greenflow.
  • Safety Data Sheet: quinoline. (2019, April 11). Chemos GmbH&Co.KG.
  • QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. (n.d.). Techno PharmChem.
  • Safety Data Sheet. (2024, November 1). Aaronchem.
  • US4215095A - Process for the incineration of chlorinated organic materials. (n.d.). Google Patents.
  • hazardous waste segregation. (n.d.).
  • SAFETY DATA SHEET. (2024, November 19). TCI Chemicals.
  • Neutralizing Acids and Bases – Quick Tips. (n.d.). CoAction Specialty.
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (n.d.).
  • DTSC Chlorinated Solvent Wastes Produced in Jewelry Manufacturing Fact Sheet. (2002, January).
  • Chemical Waste Management Guide. (n.d.).
  • SAFETY DATA SHEET. (2025, May 9). TCI Chemicals.
  • What are the Standards for Emission or Discharge of Environmental Pollutants for Common Hazardous Waste Incinerator? (2025, May 1). Corpseed.

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